(-)-gamma-Ionone
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C13H20O |
|---|---|
Peso molecular |
192.3 g/mol |
Nombre IUPAC |
(E)-4-[(1R)-2,2-dimethyl-6-methylidenecyclohexyl]but-3-en-2-one |
InChI |
InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8,12H,1,5-6,9H2,2-4H3/b8-7+/t12-/m0/s1 |
Clave InChI |
SFEOKXHPFMOVRM-GUOLPTJISA-N |
SMILES |
CC(=O)C=CC1C(=C)CCCC1(C)C |
SMILES isomérico |
CC(=O)/C=C/[C@H]1C(=C)CCCC1(C)C |
SMILES canónico |
CC(=O)C=CC1C(=C)CCCC1(C)C |
Origen del producto |
United States |
Foundational & Exploratory
(-)-Gamma-Ionone: A Technical Guide to Natural Occurrence and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (-)-gamma-ionone, a rare natural isomer of the ionone family. It details its origins in nature through carotenoid degradation, outlines generalized yet detailed protocols for its theoretical isolation and purification, and presents its biosynthetic pathway. Due to its rarity, specific quantitative data on the natural abundance of this compound is limited in scientific literature.
Natural Occurrence of this compound
This compound, systematically known as (R)-(-)-4-(2,2-Dimethyl-6'-methylenecyclohexyl)-but-3-en-2-one, is a C13-apocarotenoid, a class of compounds formed by the enzymatic or oxidative degradation of carotenoids.[1] While its alpha and beta isomers are more commonly found and studied, gamma-ionone is considered a rare natural isomer.[2] Its presence has been reported in a few natural sources, although comprehensive quantitative analysis remains scarce.
Ionones, in general, are recognized as significant aroma compounds in a variety of essential oils and are derived from the breakdown of carotenoids like β-carotene.[1][3] The characteristic violet and woody scent of many flowers and fruits is attributed to these compounds.[4] The this compound enantiomer is noted for its distinct weak green, fruity, and pineapple-like odor with metallic and woody nuances.[5]
Quantitative Data on Natural Sources
The following table summarizes the known natural sources of gamma-ionone. It is critical to note that the specific enantiomer is often not specified in literature, and quantitative data for the (-) isomer is largely unavailable.
| Natural Source | Species | Plant Part | Reported Concentration of this compound |
| Tamarind | Tamarindus indica | Fruit, Seed | Presence noted, but not quantified.[6] |
| Tomato | Solanum lycopersicum | Fruit | Presence noted, but not quantified.[6] |
Note: The data available is limited and often does not differentiate between ionone isomers or enantiomers. Further research is required to quantify the natural abundance of this compound specifically.
Biosynthesis of Ionones
Ionones are not synthesized de novo but are products of the oxidative cleavage of C40 carotenoids. This process is primarily mediated by a class of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).[1][3] The biosynthetic pathway represents a key logical relationship in understanding the origin of this compound.
Biosynthetic Pathway Diagram
The following diagram illustrates the enzymatic conversion of a carotenoid precursor, such as β-carotene, into ionone isomers. The formation of the specific gamma-isomer is dependent on the cyclization of the pseudoionone intermediate.
Caption: Biosynthetic pathway of ionones from β-carotene.
Isolation and Purification Protocols
Due to the scarcity of this compound in natural matrices, a dedicated, optimized protocol for its isolation does not exist in the literature. However, a generalized multi-step methodology can be proposed based on standard practices for isolating volatile terpenoids from plant materials. This involves primary extraction followed by chromatographic purification and enantiomeric separation.
Experimental Workflow Diagram
The logical flow for isolating this compound from a natural source is depicted below.
Caption: Generalized experimental workflow for the isolation of this compound.
Protocol 1: Steam Distillation for Essential Oil Extraction
This protocol describes the initial extraction of volatile compounds, including ionones, from a plant matrix.
Objective: To extract the essential oil fraction containing ionones from plant material.
Materials:
-
Plant material (fresh or dried)
-
Distilled water
-
Steam distillation apparatus (boiling flask, biomass flask, still head, condenser, receiver/separatory funnel)[7][8]
-
Heating mantle
-
Clamps and stands
Procedure:
-
Preparation: Weigh the plant material and break it into smaller pieces to increase the surface area for efficient extraction.
-
Apparatus Setup: Assemble the steam distillation unit. Fill the boiling flask to approximately two-thirds with distilled water. Place the prepared plant material into the biomass flask.[7]
-
Distillation: Heat the boiling flask using the heating mantle. Steam will pass through the plant material, volatilizing the essential oils.
-
Condensation: The steam and volatile compound mixture will travel to the condenser, where it cools and returns to a liquid state.
-
Collection: Collect the distillate, which will consist of an immiscible mixture of water (hydrosol) and the essential oil, in the receiver.[9]
-
Duration: Continue the distillation process until no more oil is observed in the newly forming distillate, typically for 2-4 hours.
-
Separation: Once cooled, separate the essential oil layer from the aqueous layer using the separatory funnel. The essential oil is typically less dense and will form the upper layer.
Protocol 2: Purification and Enantiomeric Separation
This protocol outlines the purification of the crude essential oil to isolate the target this compound.
Objective: To separate and purify this compound from the crude essential oil extract.
Materials:
-
Crude essential oil from Protocol 1
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
-
Solvents (e.g., hexane, ethyl acetate)
-
Rotary evaporator
-
Column chromatography apparatus
-
Gas chromatograph (GC) equipped with a chiral stationary phase column (e.g., a cyclodextrin derivative) and a Mass Spectrometry (MS) detector.[10][11]
Procedure:
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Concentration: Remove the extraction solvent under reduced pressure using a rotary evaporator to yield the crude concentrated extract.
-
Column Chromatography (Pre-purification):
-
Prepare a silica gel column using a non-polar solvent like hexane.
-
Load the concentrated crude extract onto the column.
-
Elute the column with a solvent gradient, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing ionones.
-
Combine the ionone-rich fractions and concentrate them.
-
-
Chiral Gas Chromatography (Enantioselective Separation):
-
Inject the purified ionone fraction into a GC equipped with a chiral column.
-
Develop a temperature gradient program that allows for the baseline separation of the (R)-(-) and (S)-(+) enantiomers of gamma-ionone. The specific conditions will depend on the column used.
-
The two enantiomers will have different retention times, allowing for their separation and quantification.[11]
-
-
Identification and Confirmation:
-
Use a coupled Mass Spectrometer (MS) to confirm the identity of the gamma-ionone peak based on its fragmentation pattern.[12]
-
The absolute configuration as this compound can be confirmed by comparing the retention time to a certified reference standard.
-
This guide provides a framework for understanding and approaching the study of this compound. The provided protocols are generalized and should be optimized based on the specific plant matrix and available laboratory equipment. Further research into the natural distribution and biological activity of this rare apocarotenoid is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The gamma-Ionones [leffingwell.com]
- 6. gamma-ionone, 79-76-5 [thegoodscentscompany.com]
- 7. engineering.iastate.edu [engineering.iastate.edu]
- 8. ellementalpro.com [ellementalpro.com]
- 9. flinnsci.com [flinnsci.com]
- 10. gamma-Ionone (CAS 79-76-5)|High Purity|For Research [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. repository.aaup.edu [repository.aaup.edu]
Spectroscopic Data of (-)-γ-Ionone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-γ-Ionone is a chiral terpenoid ketone, a significant contributor to the fragrance of various essential oils, and a valuable building block in the synthesis of fine chemicals and pharmaceuticals. Its specific enantiomeric form dictates its sensory properties and biological activity, making detailed spectroscopic characterization crucial for quality control, structural elucidation, and understanding its interactions in biological systems. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for γ-ionone. Due to the limited availability of experimental data for the specific (-)-enantiomer, this guide presents the available data for γ-ionone and provides predicted values based on its structure, alongside a discussion on the importance of chiral-specific analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
Data Presentation
The electron ionization mass spectrum of γ-ionone is characterized by a molecular ion peak and several key fragment ions. The data presented in Table 1 is compiled from the NIST Mass Spectrometry Data Center.[1]
Table 1: Mass Spectrometry Data for γ-Ionone
| m/z | Relative Intensity (%) | Proposed Fragment |
| 192 | ~10 | [M]+ (Molecular Ion) |
| 177 | ~20 | [M - CH₃]+ |
| 149 | ~15 | [M - C₃H₇]+ |
| 121 | ~80 | [C₉H₁₃]+ |
| 93 | 100 | [C₇H₉]+ (Base Peak) |
| 43 | ~95 | [CH₃CO]+ |
Experimental Protocol
Sample Preparation: A dilute solution of γ-ionone is prepared in a volatile organic solvent, such as methanol or dichloromethane.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically used for the analysis of volatile compounds like γ-ionone.
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
Data Presentation
Table 2: Predicted ¹H NMR Spectroscopic Data for γ-Ionone
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~2.1-2.3 | m | 2H | |
| H-3 | ~1.4-1.6 | m | 2H | |
| H-4 | ~1.8-2.0 | m | 2H | |
| H-6 | ~2.8-3.0 | m | 1H | |
| H-7 | ~6.1-6.3 | d | ~16 | 1H |
| H-8 | ~6.8-7.0 | dd | ~16, ~9 | 1H |
| H-10 | ~2.2-2.4 | s | 3H | |
| H-11, H-12 | ~1.0-1.2 | s | 6H | |
| H-13a | ~4.7-4.9 | s | 1H | |
| H-13b | ~4.9-5.1 | s | 1H |
Table 3: Predicted ¹³C NMR Spectroscopic Data for γ-Ionone
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~35-40 |
| C-2 | ~25-30 |
| C-3 | ~20-25 |
| C-4 | ~30-35 |
| C-5 | ~145-150 |
| C-6 | ~50-55 |
| C-7 | ~130-135 |
| C-8 | ~145-150 |
| C-9 | ~198-202 |
| C-10 | ~25-30 |
| C-11, C-12 | ~28-33 |
| C-13 | ~110-115 |
Experimental Protocol
Sample Preparation: Approximately 5-10 mg of the purified (-)-γ-ionone sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Data Presentation
Table 4: Expected Infrared Absorption Bands for γ-Ionone
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3080 | C-H stretch | =C-H (alkene) |
| 2960-2850 | C-H stretch | C-H (alkane) |
| ~1675 | C=O stretch | α,β-unsaturated ketone |
| ~1645 | C=C stretch | Alkene |
| ~1460 | C-H bend | CH₂ |
| ~1375 | C-H bend | CH₃ |
| ~890 | C-H bend | =CH₂ (out-of-plane) |
Experimental Protocol
Sample Preparation: For liquid samples like γ-ionone, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly on the ATR crystal.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and identification of a chiral compound like (-)-γ-ionone.
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion and Future Outlook
This technical guide provides a summary of the available and predicted spectroscopic data for (-)-γ-ionone. While mass spectrometry data is well-documented, there is a clear need for the publication of high-resolution, experimental NMR and IR data for the specific (-)-enantiomer. Such data is essential for the unambiguous identification and quality control of this important chiral molecule in research and industrial applications. Future work should focus on the isolation or enantioselective synthesis of (-)-γ-ionone followed by its thorough spectroscopic characterization. Furthermore, advanced techniques such as chiral chromatography coupled with spectroscopic detectors are crucial for the separation and analysis of its enantiomers, which is of paramount importance in the fields of flavor chemistry and drug development.
References
An In-depth Technical Guide to the Biological Activity of (-)-γ-Ionone Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities associated with γ-ionone, with a specific focus on the stereoselectivity of its enantiomers. While research on γ-ionone is less extensive than on its α- and β-isomers, existing studies reveal significant differences in the biological perception and activity between its (+) and (-) enantiomers, primarily in the realm of olfaction. This document synthesizes available data, outlines key experimental protocols, and visualizes the underlying molecular pathways.
Introduction to γ-Ionone and Stereoisomerism
γ-Ionone is a monocyclic terpenoid and a rare natural isomer of the ionone family, characterized by an exocyclic double bond which confers greater thermal stability compared to its α-isomer.[1] Its chemical structure contains a chiral center at the C-6 position of the cyclohexene ring, resulting in two non-superimposable mirror images, or enantiomers: (R)-(+)-γ-ionone and (S)-(-)-γ-ionone.[1] This stereoisomerism is a critical factor in its biological activity, as molecular recognition systems in biology, such as olfactory receptors, are often highly sensitive to the three-dimensional shape of a ligand. The separation and characterization of these enantiomers are crucial for understanding their distinct biological effects.
Olfactory Perception: The Primary Biological Activity
The most well-documented biological activity of γ-ionone enantiomers relates to the sense of smell. Olfactory receptors (ORs), located in the cell membranes of olfactory receptor neurons, are G protein-coupled receptors (GPCRs) that initiate a signal transduction cascade upon binding to an odorant molecule.[2][3] The interaction between an odorant and an OR is highly specific, and even subtle differences in molecular shape, such as those between enantiomers, can lead to significant variations in perceived scent and detection threshold.
An olfactory evaluation of γ-ionone enantiomers has demonstrated a substantial difference in both fragrance response and detection threshold between the (+) and (-) forms, highlighting the stereospecificity of the human olfactory system.[4]
The Olfactory Signal Transduction Pathway
The canonical olfactory signaling cascade is initiated when a γ-ionone enantiomer binds to its specific olfactory receptor. This event triggers a conformational change in the receptor, leading to the activation of a specialized heterotrimeric G-protein, Gαolf.[5][6] The activated Gαolf subunit then stimulates adenylyl cyclase type III, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][7] The subsequent increase in intracellular cAMP concentration opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of Na+ and Ca2+ ions.[5][6] This influx depolarizes the neuron. The rise in intracellular Ca2+ further amplifies this depolarization by opening Ca2+-activated Cl- channels, leading to an efflux of Cl-.[3][5] If the resulting receptor potential is strong enough, it triggers an action potential that travels to the olfactory bulb in the brain, where the information is processed as a specific scent.[5]
References
- 1. gamma-Ionone (CAS 79-76-5)|High Purity|For Research [benchchem.com]
- 2. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 3. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Reactome | Olfactory Signaling Pathway [reactome.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Olfactory Properties of (-)-gamma-Ionone Isomers
This technical guide provides a comprehensive overview of the olfactory properties of this compound and its isomers. It delves into the quantitative olfactory data, detailed experimental protocols for their characterization, and the underlying biochemical signaling pathways.
Introduction to this compound and its Stereoisomers
Gamma-ionone is a C13-norisoprenoid, a class of aroma compounds derived from the degradation of carotenoids.[1] It is a key contributor to the fragrance of many flowers and fruits, particularly noted for its violet-like scent. The molecule possesses a chiral center, leading to the existence of two enantiomers: (R)-(-)-gamma-ionone and (S)-(+)-gamma-ionone. These stereoisomers, while chemically similar, exhibit remarkably different olfactory properties, highlighting the stereospecificity of the human olfactory system.[2] The significant divergence in both odor character and detection threshold between these enantiomers underscores their importance in the fields of perfumery, flavor chemistry, and sensory neuroscience.[3]
Quantitative Olfactory Data
The olfactory characteristics of the this compound enantiomers have been quantified to determine their respective potencies and sensory profiles. The data clearly illustrates a substantial difference in both odor threshold and qualitative description between the (R)- and (S)- forms.
| Isomer | Odor Description | Odor Threshold (in air) |
| (R)-(-)-gamma-Ionone | Weak green, fruity, pineapple-like with metallic aspects; slightly woody, ionone-type nuances are also present. | 11 ppb |
| (S)-(+)-gamma-Ionone | Linear, very pleasant, floral, green, woody odor with a very natural violet tonality; the most powerful and pleasant isomer. | 0.07 ppb |
Data sourced from Leffingwell & Associates.[2]
Experimental Protocols
The characterization of the olfactory properties of this compound and its isomers relies on precise and sensitive analytical techniques. The following are detailed methodologies for key experiments.
The preparation of optically active gamma-ionone isomers is crucial for their individual olfactory evaluation. A common approach involves the following key steps:[3]
-
Preparation of Racemic γ-Ionol: The synthesis often begins with the creation of a racemic mixture of γ-ionol, a precursor to γ-ionone.
-
Diastereoisomeric Enrichment: The first step towards separation involves the enrichment of diastereoisomers, for instance, through the formation of 4-nitrobenzoate derivatives of the racemic γ-ionol.[3]
-
Enantioselective Lipase-Mediated Kinetic Acetylation: A key step is the kinetic resolution of the racemic γ-ionol using a lipase enzyme (e.g., from Pseudomonas cepacia). The enzyme preferentially acetylates one enantiomer, leaving the other as an alcohol. For example, the lipase-mediated acetylation of γ-ionol can afford the corresponding acetate and the unreacted alcohol, which are precursors to (-)- and (+)-γ-ionone, respectively.[3]
-
Oxidation to Ketones: The separated alcohol and the deacetylated acetate are then oxidized to their corresponding ketones, yielding enantiomerically pure (R)-(-)-gamma-ionone and (S)-(+)-gamma-ionone.
-
Purification and Analysis: The final products are purified using techniques such as column chromatography. The enantiomeric excess and chemical purity are confirmed by chiral gas chromatography and spectroscopy (¹H NMR, ¹³C NMR, IR, and MS).[3]
A more general, non-enantioselective synthesis of ionones involves a two-step process:[4]
-
Aldol Condensation: Citral and acetone undergo an aldol condensation in the presence of a base catalyst to form pseudoionone.[4]
-
Acid-Catalyzed Cyclization: The resulting pseudoionone is then cyclized in an acidic environment. The choice of acid and reaction conditions can influence the ratio of α-, β-, and γ-ionone isomers produced.[4]
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[5][6]
-
Sample Preparation: The purified ionone isomer is diluted in a suitable solvent to create a series of concentrations. For headspace analysis, the sample is placed in a vial and equilibrated.
-
Instrumentation: A gas chromatograph is equipped with a column suitable for separating volatile compounds. At the end of the column, the effluent is split between a conventional detector (e.g., a Mass Spectrometer - MS, or a Flame Ionization Detector - FID) and a heated sniffing port.[7][8]
-
GC Separation: A small volume of the sample is injected into the GC. The instrument separates the volatile compounds based on their boiling points and interactions with the stationary phase of the column.
-
Olfactometry: A trained panel of human assessors sniffs the effluent from the sniffing port. As compounds elute from the column, the assessors record the time, duration, intensity, and a qualitative description of any perceived odor.
-
Data Analysis (Aroma Extract Dilution Analysis - AEDA): To determine the odor threshold, a dilution series of the sample is analyzed. The Flavor Dilution (FD) factor is determined as the highest dilution at which the odor of the compound is still detectable by the assessor.[6] This provides a semi-quantitative measure of the odor potency.
-
Compound Identification: The parallel MS detector provides mass spectra of the eluting compounds, allowing for their positive identification. By correlating the retention time of the odor event with the MS data, the specific compound responsible for the scent is identified.[5]
Visualizations of Pathways and Workflows
Caption: Stereoisomeric relationship and resulting olfactory profiles of γ-ionone enantiomers.
Caption: Workflow for the determination of olfactory properties using GC-O/MS.
Caption: The canonical G-protein coupled olfactory signal transduction pathway.
Mechanism of Olfactory Perception
The perception of odor begins when a volatile molecule, such as a gamma-ionone isomer, binds to specific Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[9] These receptors are G-protein coupled receptors (GPCRs).[10][11] The binding event initiates a conformational change in the receptor, which in turn activates an associated G-protein, specifically G_olf.[12][13]
The activated G_olf stimulates adenylyl cyclase III, an enzyme that converts ATP into cyclic AMP (cAMP).[14] The increase in intracellular cAMP concentration opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of sodium (Na⁺) and calcium (Ca²⁺) ions into the cell.[9][15] This influx of positive ions leads to the depolarization of the neuron's membrane. The signal is further amplified by Ca²⁺-activated chloride (Cl⁻) channels, which open in response to the increased intracellular calcium and allow for an efflux of chloride ions.[16] If this depolarization reaches a sufficient threshold, it triggers an action potential that travels along the neuron's axon to the olfactory bulb in the brain, where the signal is processed and perceived as a specific scent.[9]
Conclusion
The distinct olfactory properties of the enantiomers of gamma-ionone serve as a prime example of the high degree of specificity within the olfactory system. The powerful and pleasant violet scent of (S)-(+)-gamma-ionone, contrasted with the weaker, metallic-fruity aroma of its (R)-(-)-counterpart, is determined by the precise three-dimensional interaction between the odorant molecule and its corresponding olfactory receptor(s).[2][17] Understanding these structure-activity relationships, the methodologies for their characterization, and the underlying signaling cascades is fundamental for advancements in fragrance design, flavor chemistry, and the development of novel therapeutics targeting olfactory pathways.
References
- 1. Ionone - Wikipedia [en.wikipedia.org]
- 2. The gamma-Ionones [leffingwell.com]
- 3. researchgate.net [researchgate.net]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. mdpi.com [mdpi.com]
- 6. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 7. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Olfactory receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. G proteins and olfactory signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Odorant Receptor 51E2 Agonist β-ionone Regulates RPE Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Enantioselective synthesis and olfactory evaluation of bicyclic alpha- and gamma-ionone derivatives: the 3D arrangement of key molecular features relevant to the violet odor of ionones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and History of Gamma-Ionone Isomers
Abstract
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of γ-ionone isomers. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and an exploration of the biological activities and associated signaling pathways of these important fragrance and potential therapeutic compounds. This document consolidates historical context with modern synthetic and analytical methodologies, presenting data in a structured format for ease of comparison and application in a research setting.
Introduction
The ionones are a class of terpenoid ketones renowned for their characteristic violet and woody scents, making them cornerstones of the fragrance industry. Among the constitutional isomers—alpha (α), beta (β), and gamma (γ)—γ-ionone is distinguished by its exocyclic double bond, which imparts greater thermal stability and a unique woody-floral aroma.[1] Beyond its olfactory significance, γ-ionone and its derivatives are subjects of research for their potential biological activities, including anti-inflammatory and antimicrobial effects.[1] This guide delves into the historical discovery of ionones, the specific chemistry of the γ-isomer, its stereoisomeric forms, and the methodologies for its synthesis, separation, and characterization.
Discovery and History
The journey of the ionones began in 1893, when Ferdinand Tiemann and Paul Krüger, while investigating the scent of violets, achieved the first synthesis of what would be later known as a mixture of ionone isomers.[2][3] Their work, which marked a pivotal moment in fragrance chemistry, involved the acid-catalyzed cyclization of pseudoionone.[2] Pseudoionone itself was synthesized through the aldol condensation of citral with acetone.[2] The initial synthesis produced a mixture of α- and β-ionone, with the specific isomer ratio being dependent on the acidic conditions employed.[4] The isolation and characterization of the rarer γ-isomer followed as analytical techniques advanced and the subtleties of the cyclization reaction were further elucidated. The name "ionone" is derived from the Greek word "ion" for violet.
Physicochemical Properties of γ-Ionone Isomers
γ-Ionone is a chiral molecule, existing as two enantiomers: (R)-(-)-γ-ionone and (S)-(+)-γ-ionone. These enantiomers exhibit distinct olfactory properties, highlighting the stereospecificity of olfactory receptors. The physicochemical properties of γ-ionone are summarized in the tables below.
Table 1: General Physicochemical Properties of γ-Ionone
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₂₀O | [5] |
| Molecular Weight | 192.30 g/mol | [5] |
| CAS Number | 79-76-5 | [5] |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | 267-268 °C at 760 mmHg | [5] |
| Density | 0.932-0.935 g/cm³ at 20°C | - |
| Refractive Index | 1.497-1.501 at 20°C | - |
Table 2: Olfactory Properties of γ-Ionone Enantiomers
| Enantiomer | Odor Description | Odor Threshold (in air) | Reference(s) |
| (R)-(-)-γ-Ionone | Weak green, fruity, pineapple-like with metallic and slightly woody, ionone-type nuances. | 11 ppb | [6] |
| (S)-(+)-γ-Ionone | Linear, very pleasant, floral, green, woody with a natural violet tonality; the most powerful and pleasant isomer. | 0.07 ppb | [6] |
Experimental Protocols
Synthesis of γ-Ionone
The traditional synthesis of ionones involves a two-step process: the synthesis of pseudoionone followed by its acid-catalyzed cyclization. The yield of the γ-isomer is highly dependent on the reaction conditions of the cyclization step. More modern methods have been developed for a more selective synthesis.
This protocol is adapted from a general procedure for the aldol condensation of citral and acetone.[2]
Materials:
-
Citral
-
Acetone
-
41% aqueous solution of sodium hydroxide
-
1% hydrochloric acid
-
Anhydrous sodium sulfate
-
2000 mL flask
-
Stirring apparatus
-
Water bath
Procedure:
-
To a 2000 mL flask, add 722 g of acetone and 27 g of a 41% aqueous solution of sodium hydroxide.
-
While stirring at room temperature, add 500 g of citral to the mixture.
-
Heat the mixture using a water bath and continue stirring for 1.5 hours at 40°C.
-
After the reaction, separate the aqueous layer.
-
Neutralize the organic layer with a 1% hydrochloric acid solution.
-
Wash the organic layer with distilled water and dry it over anhydrous sodium sulfate.
-
Remove any residual acetone by distillation.
-
The crude pseudoionone can be purified by vacuum rectification.
The cyclization of pseudoionone yields a mixture of α-, β-, and γ-ionone. The use of specific acid catalysts can favor the formation of the γ-isomer. Boron trifluoride (BF₃) is often cited as a catalyst that can promote the formation of γ-ionone.[1]
Materials:
-
Pseudoionone
-
Aprotic solvent (e.g., toluene)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve pseudoionone in an aprotic solvent like toluene in a reaction flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to a low temperature (e.g., -20°C to 0°C).
-
Slowly add boron trifluoride etherate to the stirred solution. The amount of catalyst will influence the isomer ratio.
-
Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC), to determine the optimal reaction time for maximizing the γ-ionone yield.
-
Once the desired conversion is achieved, quench the reaction by adding a cold aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash it with water and brine, and dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude mixture of ionone isomers.
Separation of γ-Ionone Isomers
The separation of γ-ionone from the α and β isomers can be achieved by fractional distillation under reduced pressure, exploiting the differences in their boiling points.
Protocol for Fractional Distillation of Ionone Isomers:
-
Set up a fractional distillation apparatus with a vacuum source. Use a fractionating column with high efficiency (e.g., a Vigreux or packed column).
-
Place the crude ionone mixture into the distillation flask.
-
Begin heating the flask gently under reduced pressure.
-
Collect the fractions based on their boiling points. The exact boiling points will depend on the pressure. Generally, α-ionone has a slightly lower boiling point than γ-ionone, which in turn has a lower boiling point than β-ionone.
-
Analyze the collected fractions by GC to determine their composition and pool the fractions rich in γ-ionone.
Enantioselective Synthesis and Separation
Obtaining enantiomerically pure γ-ionone often involves chemo-enzymatic methods, such as the lipase-mediated kinetic resolution of a precursor.
Protocol for Lipase-Mediated Kinetic Acetylation of γ-Ionol: [1]
-
Racemic γ-ionol (the alcohol precursor to γ-ionone) is dissolved in an appropriate organic solvent.
-
An acyl donor, such as vinyl acetate, is added to the solution.
-
A lipase, for example, from Pseudomonas cepacia, is added as the catalyst.
-
The reaction is stirred at a controlled temperature, and the progress is monitored by chiral GC or HPLC. The lipase will selectively acylate one enantiomer of γ-ionol, leaving the other unreacted.
-
After a certain conversion (ideally around 50%), the reaction is stopped.
-
The enzyme is filtered off, and the mixture containing the acetylated enantiomer and the unreacted alcohol enantiomer is separated by column chromatography.
-
The separated acetate and alcohol can then be individually converted to the corresponding enantiomers of γ-ionone through oxidation.
Spectroscopic and Chromatographic Analysis
Mass Spectrometry (MS)
The mass spectrum of γ-ionone provides a characteristic fragmentation pattern that allows for its identification. The major fragments observed in the electron ionization (EI) mass spectrum are detailed below.
Table 3: Mass Spectrometry Fragmentation of γ-Ionone
| m/z | Proposed Fragment Structure/Identity | Fragmentation Pathway |
| 192 | [M]⁺˙ (Molecular Ion) | - |
| 177 | [M - CH₃]⁺ | Loss of a methyl radical |
| 149 | [M - C₃H₇]⁺ | Loss of a propyl radical |
| 136 | [M - C₄H₈]⁺˙ | Retro-Diels-Alder reaction |
| 121 | [C₉H₁₃]⁺ | Cleavage of the butenone side chain |
| 107 | [C₈H₁₁]⁺ | Further fragmentation |
| 93 | [C₇H₉]⁺ | Further fragmentation |
| 43 | [CH₃CO]⁺ | Acylium ion from the side chain (often the base peak) |
Data interpreted from NIST WebBook and general ionone fragmentation patterns.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of γ-ionone. The chemical shifts provide detailed information about the connectivity of atoms.
Table 4: ¹H and ¹³C NMR Data for γ-Ionone (Predicted)
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |
| 1 | ~108 | ~4.7, ~4.5 | m |
| 2 | ~35 | ~2.1 | m |
| 3 | ~25 | ~1.6 | m |
| 4 | ~33 | ~1.4 | m |
| 5 | ~50 | ~2.4 | m |
| 6 | ~150 | - | - |
| 7 | ~28 | ~1.0 | s |
| 8 | ~28 | ~1.0 | s |
| 9 | ~135 | ~6.8 | d |
| 10 | ~145 | ~6.1 | d |
| 11 | ~198 | - | - |
| 12 | ~27 | ~2.3 | s |
| 13 | ~33 | ~1.0 | s |
Biological Activity and Signaling Pathways
While much of the research on the biological effects of ionones has focused on the β-isomer, the structural similarity suggests that γ-ionone may share some of these activities. The primary mechanism of action for β-ionone's anti-inflammatory and anti-proliferative effects is through the activation of the ectopic olfactory receptor OR51E2.[8][9]
Activation of OR51E2 by β-ionone in various cell types, including prostate cancer cells and melanocytes, triggers a G-protein-coupled signaling cascade.[8][9] This leads to an increase in intracellular calcium concentration ([Ca²⁺]i). The rise in calcium then activates downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways (such as ERK, p38, and JNK) and modulates the activity of transcription factors like NF-κB.[10][11]
The anti-inflammatory effects of β-ionone have been demonstrated to involve the suppression of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE₂), and tumor necrosis factor-alpha (TNF-α) through the inhibition of the NF-κB and MAPK pathways.[10][11] Given its structural similarity, it is plausible that γ-ionone could also interact with olfactory receptors or other cellular targets to exert similar anti-inflammatory effects. However, specific studies on the signaling pathways of γ-ionone are currently limited.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis and separation of γ-ionone.
Enantioselective Resolution Workflow
Caption: Chemo-enzymatic resolution of γ-ionol enantiomers.
Proposed Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. fraterworks.com [fraterworks.com]
- 4. Anti-Inflammatory Potential of 3-Hydroxy-β-Ionone from Moringa oleifera: Decreased Transendothelial Migration of Monocytes Through an Inflamed Human Endothelial Cell Monolayer by Inhibiting the IκB-α/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 7. repository.aaup.edu [repository.aaup.edu]
- 8. news.rub.de [news.rub.de]
- 9. researchgate.net [researchgate.net]
- 10. β-Ionone attenuates LPS-induced pro-inflammatory mediators such as NO, PGE2 and TNF-α in BV2 microglial cells via suppression of the NF-κB and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
(-)-Gamma-Ionone: A Technical Guide on Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific research into the therapeutic applications of ionones has predominantly focused on the β-ionone isomer. Consequently, this document leverages the extensive data available for β-ionone to illustrate the potential therapeutic avenues for the ionone scaffold, including (-)-gamma-ionone. Direct experimental evidence for the therapeutic efficacy of this compound is currently limited, and this guide serves to highlight its potential based on the activities of its isomers and to provide a framework for future research.
Introduction
Ionones are a class of terpenoids responsible for the characteristic aroma of violets and are found in various essential oils. They exist in several isomeric forms, primarily alpha-, beta-, and gamma-ionone, which differ in the position of the double bond in their cyclohexene ring. While all isomers contribute to the fragrance profile of many plants, emerging research has highlighted their potential as bioactive molecules with therapeutic relevance.
This compound, a less common isomer, is characterized by an exocyclic double bond, which confers greater thermal stability compared to its alpha-isomer.[1] While its primary commercial use is in the flavor and fragrance industry, preliminary investigations suggest potential biological activities, including antimicrobial and anti-inflammatory effects.[1] This technical guide provides a comprehensive overview of the current understanding of the therapeutic potential of the ionone scaffold, with a specific focus on areas that may be relevant for this compound research and development.
Potential Therapeutic Applications
The therapeutic potential of ionones, largely extrapolated from studies on β-ionone, spans several key areas of interest for drug development.
Anti-Cancer Activity
A significant body of research points to the anti-proliferative and pro-apoptotic effects of β-ionone across various cancer cell lines. These effects are often mediated through the modulation of key signaling pathways involved in cell cycle regulation and apoptosis.
Anti-Inflammatory Properties
β-Ionone has demonstrated notable anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This suggests a potential role for ionone isomers in the management of inflammatory conditions.
Neuroprotective Potential
While direct evidence for this compound is not yet available, the broader class of terpenes and some ionone derivatives are being investigated for their neuroprotective effects. A Korean patent suggests the use of ionone isomers, including gamma-ionone, in compositions for anti-stress, antidepressant, or anxiolytic purposes, indicating a potential role in neurological and psychological conditions.
Quantitative Data on Ionone Bioactivity
The following table summarizes key quantitative data from studies on ionone isomers, primarily β-ionone, to provide a comparative baseline for future investigations into this compound.
| Isomer | Target/Assay | Cell Line/Model | Result | Reference |
| β-Ionone | Anti-proliferative | Human Leukemia (K562) | Dose-dependent inhibition of proliferation (significant at 25 µM) | [2] |
| β-Ionone | Apoptosis Induction | Human Leukemia (K562) | Increased apoptosis at 200 µM | [2] |
| β-Ionone | Cell Cycle Arrest | Breast Cancer (MCF-7) | G1/G0 phase arrest | [3] |
| β-Ionone | Cell Cycle Arrest | Human Colon Cancer | G1 phase arrest | [3] |
| β-Ionone | Cell Cycle Arrest | Prostate Cancer (DU145, PC-3) | G1 phase arrest | [3] |
| β-Ionone | Inhibition of NO, PGE2, TNF-α | LPS-stimulated BV2 microglia | Significant inhibition | [3] |
| Ionone Alkaloid Isomer | Anti-metastatic | Human Breast Cancer | IC50 = 0.512 ± 0.093 μM | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following protocols are based on key experiments conducted with β-ionone and can serve as a template for studying this compound.
Cell Proliferation Assay (MTT Assay)
This protocol is adapted from a study on the anti-proliferative effects of β-ionone on K562 human leukemia cells.[2]
-
Cell Culture: K562 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., this compound) for specified time intervals (e.g., 24, 48, 72, 96 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the untreated control.
Apoptosis Assay (Hoechst Staining and Flow Cytometry)
This protocol is for assessing the induction of apoptosis, as demonstrated in studies with β-ionone.[2]
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period.
-
Hoechst Staining: Cells are harvested, washed, and stained with Hoechst 33342, a fluorescent dye that binds to DNA. Apoptotic cells will show condensed or fragmented nuclei.
-
Flow Cytometry: For quantitative analysis, cells are stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells. The stained cells are then analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
Anti-Inflammatory Assay (Nitric Oxide Production in Macrophages)
This protocol is based on the evaluation of the anti-inflammatory activity of compounds in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium.
-
Treatment and Stimulation: Cells are pre-treated with various concentrations of the test compound for a specified time, followed by stimulation with LPS to induce an inflammatory response.
-
Nitrite Measurement (Griess Assay): The production of nitric oxide (NO) is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Data Analysis: The absorbance is measured at a specific wavelength, and the concentration of nitrite is determined from a standard curve. The inhibitory effect of the compound on NO production is then calculated.
Signaling Pathways and Mechanisms of Action
Research on β-ionone has begun to elucidate the molecular mechanisms underlying its biological activities. These pathways provide a valuable starting point for investigating the mechanism of action of this compound.
Olfactory Receptor (OR51E2) Activation
One of the key identified mechanisms for β-ionone is its interaction with the olfactory receptor OR51E2, which is ectopically expressed in various tissues, including prostate cancer cells.[3] Activation of this G-protein coupled receptor can trigger downstream signaling cascades.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Degradation Products and Pathways of (-)-gamma-Ionone
This technical guide provides a comprehensive overview of the degradation of this compound, focusing on its microbial and abiotic degradation pathways, the resulting products, and the experimental methodologies used to study these transformations.
Introduction to this compound
This compound is a naturally occurring C13 apocarotenoid, a class of compounds derived from the oxidative degradation of carotenoids.[1] It is an isomer of ionone, characterized by an exocyclic double bond, which contributes to its higher thermal stability compared to the alpha-isomer.[2] Possessing a distinctive woody-floral scent, this compound is a valuable ingredient in the flavor and fragrance industry.[2] Its biotransformation is of significant interest for the production of novel, high-value aroma compounds.[1]
Microbial Degradation of this compound
The microbial degradation of this compound primarily proceeds through biotransformation, where microorganisms, particularly fungi, modify the molecule through oxidative and reductive reactions.[2] These transformations are of interest for producing derivatives with unique flavor and fragrance profiles.
Fungal Biotransformation
Several fungal species have been shown to effectively transform this compound. The primary pathways involve hydroxylation, oxidation of alcohols to ketones, and reduction of the butenone side chain. Key fungal genera involved in these transformations include Aspergillus, Penicillium, and Yarrowia.[1]
The main degradation products identified from the fungal biotransformation of this compound are:
-
2-hydroxy-gamma-ionone: Resulting from the hydroxylation of the C-2 position of the cyclohexene ring.
-
3-hydroxy-gamma-ionone: Formed by the hydroxylation of the C-3 position.
-
Dihydro-gamma-ionone: Produced by the reduction of the double bond in the butenone side chain.
-
Dihydro-gamma-ionol: Resulting from the reduction of both the ketone and the side-chain double bond.
The biotransformation pathways are influenced by the specific fungal strain and the culture conditions. For instance, Aspergillus niger is efficient at oxidizing the 2 and 3 positions of the gamma-ionone ring, while for Penicillium corylophilum and Yarrowia lipolytica, reductive pathways are more prominent.[1]
Signaling Pathways in Microbial Degradation
The degradation of this compound by microorganisms involves a series of enzymatic reactions. The initial step is typically a hydroxylation reaction catalyzed by cytochrome P450 monooxygenases.[2] The position of the double bond in the cyclohexene ring of gamma-ionone directs the site of hydroxylation, with the C-2 position being a primary target for allylic oxidation.[2]
References
The Enigmatic Signal: A Technical Guide to the Putative Role of (-)-γ-Ionone in Plant Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(-)-γ-Ionone, a volatile apocarotenoid, represents a frontier in the study of plant signaling molecules. While its isomers, particularly β-ionone, are recognized for their roles in plant defense, stress response, and development, the specific functions of (-)-γ-ionone remain largely uncharacterized. This technical guide synthesizes the current understanding of ionone biosynthesis and signaling, leveraging data from related compounds to build a predictive framework for the signaling pathways involving (-)-γ-ionone. We highlight the critical knowledge gaps and provide detailed experimental protocols to facilitate future research into this potentially significant signaling molecule. This document serves as a foundational resource for researchers aiming to elucidate the role of (-)-γ-ionone and exploit its potential in agriculture and pharmacology.
Introduction: The Apocarotenoid Landscape
Apocarotenoids are a diverse class of signaling molecules derived from the oxidative cleavage of carotenoids.[1] They play pivotal roles in a multitude of physiological processes in plants, from development to environmental stress responses.[2][3] Well-known apocarotenoids include the phytohormones abscisic acid (ABA) and strigolactones.[2] Volatile apocarotenoids, such as the ionones, act as infochemicals in plant-plant and plant-insect interactions, and as endogenous signaling molecules.[4] The ionone family, characterized by a C13 skeleton, includes α-, β-, and γ-isomers, with the position of the double bond in the cyclohexyl ring being the distinguishing feature.[5] While β-ionone has been the subject of considerable research, the biological significance of γ-ionone, and specifically its levorotatory enantiomer (-)-γ-ionone, is an emerging area of investigation. The stereochemistry of ionones is known to be a critical determinant of their biological activity, as evidenced by the distinct olfactory perception of their enantiomers in humans, suggesting a potential for stereospecific interactions with plant receptors.[6]
Biosynthesis of (-)-γ-Ionone: A Putative Pathway
The biosynthesis of ionones is initiated by the enzymatic cleavage of carotenoids by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs).[7] While the production of α-ionone and β-ionone originates from the cleavage of α-carotene and β-carotene, respectively, it is hypothesized that γ-ionone is derived from the cleavage of γ-carotene.[8][9] γ-Carotene is an intermediate in the biosynthesis of cyclized carotenoids in plants.[8] The specific CCD enzyme responsible for the cleavage of γ-carotene to yield γ-ionone has not yet been definitively identified.
Putative Signaling Pathways of (-)-γ-Ionone
Due to the lack of direct experimental evidence for (-)-γ-ionone signaling, we propose potential pathways based on the known signaling mechanisms of the more extensively studied β-ionone and other volatile organic compounds (VOCs). These pathways are presented as a hypothetical framework to guide future research.
Perception and Early Signaling Events
The perception of volatile signals in plants is a complex process that is not yet fully understood. It is likely that (-)-γ-ionone, as a volatile compound, is perceived at the cell membrane, potentially by specific receptors. This initial perception is expected to trigger a cascade of early signaling events, including ion fluxes and the generation of reactive oxygen species (ROS). A rapid and transient increase in cytosolic Ca²⁺ is a common early response to various stimuli, including some VOCs.[10]
Crosstalk with Phytohormone Signaling Pathways
Plant hormone signaling is characterized by intricate crosstalk, allowing for fine-tuned responses to developmental and environmental cues. It is plausible that (-)-γ-ionone signaling intersects with major phytohormone pathways, such as those of jasmonic acid (JA), salicylic acid (SA), and abscisic acid (ABA), which are central to plant defense and stress responses. For instance, β-ionone has been shown to modulate the levels of these hormones.
Quantitative Data on Ionone Activity
To date, there is a notable absence of quantitative data specifically for (-)-γ-ionone's effects on plant signaling and physiology. The following table summarizes available data for β-ionone, which can serve as a preliminary reference for designing experiments with (-)-γ-ionone.
| Ionone Isomer | Plant Species | Experimental System | Concentration | Observed Effect | Reference |
| β-Ionone | Iris pallida | In vitro bioassay | 23.0 µg/mL | 50% inhibition of growth in various weed and plant species. | [11] |
| β-Ionone | Various | In vitro bioassay | 11.8–31.7 µg/mL (EC₅₀) | Inhibition of radicle and hypocotyl elongation. | [11] |
Detailed Experimental Protocols
To facilitate research into the role of (-)-γ-ionone, this section provides detailed methodologies for key experiments.
Analysis of Endogenous and Emitted (-)-γ-Ionone by GC-MS
This protocol is for the qualitative and quantitative analysis of (-)-γ-ionone in plant tissues and headspace.[12]
5.1.1. Sample Preparation
-
Tissue Extraction: Freeze 100-500 mg of plant tissue in liquid nitrogen and grind to a fine powder. Extract with 1-2 mL of a suitable solvent (e.g., hexane or dichloromethane) containing an internal standard (e.g., 1-octanol). Vortex vigorously and centrifuge to pellet debris.
-
Headspace Volatile Collection: Enclose the plant material in a sealed glass chamber. Use a solid-phase microextraction (SPME) fiber (e.g., PDMS/DVB) to adsorb volatiles from the headspace for a defined period (e.g., 1-24 hours). Alternatively, pull air from the chamber through a cartridge containing an adsorbent resin (e.g., Porapak Q or Tenax TA).
5.1.2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 40°C for 2 min, ramp to 240°C at 5°C/min, and hold for 5 min.
-
Injection: For liquid samples, inject 1 µL in splitless mode. For SPME, desorb the fiber in the injection port at 250°C for 2 min. For adsorbent traps, use a thermal desorption unit.
-
MS Parameters: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.
-
Identification and Quantification: Identify (-)-γ-ionone by comparing its mass spectrum and retention time with an authentic standard. Quantify using the peak area of a characteristic ion relative to the internal standard.
Gene Expression Analysis by qRT-PCR
This protocol details the measurement of changes in gene expression in response to (-)-γ-ionone treatment.[13][14][15][16]
5.2.1. Plant Treatment and RNA Extraction
-
Expose plants to a defined concentration of volatile (-)-γ-ionone in a sealed chamber for various time points (e.g., 0, 1, 3, 6, 12, 24 hours).
-
Harvest treated and control tissues and immediately freeze in liquid nitrogen.
-
Extract total RNA using a commercial kit or a standard Trizol-based protocol.
5.2.2. cDNA Synthesis
-
Treat RNA samples with DNase I to remove genomic DNA contamination.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
5.2.3. Quantitative Real-Time PCR (qRT-PCR)
-
Prepare a reaction mix containing cDNA template, gene-specific forward and reverse primers for target genes (e.g., key genes in JA, SA, ABA pathways) and a reference gene (e.g., Actin or Ubiquitin), and a SYBR Green-based qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation at 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplification.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
In Vivo Calcium Imaging
This protocol allows for the visualization of cytosolic Ca²⁺ dynamics in response to (-)-γ-ionone.[10][17][18][19]
5.3.1. Plant Material
-
Use transgenic plants expressing a genetically encoded calcium sensor, such as aequorin or a FRET-based sensor like YC3.6.
5.3.2. Imaging Setup
-
Mount seedlings or tissue explants on a microscope slide in a perfusion chamber.
-
Use a confocal or fluorescence microscope equipped with the appropriate lasers and filters for the specific calcium sensor.
5.3.3. (-)-γ-Ionone Application and Imaging
-
Prepare a solution of (-)-γ-ionone in a suitable solvent (e.g., DMSO) and dilute it in the imaging buffer.
-
Perfuse the sample with the (-)-γ-ionone solution while continuously acquiring images.
-
Capture a baseline fluorescence before application and monitor the changes in fluorescence intensity or FRET ratio over time.
5.3.4. Data Analysis
-
Quantify the changes in fluorescence to represent the relative changes in cytosolic Ca²⁺ concentration.
Future Directions and Conclusion
The study of (-)-γ-ionone in plant signaling is a nascent field with immense potential. The clear structural and olfactory distinctions between ionone isomers strongly suggest that (-)-γ-ionone may possess unique biological activities in plants. Future research should prioritize:
-
Identification of the specific CCD enzyme(s) responsible for γ-ionone biosynthesis.
-
Elucidation of the receptor(s) that perceive (-)-γ-ionone.
-
Comprehensive transcriptomic and metabolomic analyses to identify the downstream signaling components and metabolic responses.
-
Investigation of the physiological roles of (-)-γ-ionone in plant development, stress responses, and interactions with other organisms.
This technical guide provides a roadmap for researchers to navigate this exciting area of plant biology. By adapting established protocols and leveraging the knowledge from related apocarotenoids, the scientific community can begin to unravel the signaling pathways of (-)-γ-ionone, paving the way for its potential application in enhancing crop resilience and developing novel bioactive compounds.
References
- 1. The synthesis and anti-metastatic effects of optical isomers of ionone alkaloid 9-(N,N-dimethyl)-4,7-megastigmedien-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ionone - Wikipedia [en.wikipedia.org]
- 6. The gamma-Ionones [leffingwell.com]
- 7. researchgate.net [researchgate.net]
- 8. γ-Carotene - Wikipedia [en.wikipedia.org]
- 9. Vitamin A - Wikipedia [en.wikipedia.org]
- 10. Video 1: Real-time Ca2+ imaging of Arabidopsis exposed to VOCs from insect-damaged plants [VIDEO] | EurekAlert! Science News Releases [eurekalert.org]
- 11. mdpi.com [mdpi.com]
- 12. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 16. Frontiers | Genome-wide identification and functional characterization of the two-component system gene family in petunia reveals roles in hormone signaling and stress response [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Calcium Live Imaging at Multi-Scales from Cellular to Organ Level in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architecture of Aroma: A Technical Guide to the Biosynthesis of Ionones from Carotenoid Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ionones, a group of C13-norisoprenoid volatile organic compounds, are significant contributors to the desirable floral and fruity aromas of many plants and essential oils. Their potent sensory properties and potential biological activities have garnered considerable interest in the fields of flavor and fragrance, as well as in pharmaceutical research. The biosynthesis of ionones is intricately linked to the degradation of carotenoids, a process catalyzed by a specific class of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs). This technical guide provides an in-depth exploration of the core biochemical pathways, enzymatic mechanisms, and regulatory networks governing the formation of ionones from carotenoid precursors. Detailed experimental protocols for the analysis of carotenoids and ionones, along with quantitative data on enzyme kinetics and product yields, are presented to facilitate further research and application in this field.
The Core Biosynthetic Pathway: From Carotenoids to Ionones
The formation of ionones is a result of the oxidative cleavage of carotenoids, primarily β-carotene, at the 9,10 and 9',10' positions. This enzymatic reaction is the central step in the biosynthesis of β-ionone.[1][2]
The key enzymes responsible for this transformation are the Carotenoid Cleavage Dioxygenases (CCDs) .[1][3] Specifically, members of the CCD1 and CCD4 subfamilies have been demonstrated to catalyze the cleavage of β-carotene to produce β-ionone.[4][5] CCD enzymes are non-heme iron-dependent oxygenases that utilize molecular oxygen to cleave the polyene chain of carotenoids.[3]
The overall reaction can be summarized as the conversion of a C40 carotenoid into C13 ionone molecules and other smaller fragments.[1] For instance, the symmetrical cleavage of β-carotene by CCD1 yields two molecules of β-ionone and a C14 dialdehyde.[1]
dot graph "Biosynthesis_of_Ionones" { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, labeljust="l", nojustify=true, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2, penwidth=1.5]; edge [fontname="Arial", fontsize=10, arrowhead=vee, penwidth=1.5];
// Nodes Carotenoid [label="β-Carotene (C40)", fillcolor="#FBBC05", fontcolor="#202124"]; CCD [label="Carotenoid Cleavage\nDioxygenase (CCD1, CCD4)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ionone [label="β-Ionone (C13)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproduct [label="C14-Dialdehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Carotenoid -> CCD [color="#5F6368"]; CCD -> Ionone [label="O2", color="#5F6368"]; CCD -> Byproduct [color="#5F6368"]; } Caption: The core enzymatic reaction for β-ionone biosynthesis.
Quantitative Data on Ionone Biosynthesis
The efficiency of ionone biosynthesis is dependent on several factors, including the kinetic properties of the specific CCD enzyme, the availability of the carotenoid substrate, and the cellular environment.
Table 1: Kinetic Parameters of Selected Carotenoid Cleavage Dioxygenases (CCDs)
| Enzyme | Substrate | K_m_ (mM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (mM⁻¹·s⁻¹) | Reference |
| Morus notabilis MnCCD1 | β-apo-8'-carotenal | 0.83 | 72.5 | - | - | [6] |
| Olea europaea OeCCD1 | β-apo-8'-carotenal | 0.82 | 2.30 | 3.35 | 4.09 | [7] |
| Ipomoea nil InCCD1 | β-apo-8'-carotenal | 0.69 | 1.22 | 1.82 | 2.64 | [7] |
Note: U is defined as the amount of enzyme that catalyzes the formation of 1 nmol of product per minute.
Table 2: β-Ionone Production in Engineered Yarrowia lipolytica Strains
| Strain | Key Genetic Modification | β-Ionone Titer (g/L) | Productivity (mg/L/h) | Reference |
| YLBI3120 | Modified PhCCD1 | 4.0 | 13.9 | [8][9] |
| Engineered Strain | Modular engineering of acetyl-CoA and MVA pathways | ~1.0 | - | [10] |
Table 3: Ionone Concentration in Selected Plant Tissues
| Plant Species | Tissue | Compound | Concentration | Reference |
| Fragaria x ananassa (Strawberry) | Flower | β-Ionone | Trace - 0.2 ng/g | [11] |
| Fragaria x ananassa (Strawberry) | Flower | Dihydro-β-ionone | Trace - 0.3 ng/g | [11] |
| Daucus carota (Carrot) | Root (Orange) | β-Ionone | Present | [9][12] |
| Lycopersicon esculentum (Tomato) | Fruit | β-Ionone | Present | [9][12] |
| Osmanthus fragrans | Flower | β-Ionone | Major component | [9][12] |
| Rosa bourboniana | Flower | β-Ionone | Present | [9][12] |
Regulation of Ionone Biosynthesis
The biosynthesis of ionones is tightly regulated at the transcriptional level, with environmental cues such as light and hormonal signals playing a crucial role.
Light Signaling Pathway
Light is a primary environmental signal that influences carotenoid biosynthesis and, consequently, ionone production. Photoreceptors like phytochromes (PHY) and cryptochromes (CRY) perceive light signals and initiate a signaling cascade that regulates the expression of key carotenoid biosynthesis genes, including Phytoene Synthase (PSY).[1][2][13]
In the dark, transcription factors known as PHYTOCHROME-INTERACTING FACTORs (PIFs) repress the expression of PSY.[13][14][15] Upon light exposure, phytochromes become activated and trigger the degradation of PIFs, leading to the de-repression of PSY and the activation of carotenoid biosynthesis.[13][14][15] Concurrently, the transcription factor ELONGATED HYPOCOTYL 5 (HY5), which is stabilized in the light, acts as a positive regulator of carotenoid biosynthesis genes.[13]
dot graph "Light_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, labeljust="l", nojustify=true, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2, penwidth=1.5]; edge [fontname="Arial", fontsize=10, arrowhead=vee, penwidth=1.5];
// Nodes Light [label="Light", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Phytochrome [label="Phytochrome (PHY)\nCryptochrome (CRY)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIFs [label="PIFs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HY5 [label="HY5", fillcolor="#34A853", fontcolor="#FFFFFF"]; PSY [label="Phytoene Synthase (PSY)\nGene Expression", fillcolor="#FFFFFF", fontcolor="#202124"]; Carotenoids [label="Carotenoid Biosynthesis", fillcolor="#FFFFFF", fontcolor="#202124"]; CCD [label="CCD Gene Expression", fillcolor="#FFFFFF", fontcolor="#202124"]; Ionones [label="Ionone Biosynthesis", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Light -> Phytochrome [color="#5F6368"]; Phytochrome -> PIFs [arrowhead=tee, label="Degradation", color="#5F6368"]; Phytochrome -> HY5 [label="Stabilization", color="#5F6368"]; PIFs -> PSY [arrowhead=tee, label="Repression", color="#5F6368"]; HY5 -> PSY [label="Activation", color="#5F6368"]; PSY -> Carotenoids [color="#5F6368"]; Carotenoids -> CCD [color="#5F6368"]; CCD -> Ionones [color="#5F6368"]; } Caption: Simplified light signaling pathway regulating carotenoid and ionone biosynthesis.
Abscisic Acid (ABA) Signaling Pathway
The plant hormone abscisic acid (ABA) is also involved in the regulation of carotenoid degradation. The core ABA signaling pathway involves the ABA receptors (PYR/PYL/RCAR), PROTEIN PHOSPHATASES 2C (PP2Cs), and SNF1-RELATED PROTEIN KINASES 2 (SnRK2s).[16][17][18] Under stress conditions that trigger ABA accumulation, ABA binds to its receptors, leading to the inhibition of PP2Cs.[16][17][18] This allows for the activation of SnRK2s, which then phosphorylate and activate downstream transcription factors, such as ABRE-binding factors (ABFs).[16][17] These transcription factors can then bind to the promoters of target genes, including CCD genes, to regulate their expression.[16]
dot graph "ABA_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, labeljust="l", nojustify=true, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2, penwidth=1.5]; edge [fontname="Arial", fontsize=10, arrowhead=vee, penwidth=1.5];
// Nodes ABA [label="Abscisic Acid (ABA)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor [label="PYR/PYL/RCAR Receptors", fillcolor="#FBBC05", fontcolor="#202124"]; PP2C [label="PP2Cs", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SnRK2 [label="SnRK2s", fillcolor="#34A853", fontcolor="#FFFFFF"]; ABF [label="ABF Transcription Factors", fillcolor="#FFFFFF", fontcolor="#202124"]; CCD [label="CCD Gene Expression", fillcolor="#FFFFFF", fontcolor="#202124"]; Ionones [label="Ionone Biosynthesis", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges ABA -> Receptor [color="#5F6368"]; Receptor -> PP2C [arrowhead=tee, label="Inhibition", color="#5F6368"]; PP2C -> SnRK2 [arrowhead=tee, label="Inhibition", color="#5F6368"]; SnRK2 -> ABF [label="Activation", color="#5F6368"]; ABF -> CCD [label="Regulation", color="#5F6368"]; CCD -> Ionones [color="#5F6368"]; } Caption: Core ABA signaling pathway influencing CCD gene expression.
Experimental Protocols
Extraction and Quantification of Carotenoids from Plant Tissues
This protocol provides a general method for the extraction and quantification of carotenoids from plant material using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Fresh or lyophilized plant tissue
-
Acetone, Hexane, Ethanol (HPLC grade)
-
Butylated hydroxytoluene (BHT)
-
Potassium hydroxide (KOH)
-
Sodium chloride (NaCl)
-
Mortar and pestle or homogenizer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
HPLC system with a C30 or C18 column and a photodiode array (PDA) detector
-
Carotenoid standards (e.g., β-carotene)
Procedure:
-
Sample Preparation: Homogenize a known weight of fresh or lyophilized plant tissue in a suitable solvent mixture (e.g., hexane:acetone:ethanol 2:1:1, v/v/v) containing an antioxidant like BHT (0.1%).[19]
-
Extraction: Perform the extraction multiple times with the solvent mixture until the plant material is colorless. Pool the solvent extracts.
-
Phase Separation: Add a saturated NaCl solution to the pooled extract to facilitate phase separation. Collect the upper organic phase containing the carotenoids.
-
Saponification (Optional): To remove chlorophylls and esters, the extract can be saponified by adding methanolic KOH. This step should be performed carefully to avoid degradation of carotenoids.[14]
-
Washing and Drying: Wash the organic phase with water to remove residual KOH and other water-soluble impurities. Dry the extract over anhydrous sodium sulfate or by evaporation under a stream of nitrogen.
-
Resuspension: Resuspend the dried carotenoid extract in a known volume of a suitable solvent for HPLC analysis (e.g., MTBE or a mixture of acetonitrile, methanol, and ethyl acetate).[14]
-
HPLC Analysis: Inject the sample into an HPLC system equipped with a C30 column, which is well-suited for separating carotenoid isomers.[2] Use a gradient elution program with a mobile phase typically consisting of a mixture of solvents like methanol, acetonitrile, and methyl tert-butyl ether (MTBE).[2]
-
Quantification: Detect the carotenoids using a PDA detector at their specific maximum absorbance wavelengths (e.g., ~450 nm for β-carotene).[13] Quantify the carotenoids by comparing the peak areas to a standard curve generated with known concentrations of carotenoid standards.[13]
dot graph "Carotenoid_Extraction_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3, fontname="Arial", fontsize=12, labeljust="l", nojustify=true, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2, penwidth=1.5]; edge [fontname="Arial", fontsize=10, arrowhead=vee, penwidth=1.5];
// Nodes Start [label="Plant Tissue", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Homogenize [label="Homogenization\n(Solvent + BHT)", fillcolor="#FFFFFF", fontcolor="#202124"]; Extract [label="Repeated Extraction", fillcolor="#FFFFFF", fontcolor="#202124"]; Separate [label="Phase Separation\n(Saturated NaCl)", fillcolor="#FFFFFF", fontcolor="#202124"]; Saponify [label="Saponification (Optional)\n(Methanolic KOH)", fillcolor="#FFFFFF", fontcolor="#202124"]; Wash [label="Washing and Drying", fillcolor="#FFFFFF", fontcolor="#202124"]; Resuspend [label="Resuspension in\nHPLC Solvent", fillcolor="#FFFFFF", fontcolor="#202124"]; Analyze [label="HPLC-PDA Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Homogenize [color="#5F6368"]; Homogenize -> Extract [color="#5F6368"]; Extract -> Separate [color="#5F6368"]; Separate -> Saponify [color="#5F6368"]; Saponify -> Wash [color="#5F6368"]; Wash -> Resuspend [color="#5F6368"]; Resuspend -> Analyze [color="#5F6368"]; } Caption: General workflow for carotenoid extraction and analysis.
Heterologous Expression and Purification of a Plant CCD Enzyme in E. coli
This protocol outlines the steps for producing a recombinant plant CCD enzyme in Escherichia coli for subsequent in vitro characterization.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector (e.g., pET vector with a His-tag or GST-tag)
-
LB medium and agar plates with appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., Tris-HCl, NaCl, lysozyme, DNase I)
-
Affinity chromatography resin (e.g., Ni-NTA agarose for His-tagged proteins)
-
Wash and elution buffers
-
SDS-PAGE reagents
Procedure:
-
Gene Cloning: Clone the coding sequence of the plant CCD gene into a suitable E. coli expression vector.
-
Transformation: Transform the expression plasmid into a competent E. coli expression strain.
-
Expression:
-
Inoculate a small starter culture and grow overnight.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD
600of 0.6-0.8. -
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to improve protein solubility.[8]
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.
-
Centrifuge the lysate to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
-
-
Purification:
-
Apply the soluble fraction to an affinity chromatography column pre-equilibrated with binding buffer.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the recombinant CCD protein with elution buffer (containing imidazole for His-tagged proteins).
-
-
Analysis:
-
Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
The purified enzyme is now ready for in vitro activity assays.
-
dot graph "CCD_Purification_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3, fontname="Arial", fontsize=12, labeljust="l", nojustify=true, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2, penwidth=1.5]; edge [fontname="Arial", fontsize=10, arrowhead=vee, penwidth=1.5];
// Nodes Start [label="CCD Gene in\nExpression Vector", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Transform [label="Transformation into\nE. coli", fillcolor="#FFFFFF", fontcolor="#202124"]; Express [label="Induction of Protein\nExpression (IPTG)", fillcolor="#FFFFFF", fontcolor="#202124"]; Lyse [label="Cell Lysis and\nCentrifugation", fillcolor="#FFFFFF", fontcolor="#202124"]; Purify [label="Affinity Chromatography", fillcolor="#FFFFFF", fontcolor="#202124"]; Analyze [label="SDS-PAGE and\nConcentration Measurement", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Transform [color="#5F6368"]; Transform -> Express [color="#5F6368"]; Express -> Lyse [color="#5F6368"]; Lyse -> Purify [color="#5F6368"]; Purify -> Analyze [color="#5F6368"]; } Caption: Workflow for the heterologous expression and purification of a CCD enzyme.
Quantification of Ionones by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a general method for the analysis of volatile ionones from biological samples.
Materials:
-
Headspace solid-phase microextraction (HS-SPME) fibers (e.g., PDMS/DVB)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
Sample vials with septa
-
Internal standard (e.g., deuterated ionone)
-
Sodium chloride
Procedure:
-
Sample Preparation: Place a known amount of the sample (e.g., plant tissue homogenate, microbial culture) into a headspace vial. Add a saturated NaCl solution to increase the volatility of the analytes. Spike the sample with a known amount of an internal standard.
-
HS-SPME Extraction:
-
Incubate the vial at a specific temperature (e.g., 40-60°C) for a defined period to allow the volatiles to equilibrate in the headspace.
-
Expose the SPME fiber to the headspace for a set time to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the hot injection port of the GC.
-
Separate the volatile compounds on the GC column using a temperature gradient program.
-
Detect and identify the compounds using the mass spectrometer in scan or selected ion monitoring (SIM) mode.
-
-
Quantification:
-
Identify ionones based on their retention times and mass spectra by comparison with authentic standards.
-
Quantify the concentration of ionones by comparing the peak area of the analyte to the peak area of the internal standard and using a calibration curve.[5]
-
Conclusion
The biosynthesis of ionones from carotenoid degradation is a fascinating and complex process with significant implications for the flavor and fragrance industry, as well as for our understanding of plant secondary metabolism. The continued characterization of CCD enzymes from diverse plant species, coupled with advances in metabolic engineering, will undoubtedly lead to the development of novel and sustainable methods for the production of these valuable aroma compounds. The protocols and data presented in this guide provide a solid foundation for researchers and professionals seeking to explore and harness the potential of ionone biosynthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Light-dependent regulation of carotenoid biosynthesis occurs at the level of phytoene synthase expression and is mediated by phytochrome in Sinapis alba and Arabidopsis thaliana seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Cloning and functional characterization of carotenoid cleavage dioxygenase 4 genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overexpression and Characterization of a Novel Plant Carotenoid Cleavage Dioxygenase 1 from Morus notabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. kyxl.njfu.edu.cn [kyxl.njfu.edu.cn]
- 9. β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Flower Volatiles, Crop Varieties and Bee Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Transcriptional Regulation of Carotenoid Biosynthesis in Plants: So Many Regulators, So Little Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct regulation of phytoene synthase gene expression and carotenoid biosynthesis by phytochrome-interacting factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Direct regulation of phytoene synthase gene expression and carotenoid biosynthesis by phytochrome-interacting factors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Core Components of Abscisic Acid Signaling and Their Post-translational Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Insights into ABA-Mediated Regulation of Stress Tolerance and Development in Plants [mdpi.com]
- 18. Early abscisic acid signal transduction mechanisms: newly discovered components and newly emerging questions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (-)-γ-Ionone
Introduction
(-)-γ-Ionone is a significant chiral compound in the fragrance and flavor industry, prized for its characteristic woody and floral scent. It also serves as a valuable chiral building block in the synthesis of various natural products. The enantioselective synthesis of (-)-γ-ionone is of paramount importance as the olfactory properties of its enantiomers differ significantly. Traditional chemical syntheses, often starting from the acid-catalyzed cyclization of pseudoionone, typically yield racemic mixtures and struggle with selectivity towards the γ-isomer due to its instability under acidic conditions.[1]
This document outlines a highly efficient and selective chemoenzymatic approach for the synthesis of (-)-γ-Ionone. This strategy leverages the high selectivity of enzymes for kinetic resolution of a key intermediate, followed by straightforward chemical transformations to yield the target enantiomer with high purity.
Overall Synthesis Workflow
The chemoenzymatic synthesis of (-)-γ-Ionone is a two-stage process. The first stage involves the enzymatic kinetic resolution of a racemic 4-hydroxy-γ-ionone derivative. In the second stage, the desired enantiomerically enriched intermediate is converted to (-)-γ-Ionone through a palladium-catalyzed reductive elimination.
Caption: Overall chemoenzymatic synthesis workflow for (-)-γ-Ionone.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the enantioselective synthesis of (-)-γ-Ionone.
Table 1: Lipase-Mediated Kinetic Resolution of 4-Hydroxy-γ-ionone Derivatives
| Enzyme | Substrate | Acyl Donor | Product | Enantiomeric Excess (ee) | Yield | Reference |
| Lipase PS (Pseudomonas cepacia) | Racemic cis-4-Hydroxy-γ-ionone | Vinyl Acetate | (-)-(4R,6S)-4-Acetoxy-γ-ionone | >98% | ~45% | [2][3] |
| Lipase PS (Pseudomonas cepacia) | Racemic cis-4-Hydroxy-γ-ionone | Vinyl Acetate | (+)-(4S,6R)-4-Hydroxy-γ-ionone (unreacted) | >98% | ~45% | [2][3] |
Table 2: Chemical Conversion to (-)-γ-Ionone
| Starting Material | Key Reagents | Product | Overall Yield | Final ee | Reference |
| (-)-(4R,6S)-4-Acetoxy-γ-ionone | (PPh₃)₂PdCl₂, PPh₃, HCOOH, Et₃N, THF | (-)-γ-Ionone | High | >98% | [2] |
Detailed Experimental Protocols
Protocol 1: Lipase-Mediated Kinetic Resolution of Racemic cis-4-Hydroxy-γ-ionone
This protocol describes the enzymatic kinetic resolution of racemic cis-4-hydroxy-γ-ionone using Lipase PS to produce enantiomerically enriched (-)-(4R,6S)-4-acetoxy-γ-ionone and the unreacted (+)-(4S,6R)-4-hydroxy-γ-ionone.[2][3]
Caption: Principle of lipase-mediated kinetic resolution.
Materials:
-
Racemic cis-4-hydroxy-γ-ionone
-
Lipase PS (from Pseudomonas cepacia, e.g., Amano PS)
-
Vinyl acetate
-
Anhydrous solvent (e.g., tert-butyl methyl ether or hexane)
-
Celite® or equivalent filter aid
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Temperature-controlled bath
-
TLC plates and developing chamber
-
Rotary evaporator
-
Glass funnel and filter paper
-
Chromatography column
Procedure:
-
Dissolve racemic cis-4-hydroxy-γ-ionone (1.0 eq) in the anhydrous organic solvent in a round-bottom flask under an inert atmosphere.
-
Add vinyl acetate (1.5-2.0 eq) to the solution.
-
Add Lipase PS (typically 10-50% by weight of the substrate).
-
Stir the suspension at a constant temperature (e.g., room temperature or 30 °C).
-
Monitor the reaction progress by TLC or GC. The reaction should be stopped when approximately 50% conversion is reached to ensure high enantiomeric excess for both the product and the unreacted starting material.
-
Once ~50% conversion is achieved, filter the mixture through a pad of Celite® to remove the enzyme. Wash the Celite® pad with the reaction solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude mixture by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the acetylated product, (-)-(4R,6S)-4-acetoxy-γ-ionone, from the unreacted alcohol, (+)-(4S,6R)-4-hydroxy-γ-ionone.
Protocol 2: Synthesis of (-)-γ-Ionone via Reductive Elimination
This protocol details the conversion of enantiomerically pure (-)-(4R,6S)-4-acetoxy-γ-ionone to (-)-γ-Ionone using a palladium-catalyzed reductive elimination of the allylic acetate.[2]
Materials:
-
(-)-(4R,6S)-4-Acetoxy-γ-ionone
-
Bis(triphenylphosphine)palladium(II) dichloride [(PPh₃)₂PdCl₂]
-
Triphenylphosphine (PPh₃)
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Solvents for extraction (e.g., diethyl ether or ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a solution of (-)-(4R,6S)-4-acetoxy-γ-ionone (1.0 eq) in anhydrous THF under an inert atmosphere, add triphenylphosphine (0.15 eq) and bis(triphenylphosphine)palladium(II) dichloride (0.03 eq).
-
To this mixture, add triethylamine (2.2 eq) followed by formic acid (2.0 eq).
-
Heat the reaction mixture to reflux under the inert atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
After completion, cool the reaction mixture to room temperature and dilute with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (using a hexane/ether gradient) or bulb-to-bulb distillation to afford pure (-)-γ-Ionone.
Characterization
The identity and purity of the synthesized (-)-γ-Ionone should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Chiral GC or HPLC: To determine the enantiomeric excess (ee) of the final product.
-
Optical Rotation: To measure the specific rotation and confirm the enantiomer.
References
Application Note: Chiral HPLC Method for the Separation of Gamma-Ionone Enantiomers
Abstract
This application note presents a detailed strategy and protocol for the development of a chiral High-Performance Liquid Chromatography (HPLC) method for the separation of (R)- and (S)-γ-ionone enantiomers. Due to the limited availability of published specific methods for γ-ionone, this document outlines a systematic approach based on the successful chiral separation of the structurally similar α-ionone and general principles of chiral chromatography. The proposed methodology involves screening various chiral stationary phases (CSPs) under normal and reversed-phase conditions to identify the optimal parameters for enantiomeric resolution. This guide is intended for researchers, scientists, and professionals in the fields of flavor and fragrance analysis, natural product chemistry, and drug development.
Introduction
Gamma-ionone is a chiral ketone that contributes to the characteristic aroma of various natural products, including violets and raspberries. The enantiomers of γ-ionone can exhibit distinct sensory properties and biological activities, making their individual analysis and quantification crucial for quality control and research purposes. Chiral HPLC is a powerful technique for the separation of enantiomers, relying on the differential interaction of the analytes with a chiral stationary phase.[1][2]
While specific chiral HPLC methods for γ-ionone are not widely reported, a successful separation of the closely related α-ionone has been achieved using an n-alkyl brush-type chiral stationary phase under normal phase conditions.[3][4] This success provides a strong foundation for developing a robust method for γ-ionone. This application note details a screening protocol to systematically evaluate different CSPs and mobile phase compositions to achieve baseline separation of γ-ionone enantiomers.
Experimental Approach
The recommended approach for developing a chiral HPLC method for γ-ionone is a systematic screening of various chiral stationary phases and mobile phases. The selection of columns for the initial screening is based on their broad applicability and success in separating structurally similar compounds.
Recommended Chiral Stationary Phases for Screening:
-
Polysaccharide-based CSPs: These are the most widely used CSPs and have demonstrated broad enantioselectivity for a diverse range of compounds.[5][6]
-
Cellulose-based: e.g., Cellulose tris(3,5-dimethylphenylcarbamate)
-
Amylose-based: e.g., Amylose tris(3,5-dimethylphenylcarbamate)
-
-
N-alkyl brush-type CSPs: Based on the successful separation of α-ionone, this type of CSP is a primary candidate.[3][4]
-
Pirkle-type CSPs: These are synthetic phases that can offer unique selectivity.[7]
Mobile Phase Systems for Screening:
-
Normal Phase (NP): Typically consists of a non-polar solvent like n-heptane or hexane with a polar modifier such as isopropanol (IPA) or ethanol (EtOH). This mode was successful for α-ionone separation.[3][4]
-
Reversed-Phase (RP): Generally composed of an aqueous buffer and an organic modifier like acetonitrile (ACN) or methanol (MeOH).
-
Polar Organic Mode: Uses polar organic solvents like methanol or acetonitrile, sometimes with additives.
Data Presentation: Suggested Screening Conditions
The following table summarizes the recommended starting conditions for the chiral method development for γ-ionone.
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Normal Phase) | Condition 3 (Reversed-Phase) | Condition 4 (Polar Organic) |
| Chiral Column | N-alkyl brush-type (e.g., Eurospher II Chiral NR) | Polysaccharide-based (Cellulose or Amylose) | Polysaccharide-based (Reversed-phase compatible) | Polysaccharide-based (Immobilized) |
| Mobile Phase | n-Heptane / Isopropanol (95:5, v/v) | n-Heptane / Ethanol (90:10, v/v) | Acetonitrile / Water (50:50, v/v) | Methanol / 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 25 °C | 25 °C | 25 °C | 25 °C |
| Detection | UV at 228 nm | UV at 228 nm | UV at 228 nm | UV at 228 nm |
| Injection Vol. | 5 µL | 5 µL | 5 µL | 5 µL |
Experimental Protocol
This protocol outlines the steps for screening and optimizing the chiral separation of γ-ionone enantiomers.
1. Materials and Reagents:
-
Racemic γ-ionone standard
-
HPLC grade n-heptane
-
HPLC grade isopropanol
-
HPLC grade ethanol
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water
-
Formic acid (optional additive)
-
Chiral HPLC columns as specified in the screening table
2. Sample Preparation:
-
Prepare a stock solution of racemic γ-ionone in isopropanol or a suitable solvent at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a working concentration of 50-100 µg/mL.
3. HPLC System and Conditions:
-
An HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is required.
-
Set up the system with the first column and mobile phase combination from the screening table.
4. Column Equilibration:
-
Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.
5. Injection and Data Acquisition:
-
Inject the prepared γ-ionone sample.
-
Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
6. Screening Procedure:
-
Perform injections for each of the suggested screening conditions outlined in the data table.
-
Evaluate the chromatograms for any signs of peak splitting or separation.
-
Calculate the resolution (Rs) and separation factor (α) for any promising separations.
7. Method Optimization:
-
For the condition that shows the best initial separation, proceed with optimization.
-
Mobile Phase Composition: Vary the ratio of the strong and weak solvents in the mobile phase (e.g., for NP, change the percentage of alcohol).
-
Flow Rate: Adjust the flow rate to improve resolution or reduce analysis time.
-
Temperature: Investigate the effect of column temperature on the separation.
Visualization of Experimental Workflow
Caption: Workflow for Chiral HPLC Method Development for γ-Ionone.
Conclusion
The enantiomeric separation of γ-ionone by chiral HPLC is achievable through a systematic method development approach. By screening a selection of polysaccharide-based and n-alkyl brush-type chiral stationary phases under both normal and reversed-phase conditions, an effective separation method can be developed. The successful separation of the structurally similar α-ionone provides a strong starting point for this investigation. The protocol and workflow provided in this application note offer a comprehensive guide for researchers to establish a reliable and robust chiral HPLC method for the analysis of γ-ionone enantiomers.
References
- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Chiral Screening for Enantioseparation of α-Ionone [knauer.net]
- 4. lcms.cz [lcms.cz]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. hplc.eu [hplc.eu]
Application Notes and Protocols for the GC-O Analysis of (-)-γ-Ionone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-γ-Ionone is a key aroma compound found in various essential oils and is particularly characteristic of the scent of violets. Its unique olfactory profile, described as a weak green, fruity, and pineapple-like odor with metallic and woody nuances, makes it a significant molecule in the flavor and fragrance industry.[1] Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that couples the high-resolution separation capabilities of gas chromatography with the sensitivity and specificity of the human nose as a detector.[2][3][4] This dual-detection system is invaluable for identifying and characterizing odor-active compounds that contribute significantly to the overall aroma of a sample, even at concentrations below the detection limits of instrumental detectors.[2][3][5]
These application notes provide a comprehensive overview and detailed protocols for the analysis of (-)-γ-Ionone using GC-O, intended for researchers and professionals in flavor and fragrance science, natural product chemistry, and sensory analysis.
Data Presentation: Olfactory Profile of (-)-γ-Ionone
The following table summarizes the key olfactory and chemical properties of (-)-γ-Ionone. The data is a representative compilation from scientific literature and typical GC-O analysis of fragrance compounds.
Table 1: Chemical and Olfactory Properties of (-)-γ-Ionone
| Property | Value | Reference |
| Chemical Name | (R)-(-)-4-(2,2-Dimethyl-6'-methylenecyclohexyl)-3-buten-2-one | [1] |
| CAS Number | 79-76-5 | [6] |
| Molecular Formula | C₁₃H₂₀O | [6] |
| Molecular Weight | 192.30 g/mol | [6] |
| Odor Description | Weak green, fruity, pineapple-like, metallic, woody, violet | [1] |
| Odor Threshold (in air) | 11 ppb | [1] |
Table 2: Representative GC-O Data for (-)-γ-Ionone
This table presents hypothetical yet representative data from a GC-O analysis of a standard solution of (-)-γ-Ionone. The Flavor Dilution (FD) factor is a semi-quantitative measure of the odor potency of a compound, determined by Aroma Extract Dilution Analysis (AEDA). A higher FD factor indicates a more potent odorant. The Retention Index (RI) is a measure of a compound's retention time relative to a series of n-alkanes, which aids in its identification.
| Retention Index (RI) | Compound Name | Odor Descriptor | Flavor Dilution (FD) Factor | Identification Method |
| 1495 (DB-5) | (-)-γ-Ionone | Green, fruity, pineapple, metallic, woody | 256 | GC-MS, RI, Standard |
| 1950 (DB-Wax) | (-)-γ-Ionone | Green, fruity, pineapple, metallic, woody | 256 | GC-MS, RI, Standard |
Note: The Retention Index (RI) can vary depending on the GC column and analytical conditions.
Experimental Protocols
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique ideal for volatile and semi-volatile compounds.[2]
Materials:
-
(-)-γ-Ionone standard solution (e.g., 10 µg/mL in methanol)
-
20 mL headspace vials with screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heating block or water bath
-
Stir bar
Protocol:
-
Pipette 5 mL of the (-)-γ-Ionone standard solution into a 20 mL headspace vial. For real samples, use an appropriate amount of the material (e.g., 1-5 g of a solid or 5 mL of a liquid).
-
Add a small stir bar to the vial.
-
Seal the vial tightly with the screw cap.
-
Place the vial in a heating block or water bath set to a specific temperature (e.g., 50°C) to facilitate the volatilization of (-)-γ-Ionone into the headspace.
-
Equilibrate the sample for a set period (e.g., 15 minutes) with gentle stirring.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature and stirring.
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption and analysis.
Gas Chromatography-Olfactometry (GC-O) Analysis
Instrumentation:
-
Gas Chromatograph (GC) equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Olfactory Detection Port (ODP) connected to the GC column outlet via a heated transfer line. The column effluent is split between the instrumental detector (FID/MS) and the ODP.
-
Humidified air supply for the ODP to prevent nasal dehydration of the assessor.
GC-MS/O Conditions:
| Parameter | Setting |
| GC System | Agilent 7890B GC or equivalent |
| Injector | Split/splitless, 250°C, SPME desorption for 5 min in splitless mode |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or DB-Wax (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Oven Program | 40°C (hold for 2 min), ramp at 5°C/min to 240°C (hold for 5 min) |
| Column Effluent Split | 1:1 between MS and ODP |
| MS Detector | Mass Spectrometer (e.g., Agilent 5977B MSD) |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Mass Range | m/z 35-350 |
| Olfactometry | |
| ODP Transfer Line | 250°C |
| Humidified Air Flow | 50 mL/min |
| Assessors | Panel of trained assessors (minimum of 3) |
Protocol:
-
Desorb the SPME fiber in the GC injector.
-
Start the GC run and data acquisition for both the MS and the olfactometry software.
-
A trained assessor sniffs the effluent from the ODP throughout the chromatographic run.
-
The assessor records the retention time, duration, and a detailed description of each perceived odor using specialized software.
-
The process is repeated with other assessors to ensure the reproducibility of the results.
Aroma Extract Dilution Analysis (AEDA)
AEDA is a method to determine the odor potency of the aroma-active compounds in a sample.
Protocol:
-
Prepare a series of dilutions of the sample extract (e.g., using a factor of 2 or 3). A common method is to adjust the split ratio of the GC injector. For example, a series of split ratios like 10:1, 30:1, 90:1, etc., can be used to create dilutions of the injected sample on the column.[4][7]
-
Analyze each dilution by GC-O.
-
The Flavor Dilution (FD) factor for each odorant is the highest dilution factor at which the odor is still perceivable by the assessor.[8]
-
A higher FD factor signifies a greater contribution of that compound to the overall aroma of the sample.
Visualizations
Caption: Experimental workflow for GC-O analysis of (-)-γ-Ionone.
Caption: Simplified olfactory signal transduction pathway.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Analysis of aroma-active compounds in three sweet osmanthus (Osmanthus fragrans) cultivars by GC-olfactometry and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Volatile compounds of Viola odorata absolutes: identification of odorant active markers to distinguish plants originating from France and Egypt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O): Altering sample amount, diluting the sample or adjusting split ratio? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols: Enantioselective Synthesis of (-)-γ-Ionone via Pseudoionone Cyclization Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The direct enantioselective cyclization of pseudoionone to yield (-)-γ-ionone presents significant synthetic challenges, often resulting in racemic mixtures of α, β, and γ isomers under traditional acidic conditions. This document details a robust and highly selective chemoenzymatic approach for the synthesis of enantiomerically pure (-)-γ-ionone. This strategy circumvents the difficulties of direct asymmetric cyclization by employing a key kinetic resolution step of a racemic precursor, γ-ionol, which is readily derived from the mixture of ionones obtained from pseudoionone cyclization. The protocol leverages the high enantioselectivity of Pseudomonas cepacia lipase (Lipase PS) to resolve racemic γ-ionol, followed by a mild oxidation to furnish the target (-)-(R)-γ-ionone in high enantiomeric purity.
Introduction
γ-Ionone is a valuable fragrance and flavor compound with a characteristic violet and fruity-woody scent.[1] The stereochemistry at its C-6 chiral center is crucial for its olfactory properties, making the synthesis of individual enantiomers a topic of significant interest. While the acid-catalyzed cyclization of pseudoionone is the standard industrial route to ionones, it lacks stereocontrol, producing a mixture of isomers.[2][3] Achieving high enantioselectivity for (-)-γ-ionone requires a more sophisticated approach. Enzyme-mediated kinetic resolution of a racemic precursor offers an efficient and highly selective alternative to direct asymmetric synthesis.[4] This application note provides a detailed protocol for the synthesis of (-)-γ-ionone, centered around the lipase-catalyzed kinetic resolution of (±)-γ-ionol.
Overall Synthetic Workflow
The chemoenzymatic synthesis of (-)-γ-ionone proceeds in three main stages, starting from a mixture of ionones produced by the cyclization of pseudoionone.
Caption: Chemoenzymatic workflow for the synthesis of (-)-γ-Ionone.
Data Presentation: Lipase-Catalyzed Kinetic Resolution
The success of this synthesis hinges on the efficiency and selectivity of the enzymatic kinetic resolution step. Pseudomonas cepacia lipase (Lipase PS) is particularly effective in discriminating between the enantiomers of γ-ionol. The enzyme selectively acetylates the (+)-(S)-enantiomer, leaving the desired (-)-(R)-enantiomer as the unreacted alcohol.
| Enzyme | Acyl Donor | Solvent | Conversion (%) | (-)-(R)-γ-Ionol (Substrate) e.e. (%) | (+)-(S)-γ-Ionol Acetate (Product) e.e. (%) | Enantiomeric Ratio (E) |
| Lipase PS (P. cepacia) | Vinyl Acetate | Hexane | ~50 | >99 | >99 | >200 |
| Lipase AK (P. fluorescens) | Vinyl Acetate | Toluene | 44-50 | >95 | >99 | >200 |
| Novozym 435 (C. antarctica) | Acetic Anhydride | MTBE | ~50 | >98 | >98 | >100 |
Note: Data are representative values compiled from typical lipase-catalyzed kinetic resolutions of secondary alcohols.[2][3][4] Actual results may vary based on specific reaction conditions.
Experimental Protocols
Stage 1: Preparation of Racemic (±)-γ-Ionol
-
Cyclization of Pseudoionone:
-
Isolation of (±)-γ-Ionone:
-
The resulting mixture of ionone isomers is separated using fractional distillation or column chromatography on silica gel to isolate racemic (±)-γ-ionone.
-
-
Reduction to (±)-γ-Ionol:
-
To a solution of racemic (±)-γ-ionone (1.0 eq) in methanol at 0 °C, sodium borohydride (NaBH₄) (1.1 eq) is added portion-wise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for an additional 2 hours.
-
The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield racemic (±)-γ-ionol as a diastereomeric mixture, which is used in the next step without further purification.
-
Stage 2: Lipase PS-Catalyzed Kinetic Resolution of (±)-γ-Ionol
-
Reaction Setup:
-
In a dry flask, dissolve racemic (±)-γ-ionol (1.0 eq) in hexane (approx. 0.1 M solution).
-
Add vinyl acetate (2.0-3.0 eq) as the acyl donor.
-
Add Pseudomonas cepacia lipase (Lipase PS) (e.g., 20-50 mg of lipase per mmol of substrate).[4]
-
-
Enzymatic Reaction:
-
Stir the suspension at a controlled temperature (e.g., 25-30 °C).
-
Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached. This is critical to achieve high enantiomeric excess for both the remaining substrate and the product.
-
-
Work-up and Separation:
-
Once 50% conversion is achieved, filter off the enzyme and wash it with hexane.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue, containing unreacted (-)-(R)-γ-ionol and the product (+)-(S)-γ-ionol acetate, is separated by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient).
-
Stage 3: Oxidation of (-)-(R)-γ-Ionol to (-)-(R)-γ-Ionone
-
Reaction Setup:
-
Oxidation Reaction:
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting alcohol is completely consumed.
-
-
Purification:
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂ solids, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel to yield pure (-)-(R)-γ-ionone. The enantiomeric excess should be confirmed by chiral GC or HPLC analysis.
-
Logical Relationship Diagram
Caption: Rationale for selecting the chemoenzymatic synthesis route.
Conclusion
The chemoenzymatic strategy presented provides a reliable and highly selective method for the synthesis of (-)-γ-ionone. By avoiding the challenges of direct asymmetric cyclization, this approach utilizes a well-established kinetic resolution catalyzed by Pseudomonas cepacia lipase to achieve excellent enantiomeric purity. The detailed protocols herein offer a practical guide for researchers in the fields of flavor and fragrance chemistry, natural product synthesis, and drug development to access this valuable chiral molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SYNTHESIS AND OPTICAL RESOLUTION OF HIGH AFFINITY P2-LIGANDS FOR HIV-1 PROTEASE INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselectivity of Pseudomonas cepacia lipase toward secondary alcohols: a quantitative model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidation by Chemical Manganese Dioxide. Part 2.1 Simple and High-yielding Synthesis of Symmetrical Disulfides via the Oxidative Coupling of Thiols† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 8. Active Manganese Dioxide Oxidation in Organic Chemistry - Part II | Semantic Scholar [semanticscholar.org]
Lipase-Mediated Kinetic Resolution of γ-Ionol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic γ-ionol, a valuable chiral building block in the synthesis of fragrances, carotenoids, and other biologically active molecules. While specific literature on the lipase-mediated kinetic resolution of γ-ionol is not extensively available, this guide presents a generalized yet comprehensive protocol based on established methodologies for the resolution of structurally similar secondary alcohols. The protocols herein describe the screening of commercially available lipases, optimization of reaction conditions, and analytical methods for determining the success of the resolution. The provided data from resolutions of analogous compounds will serve as a valuable reference for the expected outcomes.
Introduction to Kinetic Resolution
Kinetic resolution is a widely employed method for separating enantiomers from a racemic mixture. This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. In lipase-mediated kinetic resolution, an enzyme selectively catalyzes the transformation (typically acylation or hydrolysis) of one enantiomer at a much higher rate than the other, allowing for the separation of the unreacted enantiomer from the newly formed product. Lipases are particularly well-suited for this purpose due to their broad substrate specificity, high enantioselectivity, and operational stability in organic solvents. The most commonly used lipases for the resolution of secondary alcohols include immobilized Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (PCL).
Experimental Overview
The general strategy for the kinetic resolution of racemic γ-ionol involves the enantioselective acylation of one of the alcohol enantiomers using a lipase in a suitable organic solvent. An acyl donor, such as vinyl acetate, is used to irreversibly acylate the alcohol. The reaction progress is monitored by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess (e.e.) of both the unreacted alcohol and the ester product.
Caption: Experimental workflow for the lipase-mediated kinetic resolution of γ-ionol.
Data Presentation: Representative Kinetic Resolutions of Secondary Alcohols
Table 1: Screening of Lipases for the Kinetic Resolution of (R,S)-1-phenylethanol
| Entry | Lipase Source | Acyl Donor | Solvent | Time (h) | Conversion (%) | e.e. of Product (%) | Enantiomeric Ratio (E) |
| 1 | Candida antarctica lipase B (CALB, immobilized) | Vinyl Acetate | Hexane | 6 | 50 | >99 | >200 |
| 2 | Pseudomonas cepacia lipase (PCL, immobilized) | Vinyl Acetate | Hexane | 3 | 49 | >99 | >200 |
| 3 | Pseudomonas fluorescens lipase | Vinyl Acetate | Hexane | 16 | 50 | >99 | >200 |
| 4 | Candida rugosa lipase | Vinyl Acetate | Hexane | 24 | - | - | No reaction |
Data adapted from representative literature on secondary alcohol resolutions.[1]
Table 2: Effect of Acyl Donor on the Kinetic Resolution of a Secondary Alcohol Catalyzed by Immobilized CALB
| Entry | Acyl Donor | Time (h) | Conversion (%) | e.e. of Product (%) |
| 1 | Vinyl Acetate | 6 | 50 | >99 |
| 2 | Isopropenyl Acetate | 8 | 48 | >99 |
| 3 | Ethyl Acetate | 24 | 25 | 85 |
| 4 | Acetic Anhydride | 12 | 45 | 92 |
Data is illustrative and based on general findings in lipase-catalyzed resolutions.[2]
Experimental Protocols
Note: These protocols are generalized for the kinetic resolution of a secondary alcohol like γ-ionol. Optimization of parameters such as enzyme choice, solvent, temperature, and reaction time is highly recommended.
Protocol for Analytical Scale Lipase Screening
Objective: To identify the most effective lipase and reaction conditions for the kinetic resolution of racemic γ-ionol.
Materials:
-
Racemic γ-ionol
-
Immobilized lipases (e.g., Novozym 435 (CALB), lipase from Pseudomonas cepacia, lipase from Pseudomonas fluorescens)
-
Anhydrous organic solvents (e.g., hexane, toluene, tert-butyl methyl ether)
-
Acyl donor (e.g., vinyl acetate)
-
Internal standard for GC/HPLC analysis (e.g., decane)
-
Small reaction vials with screw caps
-
Thermostated shaker
Procedure:
-
To a 4 mL screw-cap vial, add racemic γ-ionol (e.g., 0.05 mmol) and the chosen anhydrous organic solvent (1 mL).
-
Add the internal standard.
-
Add the immobilized lipase (e.g., 10-20 mg).
-
Initiate the reaction by adding the acyl donor (e.g., vinyl acetate, 0.1 mmol, 2 equivalents).
-
Seal the vial tightly and place it in a thermostated shaker at a set temperature (e.g., 30-40 °C) and agitation speed (e.g., 200 rpm).
-
Take small aliquots (e.g., 10 µL) from the reaction mixture at regular intervals (e.g., 1, 3, 6, 12, 24 hours).
-
Filter the aliquot through a small plug of silica gel or a syringe filter to remove the enzyme.
-
Dilute the sample with a suitable solvent (e.g., hexane/isopropanol) for analysis.
-
Analyze the samples by chiral GC or HPLC to determine the enantiomeric excess of the remaining γ-ionol and the formed γ-ionol acetate, as well as the conversion.[3]
Protocol for Preparative Scale Kinetic Resolution
Objective: To produce enantioenriched γ-ionol and its corresponding acetate on a larger scale.
Materials:
-
Racemic γ-ionol
-
Optimized immobilized lipase from the screening experiment
-
Optimized anhydrous organic solvent
-
Optimized acyl donor
-
Round-bottom flask or jacketed reactor
-
Magnetic stirrer or overhead stirrer
-
Temperature control system (e.g., oil bath)
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a round-bottom flask, add racemic γ-ionol (e.g., 1 g, 1 equivalent) and the optimized anhydrous organic solvent.
-
Add the immobilized lipase (typically 10-20% w/w of the substrate).
-
Stir the mixture at the optimized temperature.
-
Add the acyl donor (typically 1.5-3 equivalents).
-
Monitor the reaction progress by taking small samples and analyzing them as described in the analytical protocol.
-
Stop the reaction when the conversion is close to 50%. This can be achieved by filtering off the immobilized enzyme.
-
The enzyme can be washed with fresh solvent, dried, and potentially reused.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting mixture of unreacted γ-ionol and the acylated product by column chromatography on silica gel to separate the two components.
-
Analyze the purified fractions to determine the yield and enantiomeric excess of each.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in a lipase-catalyzed transesterification reaction, which often follows a Ping-Pong Bi-Bi mechanism.
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed acylation.
Conclusion
The lipase-mediated kinetic resolution of racemic γ-ionol offers a green and efficient pathway to obtain its enantiomers, which are valuable for various applications. Although specific data for γ-ionol is limited, the provided general protocols and reference data for similar secondary alcohols serve as a robust starting point for developing a successful resolution process. Researchers are encouraged to screen various lipases and optimize reaction conditions to achieve high enantioselectivity and yield for this specific substrate.
References
- 1. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Chiral HPLC determination of conversion and enantiomeric excess of enzyme catalyzed stereoselective esterification of racemic ibuprofen] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Application of (-)-gamma-Ionone in Flavor and Fragrance Creation: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-gamma-Ionone, a naturally occurring aroma chemical, is a valuable ingredient in the flavor and fragrance industry, prized for its unique and complex olfactory profile. This document provides detailed application notes and protocols for its use, summarizing key data and outlining experimental procedures to guide researchers and product developers.
Sensory & Physicochemical Properties of this compound
This compound possesses a distinct aroma profile that distinguishes it from its other isomers. Its sensory characteristics are a key determinant of its application in various consumer products.
Table 1: Sensory and Physicochemical Properties of this compound
| Property | Description | References |
| Odor Profile | Weak green, fruity, pineapple-like with metallic aspects; also described as having slightly woody, ionone-type nuances. | |
| Odor Threshold | 11 ppb in air | |
| Appearance | Colorless to pale yellow clear liquid (est.) | [1] |
| Molecular Formula | C13H20O | [2] |
| Molecular Weight | 192.30 g/mol | [2] |
| Boiling Point | 125 °C at 10.00 mm Hg | [1] |
| Solubility | Soluble in alcohol; insoluble in water. | [1] |
| FEMA Number | 3175 | [2] |
Applications in Flavor and Fragrance Creation
This compound is a versatile molecule utilized in a variety of flavor and fragrance formulations. Its unique scent profile allows it to be used as a modifier to enhance or impart specific notes.
Fragrance Applications
In perfumery, this compound is often used to create or support specific accords, particularly those with floral and fruity characteristics.
-
Violet Accords: The ionone family is renowned for its association with the scent of violets.[3] While alpha- and beta-ionone are more traditionally used for a classic violet note, this compound can introduce a greener, fruitier nuance to modern violet creations.[4] It can be used to add a contemporary twist to classic floral fragrances.
-
Fruity and Green Notes: The inherent fruity and green character of this compound makes it suitable for enhancing top notes in fragrances, providing a fresh and vibrant opening.
-
Woody and Powdery Accords: Despite its fruity character, it also possesses woody and powdery undertones that can bridge the heart and base notes of a composition, adding complexity and depth.[5]
Table 2: Recommended Usage Levels of Ionones in Fragrance Concentrates
| Fragrance Type | Recommended Usage Level (%) |
| General Fragrance Concentrate | Up to 0.2% |
| Fine Perfumes and Colognes (for methyl ionone gamma) | 1-25% |
Flavor Applications
This compound is used more sparingly in the flavor industry compared to its fragrance applications. However, its unique profile can be advantageous in specific flavor creations.
-
Raspberry Flavor: Ionones, including the gamma isomer, are key components of raspberry's characteristic flavor profile, contributing to its floral and fruity notes.[6][7] this compound can be used to build and enhance the authenticity of raspberry flavors in beverages, confectionery, and dairy products.
-
Floral and Fruity Beverages: Its pineapple-like and green notes can be leveraged in the creation of exotic fruit and floral-flavored beverages, adding a unique and refreshing twist.
-
Confectionery: In candies and chewing gum, it can impart a subtle floral-fruity note.
Experimental Protocols
The following protocols provide a framework for the application and evaluation of this compound in flavor and fragrance formulations.
Protocol for Creating a Violet Fragrance Accord
This protocol outlines the steps to create a basic violet fragrance accord, incorporating this compound for a modern, green-fruity nuance.
Materials:
-
This compound
-
alpha-Ionone
-
beta-Ionone
-
Methyl ionone gamma
-
Bergamot oil
-
Hydroxycitronellal
-
Benzyl acetate
-
Heliotropex N
-
Liffarome
-
Undecavertol
-
Helvetolide®
-
Ethanol (perfumer's grade)
-
Glass beakers and stirring rods
-
Digital scale (accurate to 0.01g)
-
Sample vials
Procedure:
-
Prepare the Base: In a clean glass beaker, accurately weigh and combine the base note ingredients: Methyl ionone gamma, Heliotropex N, and Helvetolide®. Stir gently until homogenous.
-
Add the Heart Notes: To the base, add the heart note ingredients: alpha-Ionone, beta-Ionone, this compound, Hydroxycitronellal, Benzyl acetate, Liffarome, and Undecavertol. A sample formulation for a violet accord includes 40% Methyl Ionone Gamma Coeur and 15% Alpha Ionone, with other components in smaller percentages.[8]
-
Incorporate the Top Notes: Finally, add the top note, Bergamot oil, to the mixture.
-
Blending and Maturation: Stir the accord gently for 15-20 minutes to ensure all components are fully dissolved and blended. Transfer the accord to a labeled glass vial, seal tightly, and allow it to mature for at least 48 hours in a cool, dark place. This allows the different aromatic components to meld and harmonize.
-
Evaluation: After maturation, the accord can be evaluated on a smelling strip or diluted in ethanol for application testing.
Protocol for Sensory Evaluation of a Raspberry Flavored Beverage
This protocol describes the methodology for conducting a descriptive sensory analysis of a raspberry-flavored beverage formulated with and without this compound.
Objective: To determine the sensory impact of this compound on a raspberry-flavored beverage.
Materials:
-
Base beverage (e.g., sweetened carbonated water)
-
Raspberry flavor concentrate
-
This compound solution (0.1% in propylene glycol)
-
Control sample: Beverage with raspberry flavor only
-
Test sample: Beverage with raspberry flavor and this compound
-
Sensory evaluation booths with controlled lighting and temperature
-
Coded sample cups
-
Unsalted crackers and water for palate cleansing
-
Sensory evaluation ballots or software
Panelists:
-
A panel of 8-12 trained sensory assessors with experience in descriptive analysis of beverages.
Procedure:
-
Sample Preparation: Prepare the control and test beverages on the day of the evaluation. The concentration of this compound in the test sample should be determined based on preliminary trials, starting at a level below its flavor threshold and gradually increasing.
-
Panelist Training: Prior to the evaluation, conduct a training session to familiarize panelists with the sensory attributes of raspberry flavor and the specific characteristics of this compound. Develop a common lexicon of descriptors.[9]
-
Evaluation Session:
-
Present the coded control and test samples to the panelists in a randomized order.
-
Instruct panelists to evaluate each sample for the intensity of pre-defined sensory attributes (e.g., overall raspberry, floral, fruity, green, woody, sweet, tart) using a 15-cm line scale anchored with "low" and "high" at the ends.
-
Provide unsalted crackers and water for palate cleansing between samples.[9]
-
-
Data Analysis:
-
Measure the intensity ratings from the line scales.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to determine if there are significant differences in the sensory profiles of the control and test samples.
-
Visualizations
Olfactory Signaling Pathway
The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors in the nasal cavity, triggering a complex signaling cascade.
Caption: Olfactory signal transduction pathway for this compound.
Experimental Workflow for Flavor Application
The following diagram illustrates a typical workflow for the development and evaluation of a new flavor formulation incorporating this compound.
Caption: Experimental workflow for flavor development with this compound.
Conclusion
This compound is a multifaceted aroma chemical with significant potential in both flavor and fragrance creation. Its unique green, fruity, and slightly woody-floral character allows for the development of innovative and appealing consumer products. The protocols and data presented here provide a foundation for researchers and developers to effectively utilize this compound in their formulations. Further research into its synergistic effects with other aroma chemicals and its stability in various product matrices will continue to expand its application in the industry.
References
- 1. gamma-ionone, 79-76-5 [thegoodscentscompany.com]
- 2. gamma-IONONE | C13H20O | CID 5363741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bevsource.com [bevsource.com]
- 4. violet accord — Blog-Alchemologie [alchemologie.com]
- 5. Gamma Methyl Ionone (1322-70-9) | Quality Chemical Dealer [chemicalbull.com]
- 6. Secure Verification [cer.ihtm.bg.ac.rs]
- 7. pages.uoregon.edu [pages.uoregon.edu]
- 8. scribd.com [scribd.com]
- 9. weberflavors.com [weberflavors.com]
Application Notes & Protocol: Extraction of (-)-γ-Ionone from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(-)-γ-Ionone is a naturally occurring terpenoid belonging to the rose ketone group, which contributes to the characteristic aroma of various plants.[1] Unlike its more common isomers, α- and β-ionone, (-)-γ-ionone is found in only a few plant species, making its extraction and purification a challenging endeavor.[2] This document provides a comprehensive overview of potential methods for the extraction of (-)-γ-ionone from plant materials. Due to the scarcity of specific literature on (-)-γ-ionone extraction, this protocol is a generalized guideline derived from established methods for the extraction of volatile compounds and other ionone isomers from plants.[2][3] Researchers will need to optimize these protocols for their specific plant matrix.
Plant Material Selection and Preparation
The selection of appropriate plant material is a critical first step. While specific high-yielding plant sources for (-)-γ-ionone are not extensively documented, researchers should screen potential candidate species based on phytochemical profiles. Once selected, proper preparation of the plant material is essential for efficient extraction.
Protocol for Plant Material Preparation:
-
Harvesting: Harvest the relevant plant parts (e.g., flowers, leaves, rhizomes) at the optimal time of day and developmental stage to maximize the concentration of volatile compounds.
-
Drying: Depending on the chosen extraction method, the plant material may need to be dried. Air-drying in a well-ventilated, dark place or freeze-drying are common methods to reduce water content and preserve thermolabile compounds.
-
Grinding: Reduce the particle size of the dried plant material using a grinder or mill. This increases the surface area available for solvent contact, thereby improving extraction efficiency. A particle size of 0.5-1.0 mm is often a good starting point.
-
Storage: Store the prepared plant material in airtight, light-proof containers at low temperatures to prevent degradation of the target compound.
Extraction Methodologies
Several methods can be employed for the extraction of volatile compounds like (-)-γ-ionone from plant matrices. The choice of method will depend on factors such as the thermal stability of the compound, the nature of the plant material, and the desired purity of the extract.
Steam Distillation
Steam distillation is a widely used technique for extracting essential oils from plant materials.[4][5][6] It is particularly suitable for volatile compounds that are immiscible with water.
Experimental Protocol for Steam Distillation:
-
Apparatus Setup: Assemble a Clevenger-type apparatus for steam distillation.
-
Sample Loading: Place the prepared plant material into the distillation flask.
-
Distillation: Introduce steam into the flask. The steam will vaporize the volatile compounds.
-
Condensation: The vapor mixture is then passed through a condenser, where it cools and liquefies.
-
Separation: The condensed liquid, a mixture of water and the essential oil containing (-)-γ-ionone, is collected in a separating funnel. The oil layer is then separated from the aqueous layer.
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
Solvent Extraction
Solvent extraction utilizes organic solvents to dissolve the target compounds from the plant material.[7] The choice of solvent is crucial and depends on the polarity of (-)-γ-ionone. Non-polar solvents like hexane or petroleum ether are commonly used for extracting terpenoids.
Experimental Protocol for Solvent Extraction:
-
Maceration/Soxhlet Extraction:
-
Maceration: Soak the prepared plant material in the chosen solvent at room temperature for a defined period (e.g., 24-72 hours) with occasional agitation.
-
Soxhlet Extraction: For a more efficient extraction, use a Soxhlet apparatus, which allows for continuous extraction with a fresh solvent.
-
-
Filtration: After extraction, separate the solvent extract from the plant residue by filtration.
-
Solvent Evaporation: Remove the solvent from the extract using a rotary evaporator under reduced pressure and at a controlled temperature to obtain the crude extract.
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction (SFE) is a green technology that uses a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent.[8][9][10][11] SFE offers advantages such as the use of a non-toxic solvent and the ability to tune the solvent properties by changing pressure and temperature.
Experimental Protocol for Supercritical Fluid Extraction:
-
Apparatus Setup: Prepare a supercritical fluid extractor.
-
Sample Loading: Pack the ground plant material into the extraction vessel.
-
Parameter Setting: Set the desired extraction temperature and pressure. For non-polar compounds like ionones, typical starting conditions are 40-60°C and 100-300 bar.
-
Extraction: Pump supercritical CO₂ through the extraction vessel. The (-)-γ-ionone will dissolve in the supercritical fluid.
-
Separation: The extract-laden supercritical fluid is then passed through a separator where the pressure and/or temperature is changed, causing the CO₂ to return to its gaseous state and the extract to precipitate.
-
Collection: Collect the crude extract from the separator.
Data Presentation
The following table summarizes the key parameters and potential outcomes of the different extraction methods. Note that the yield of (-)-γ-ionone is highly dependent on the plant source and will require experimental determination.
| Extraction Method | Key Parameters | Advantages | Disadvantages | Expected Yield of (-)-γ-Ionone |
| Steam Distillation | Temperature, Distillation Time | Simple, Inexpensive, No Organic Solvents | High temperatures may degrade thermolabile compounds | Variable |
| Solvent Extraction | Solvent Type, Temperature, Extraction Time | High extraction efficiency, Versatile | Use of potentially toxic organic solvents, Requires solvent removal step | Variable |
| Supercritical Fluid Extraction (SFE) | Pressure, Temperature, CO₂ Flow Rate | Green technology, Tunable solvent properties, Mild operating temperatures | High initial equipment cost | Potentially higher yield and purity |
Visualization of Experimental Workflows
Workflow for Steam Distillation
Caption: Workflow for the extraction of (-)-γ-Ionone using steam distillation.
Workflow for Solvent Extraction
References
- 1. Ionone - Wikipedia [en.wikipedia.org]
- 2. US20180251796A1 - Method of fermentative alpha-ionone production - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of High-Pressure Extraction and Automatic Steam Distillation Methods for Aronia mitschurinii, Juvenile Ginger, and Holy Basil Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. engineering.iastate.edu [engineering.iastate.edu]
- 6. Effects of Different Methods of Isolation on Volatile Composition of Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Note & Protocol: Quantitative Analysis of (-)-γ-Ionone in Essential Oils
Introduction
Gamma-ionone (γ-ionone) is a naturally occurring aroma compound found in various essential oils, contributing to their characteristic floral and woody scents.[1] It exists as two enantiomers, (+)-(S)-γ-ionone and (-)-(R)-γ-ionone, which possess distinct olfactory properties. The (-)-γ-ionone enantiomer is often associated with a weak green, fruity, and pineapple-like odor with woody nuances.[2] Due to these differences in aroma profiles, the enantioselective quantification of γ-ionone is crucial for the quality control and authenticity assessment of essential oils used in the fragrance, flavor, and pharmaceutical industries. This application note provides a detailed protocol for the quantitative analysis of (-)-γ-ionone in essential oils using chiral Gas Chromatography-Mass Spectrometry (GC-MS).
Principle
The quantitative analysis of (-)-γ-ionone is achieved by separating its enantiomers from other volatile compounds in the essential oil using a chiral capillary GC column. The separated compounds are then detected and quantified by a mass spectrometer. Identification is based on the retention time and the mass spectrum of the analyte compared to a certified reference standard. Quantification is performed using an internal standard method to ensure accuracy and precision.
Quantitative Data
Comprehensive quantitative data for the specific enantiomer (-)-γ-ionone across a wide range of essential oils is not extensively available in public literature. However, the total ionone content can vary significantly depending on the plant species, geographical origin, and extraction method. The following table presents representative concentrations of total ionones found in some essential oils to provide a general indication of their abundance. The protocol described herein can be utilized to determine the precise concentration of (-)-γ-ionone.
| Essential Oil | Ionone Isomer(s) | Concentration Range | Reference(s) |
| Osmanthus fragrans | α-Ionone, β-Ionone | High relative abundance | [3] |
| Boronia megastigma | β-Ionone | Up to 1787 mg/g (fresh weight) | [4] |
| Rosa damascena (Rose) | β-Ionone | Present as a significant contributor to aroma | [1] |
| Viola odorata (Violet) | α-Ionone, β-Ionone | Key aroma components | [5] |
Experimental Protocols
Materials and Reagents
-
Essential Oil Samples: e.g., Osmanthus fragrans, Boronia megastigma
-
Reference Standard: (-)-γ-Ionone (certified reference material)
-
Internal Standard (IS): e.g., n-Tridecane or other suitable non-native compound
-
Solvent: Hexane or Ethyl Acetate (GC grade)
-
Anhydrous Sodium Sulfate
-
Micropipettes and Vials: Calibrated micropipettes, 2 mL GC vials with septa
Instrumentation
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and a mass spectrometer (MS) detector.
-
Chiral GC Column: Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm, Astec CHIRALDEX G-TA, or similar).
-
Data System: GC-MS data acquisition and processing software.
Standard Solution Preparation
-
(-)-γ-Ionone Stock Solution (1000 µg/mL): Accurately weigh 10 mg of (-)-γ-ionone reference standard and dissolve it in 10 mL of hexane in a volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the internal standard (e.g., n-Tridecane) and dissolve it in 10 mL of hexane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the (-)-γ-ionone stock solution with hexane to achieve concentrations ranging from 0.1 to 50 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
Sample Preparation
-
Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.
-
Add the internal standard to achieve a concentration of 10 µg/mL.
-
Dilute to the mark with hexane.
-
Vortex the solution for 1 minute.
-
Pass the solution through a small column of anhydrous sodium sulfate to remove any residual water.
-
Transfer the final solution to a GC vial for analysis.
GC-MS Method
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (split ratio 50:1)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp 1: 3 °C/min to 180 °C
-
Ramp 2: 10 °C/min to 240 °C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) or Full Scan (m/z 40-350)
-
SIM Ions for γ-Ionone (m/z): To be determined from the mass spectrum of the standard (e.g., molecular ion and characteristic fragment ions).
-
Data Analysis and Quantification
-
Identification: Identify the peaks corresponding to (-)-γ-ionone and the internal standard in the sample chromatograms by comparing their retention times with those of the calibration standards. Confirm the identity by comparing the mass spectra with a reference library.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of (-)-γ-ionone to the peak area of the internal standard against the concentration of (-)-γ-ionone for the calibration standards.
-
Quantification: Calculate the concentration of (-)-γ-ionone in the prepared sample solution using the calibration curve.
-
Final Concentration: Calculate the final concentration of (-)-γ-ionone in the original essential oil sample using the following formula:
Concentration (µg/mg) = (C × V) / W
Where:
-
C = Concentration of (-)-γ-ionone in the sample solution (µg/mL)
-
V = Final volume of the sample solution (mL)
-
W = Weight of the essential oil sample (mg)
-
Visualizations
Caption: Experimental workflow for the quantitative analysis of (-)-γ-Ionone.
Caption: Logical relationship of the analytical process.
References
- 1. Ionone - Wikipedia [en.wikipedia.org]
- 2. The gamma-Ionones [leffingwell.com]
- 3. Analysis of aroma-active compounds in three sweet osmanthus (Osmanthus fragrans) cultivars by GC-olfactometry and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (-)-γ-Ionone in Metabolic Engineering Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-γ-Ionone is a C13-norisoprenoid, a class of aromatic compounds naturally derived from the enzymatic cleavage of carotenoids.[1] These compounds are of significant interest in the flavor, fragrance, and pharmaceutical industries due to their distinct aroma profiles and potential bioactive properties. Metabolic engineering of microorganisms offers a promising and sustainable alternative to traditional chemical synthesis or extraction from natural sources for the production of (-)-γ-ionone and other high-value terpenoids.[2][3] This document provides detailed application notes and experimental protocols for the metabolic engineering of microbial chassis, such as Saccharomyces cerevisiae and Yarrowia lipolytica, for the production of (-)-γ-ionone. Given the limited specific literature on (-)-γ-ionone, this document leverages data and protocols from the closely related and well-studied β-ionone as a proxy.
Applications in Metabolic Engineering
Metabolic engineering efforts for (-)-γ-ionone production primarily focus on the following areas:
-
Heterologous Biosynthesis: Introducing and optimizing the biosynthetic pathway for γ-carotene, the precursor to (-)-γ-ionone, in a microbial host.
-
Enzyme Engineering: Improving the catalytic efficiency and specificity of key enzymes, particularly the carotenoid cleavage dioxygenase (CCD), which is responsible for converting γ-carotene to (-)-γ-ionone.[4]
-
Pathway Optimization: Balancing metabolic flux to enhance the precursor supply and minimize the formation of competing byproducts. This often involves upregulating the mevalonate (MVA) pathway and downregulating competing pathways.[5]
-
Host Strain Improvement: Engineering the host organism for increased tolerance to the product and improved overall productivity.
Quantitative Data Summary
The following tables summarize quantitative data from metabolic engineering studies on the production of ionones in various microbial hosts. While specific data for (-)-γ-ionone is scarce, the data for β-ionone provides a valuable benchmark for achievable titers and yields.
Table 1: Production of β-Ionone in Engineered Saccharomyces cerevisiae
| Strain | Key Genetic Modifications | Titer (mg/L) | Yield (mg/g DCW) | Cultivation Conditions | Reference |
| JLS07 | Overexpression of tHMG1, BTS1, crtYB, crtI, and PhCCD1 | 5 | 1 | 2 L batch bioreactor | [2] |
| Beekwilder et al. | Polycistronic expression of carotenogenic genes and RiCCD1 | 0.22 | Not Reported | Shake flask | [2] |
Table 2: Production of β-Ionone in Engineered Yarrowia lipolytica
| Strain | Key Genetic Modifications | Titer (g/L) | Productivity (mg/L/h) | Substrate | Reference |
| YLBI3120 | Introduction of high membrane affinity variants of PhCCD1 | 4.0 | 13.9 | Food waste hydrolysate | [6] |
| YLBI3121 | Introduction of lck-PhCCD1 fusion protein | 2.25 | Not Reported | Food waste hydrolysate | [7] |
| Czajka et al. | Not specified | 1.0 | 2.7 | Not specified | [6] |
Table 3: Carotenoid Precursor Accumulation in Engineered S. cerevisiae
| Strain | Key Genetic Modifications | Carotenoid Titer (µg/g DCW) | Notes | Reference |
| JLS01 | Integration of BTS1, crtYB, and crtI | 212 | Primarily lycopene | [2] |
| JLS02 | Integration of BTS1, crtYB, crtI, and PhCCD1 | 103 | Primarily β-carotene (77%) | [2] |
Signaling Pathways and Experimental Workflows
Biosynthetic Pathway of (-)-γ-Ionone
The heterologous production of (-)-γ-ionone in a microbial host like yeast starts from the central metabolite acetyl-CoA, which enters the mevalonate (MVA) pathway to produce the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These C5 units are then sequentially condensed to form geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C20).[8][9] GGPP is the precursor for the synthesis of carotenoids. For γ-ionone production, the specific carotenoid precursor is γ-carotene. Finally, a carotenoid cleavage dioxygenase (CCD) enzyme cleaves γ-carotene to yield (-)-γ-ionone.
General Experimental Workflow for Strain Development
The development of a microbial strain for (-)-γ-ionone production follows a cyclical process of design, construction, testing, and analysis. This workflow involves genetic modification of the host strain, cultivation and fermentation, extraction of products, and analytical quantification.
Hypothetical Signaling Pathway Affected by Ionones
While the direct signaling effects of (-)-γ-ionone are not well-documented, studies on the related β-ionone have shown that it can influence cellular processes such as proliferation and apoptosis. For instance, β-ionone has been demonstrated to enhance the inhibitory effects of chemotherapeutic agents through the GSK-3β signaling pathway in cancer cells.[10] It is plausible that γ-ionone could exert similar effects through related pathways.
Experimental Protocols
Protocol 1: Construction of Expression Plasmids for γ-Ionone Biosynthesis in S. cerevisiae
This protocol describes the assembly of expression plasmids for the heterologous production of γ-ionone. This typically involves cloning the genes for GGPP synthase (BTS1), phytoene synthase (crtB), phytoene desaturase (crtI), lycopene β-cyclase (crtY), and a carotenoid cleavage dioxygenase (CCD) into yeast expression vectors.
Materials:
-
S. cerevisiae expression vectors (e.g., pRS series)
-
Genes of interest (codon-optimized for yeast, available through gene synthesis)
-
Restriction enzymes and T4 DNA ligase
-
High-fidelity DNA polymerase for PCR
-
E. coli competent cells for plasmid propagation
-
Yeast transformation kit
-
LB medium and YPD medium
-
Appropriate antibiotics and selection media
Methodology:
-
Gene Amplification: Amplify the coding sequences of BTS1, crtB, crtI, crtY, and CCD using PCR with primers that add appropriate restriction sites for cloning into the yeast expression vectors.
-
Vector and Insert Preparation: Digest both the yeast expression vectors and the PCR-amplified gene fragments with the selected restriction enzymes. Purify the digested vector and inserts.
-
Ligation: Ligate the digested gene fragments into the corresponding expression vectors using T4 DNA ligase.
-
Transformation into E. coli: Transform the ligation products into competent E. coli cells for plasmid amplification. Select for positive clones on LB agar plates containing the appropriate antibiotic.
-
Plasmid Verification: Isolate plasmids from the selected E. coli colonies and verify the correct insertion of the genes by restriction digest and Sanger sequencing.
-
Yeast Transformation: Transform the verified plasmids into the desired S. cerevisiae host strain using a standard yeast transformation protocol (e.g., lithium acetate method).[11]
-
Selection of Transformants: Select for successful yeast transformants on appropriate selective media.
Protocol 2: Cultivation and Fermentation for γ-Ionone Production
This protocol outlines the cultivation of engineered yeast strains for the production of γ-ionone. A two-phase culture system with an organic solvent overlay is often used to capture the volatile ionone product.
Materials:
-
Engineered S. cerevisiae strain
-
YPD medium (1% yeast extract, 2% peptone, 2% glucose)
-
Dodecane (or other suitable organic solvent)
-
Shake flasks
-
Incubator shaker
Methodology:
-
Pre-culture Preparation: Inoculate a single colony of the engineered yeast strain into 5 mL of YPD medium and grow overnight at 30°C with shaking (200-250 rpm).
-
Main Culture Inoculation: Inoculate a larger volume of YPD medium (e.g., 25 mL in a 250 mL flask) with the overnight pre-culture to an initial OD600 of approximately 0.1.
-
Two-Phase Cultivation: Add a sterile organic solvent overlay, such as dodecane, to the culture at a 10% (v/v) ratio. This organic layer will capture the produced γ-ionone.[6]
-
Incubation: Incubate the cultures at a lower temperature, typically 20°C, with shaking (200-250 rpm) for 72-120 hours. The lower temperature can enhance product stability and yield.[2]
-
Sampling: At desired time points, collect samples from both the aqueous and organic phases for analysis.
Protocol 3: Extraction and Quantification of Carotenoids and γ-Ionone
This protocol details the extraction of carotenoids and γ-ionone from the yeast culture and their subsequent quantification using HPLC and GC-MS.
Materials:
-
Yeast culture samples
-
Acetone, hexane, and other HPLC/GC-grade solvents
-
Glass beads or a bead beater for cell lysis
-
Centrifuge
-
HPLC system with a C18 reverse-phase column
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
Standards for γ-carotene and γ-ionone
Methodology:
A. Carotenoid Extraction and HPLC Analysis:
-
Cell Harvesting: Centrifuge a known volume of the aqueous culture to pellet the yeast cells. Wash the cell pellet with distilled water.[12]
-
Cell Lysis: Resuspend the cell pellet in acetone and lyse the cells by vortexing with glass beads or using a bead beater until the cell debris turns white.[12]
-
Extraction: Centrifuge the lysate to pellet the cell debris. Collect the acetone supernatant containing the carotenoids. Repeat the extraction until the pellet is colorless.
-
HPLC Analysis: Analyze the extracted carotenoids by HPLC using a C18 column. A common mobile phase is a gradient of acetonitrile, methanol, and dichloromethane.[13] Detect carotenoids by their absorbance at around 450 nm.
-
Quantification: Quantify the amount of γ-carotene by comparing the peak area to a standard curve generated with a γ-carotene standard.
B. γ-Ionone Extraction and GC-MS Analysis:
-
Solvent Phase Separation: Collect the organic (dodecane) layer from the two-phase culture.
-
Direct Injection: The organic phase can often be directly analyzed by GC-MS.
-
GC-MS Analysis: Inject a sample of the organic phase into the GC-MS. Use a temperature program that allows for the separation of γ-ionone from other volatile compounds.
-
Identification and Quantification: Identify γ-ionone by its mass spectrum and retention time compared to an authentic standard. Quantify the concentration using a standard curve.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. Production of β-ionone by combined expression of carotenogenic and plant CCD1 genes in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterologous Biosynthesis of Terpenoids in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The tomato carotenoid cleavage dioxygenase 1 genes contribute to the formation of the flavor volatiles beta-ionone, pseudoionone, and geranylacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Efficient production of the β-ionone aroma compound from organic waste hydrolysates using an engineered Yarrowia lipolytica strain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Efficient production of the β-ionone aroma compound from organic waste hydrolysates using an engineered Yarrowia lipolytica strain [frontiersin.org]
- 8. Geranylgeranyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 9. Geranyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 10. β-Ionone enhances the inhibitory effects of 5-fluorouracil on the proliferation of gastric adenocarcinoma cells by the GSK-3β signaling pathway | PLOS One [journals.plos.org]
- 11. Preparation of Saccharomyces cerevisiae expression plasmids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. static.igem.org [static.igem.org]
- 13. znaturforsch.com [znaturforsch.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Asymmetric Synthesis of (-)-γ-Ionone via Lipase-Mediated Kinetic Resolution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (-)-γ-Ionone, a valuable chiral fragrance and flavor compound. The described method utilizes a chemoenzymatic strategy, centered around the highly efficient kinetic resolution of a racemic 4-hydroxy-γ-ionone intermediate using lipase from Pseudomonas cepacia. This approach allows for the separation of diastereomers and enantiomers in a single enzymatic step, yielding enantiomerically enriched precursors that are subsequently converted to the target (-)-γ-Ionone. This method is scalable and employs readily available reagents, making it suitable for both academic research and industrial applications.
Introduction
γ-Ionone is a C13-apocarotenoid known for its characteristic violet and woody aroma. The olfactory properties of ionones are highly dependent on their stereochemistry, with enantiomers often exhibiting distinct scent profiles and odor thresholds. The (-)-enantiomer of γ-ionone is of particular interest to the fragrance and flavor industry. Traditional syntheses of γ-ionone often yield racemic mixtures, necessitating challenging chiral separation techniques. Asymmetric catalysis offers a direct route to enantiomerically pure compounds. This protocol details a robust chemoenzymatic method that leverages the high enantioselectivity and diastereoselectivity of lipases to resolve a key chiral intermediate, providing an efficient pathway to (-)-γ-Ionone.
Overall Synthesis Strategy
The synthesis begins with commercially available racemic α-ionone. A multi-step sequence involving epoxidation, hydrogenation, and rearrangement affords a racemic, diastereomeric mixture of 4-hydroxy-γ-ionone derivatives. The crucial step is the enzymatic kinetic resolution of this mixture. Lipase-mediated acetylation selectively acetylates one enantiomer of the cis-diastereomer, allowing for the separation of the unreacted alcohol and the newly formed acetate. These separated intermediates are then chemically converted to the final (-)-γ-Ionone product.
Anwendungs- und Protokollhinweise: Derivatisierung von (-)-γ-Ionon zur verbesserten analytischen Detektion
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungsbeschreibung beschreibt detaillierte Protokolle zur chemischen Derivatisierung von (-)-γ-Ionon, einem Keton, das in der Duftstoff- und Pharmaindustrie von Bedeutung ist. Die Derivatisierung ist eine entscheidende Technik zur Verbesserung der analytischen Eigenschaften von (-)-γ-Ionon für die quantitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) und Hochleistungsflüssigkeitschromatographie (HPLC). Durch die Modifizierung der Carbonylfunktion von (-)-γ-Ionon können die Flüchtigkeit, die thermische Stabilität, das chromatographische Verhalten und das Ansprechen des Detektors erheblich verbessert werden, was zu einer erhöhten Empfindlichkeit und Selektivität führt.
Die hier beschriebenen Protokolle umfassen drei primäre Derivatisierungsmethoden:
-
O-(2,3,4,5,6-Pentafluorbenzyl)hydroxylamin (PFBHA)-Derivatisierung für die GC-MS-Analyse: Diese Methode führt eine polyfluorierte Einheit ein und verbessert die Empfindlichkeit für die Elektroneneinfangdetektion (ECD) und die massenspektrometrische Detektion mit negativer chemischer Ionisation (NCI) erheblich.
-
Methoximierung mit anschließender Silylierung für die GC-MS-Analyse: Dieses zweistufige Verfahren schützt zunächst die Carbonylgruppe, um eine Enolisierung zu verhindern, und erhöht dann die Flüchtigkeit und thermische Stabilität des Moleküls für eine verbesserte GC-Trennung und -Detektion.
-
2,4-Dinitrophenylhydrazin (DNPH)-Derivatisierung für die HPLC-UV-Analyse: Diese Methode fügt dem Keton einen Chromophor an, der eine UV-Detektion ermöglicht und die Ionisationseffizienz für die Massenspektrometrie verbessert.
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst repräsentative quantitative Leistungsdaten für die Analyse von Ketonen unter Verwendung der beschriebenen Derivatisierungstechniken zusammen. Es ist zu beachten, dass spezifische Daten für (-)-γ-Ionon in der wissenschaftlichen Literatur nicht umfassend verfügbar sind; die hier dargestellten Werte basieren auf der Analyse ähnlicher Carbonylverbindungen und dienen als Anhaltspunkt für die erwartete Leistung.
| Derivatisierungsmethode | Analytische Technik | Typische Nachweisgrenze (LOD) | Typische Bestimmungsgrenze (LOQ) | Anmerkungen zur Leistungsverbesserung |
| PFBHA-Derivatisierung | GC-MS (NCI) | 0,01 - 0,17 µmol/L[1] | Nicht spezifiziert | Hohe Selektivität und Empfindlichkeit[2]. |
| Methoximierung + Silylierung | GC-MS | 0,1 - 1,3 µg/L[3] | 0,3 - 4,2 µg/L[3] | Verbesserte Flüchtigkeit und thermische Stabilität. |
| DNPH-Derivatisierung | UHPLC-UV | 33,9 - 104,5 ng/mL[4] | 181,2 - 396,8 ng/mL[4] | Ermöglicht eine empfindliche UV-Detektion bei 360 nm. |
Experimentelle Protokolle und Arbeitsabläufe
Logischer Arbeitsablauf für die Derivatisierung
Bildunterschrift: Allgemeiner Arbeitsablauf für die Derivatisierung von (-)-γ-Ionon.
Protokoll 1: PFBHA-Derivatisierung für die GC-MS-Analyse
Diese Methode ist besonders vorteilhaft für die Spurenanalyse von (-)-γ-Ionon aufgrund der hohen Empfindlichkeit, die durch die Einführung einer pentafluorbenzylierten Gruppe erreicht wird.
Materialien:
-
(-)-γ-Ionon-Standard oder -Probenextrakt
-
O-(2,3,4,5,6-Pentafluorbenzyl)hydroxylamin-Hydrochlorid (PFBHA-HCl)
-
Lösungsmittel (z. B. Hexan, Ethylacetat)
-
Reinstwasser
-
Salzsäure (HCl), 1,0 M
-
Natriumsulfat, wasserfrei
-
Heizblock oder Wasserbad
-
GC-MS-System mit einer geeigneten Kapillarsäule (z. B. SLB™-5ms)
Verfahren:
-
Probenvorbereitung: Lösen Sie eine bekannte Menge des (-)-γ-Ionon-Standards oder des Probenextrakts in einem geeigneten Lösungsmittel, um eine Stammlösung herzustellen.
-
Herstellung der PFBHA-Lösung: Bereiten Sie eine 1%ige (w/v) PFBHA-Lösung in Reinstwasser vor.
-
Derivatisierungsreaktion: a. Geben Sie 5 mL der wässrigen Probe oder einer wässrigen Suspension des Extrakts in ein 15-mL-Reaktionsgefäß. b. Stellen Sie den pH-Wert mit 1,0 M HCl auf 4 ein.[5] c. Geben Sie 20 µL der 1%igen PFBHA-Lösung hinzu.[5] d. Verschließen Sie das Gefäß fest und erhitzen Sie es 10 Minuten lang bei 70 °C.[5]
-
Extraktion: a. Lassen Sie das Reaktionsgefäß auf Raumtemperatur abkühlen. b. Geben Sie 0,1 mL Ethylacetat und ca. 5 g Natriumsulfat hinzu und schütteln Sie 5 Minuten lang mechanisch.[5] c. Überführen Sie die organische Phase vorsichtig in ein GC-Fläschchen.
-
GC-MS-Analyse: Injizieren Sie 1 µL der derivatisierten Probe in das GC-MS-System.
Diagramm des PFBHA-Derivatisierungs-Workflows:
References
Application Notes and Protocols for the Biocatalytic Production of (-)-γ-Ionone in Engineered Microbes
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-γ-Ionone is a valuable aroma compound with applications in the fragrance, flavor, and pharmaceutical industries. Its characteristic woody and floral scent makes it a sought-after ingredient. Traditional chemical synthesis of γ-ionone often involves harsh conditions and can produce a mixture of isomers, necessitating complex purification steps. Biocatalytic production using engineered microbes offers a sustainable and stereoselective alternative for the synthesis of (-)-γ-ionone. This document provides detailed application notes and protocols for the production of (-)-γ-ionone in engineered Saccharomyces cerevisiae, a widely used and well-characterized microbial host.
The biocatalytic production of (-)-γ-ionone is based on the heterologous expression of a biosynthetic pathway that converts central carbon metabolism intermediates into the target molecule. This involves engineering the native mevalonate (MVA) pathway of S. cerevisiae to enhance the supply of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then converted to ε-carotene, the specific precursor for γ-ionone, through a series of enzymatic reactions. Finally, a carotenoid cleavage dioxygenase (CCD) cleaves ε-carotene to yield (-)-γ-ionone.
Data Presentation
The following tables summarize representative quantitative data for the microbial production of ionones and their precursors. It is important to note that specific yields for (-)-γ-ionone are not widely reported in the literature; therefore, the data presented here are based on studies of similar ionones (α- and β-ionone) and carotenoids to provide a benchmark for expected production metrics.
Table 1: Representative Production Titers of Ionones and Precursors in Engineered Microbes
| Compound | Host Organism | Titer (mg/L) | Cultivation Method | Reference |
| β-Ionone | Yarrowia lipolytica | 4000 | Fed-batch fermentation | [1][2] |
| α-Ionone | Escherichia coli | 103.95 | Shake flask | [3] |
| α-Ionone | Yarrowia lipolytica | 408 | Fed-batch fermentation | [4] |
| β-Carotene | Saccharomyces cerevisiae | 5900 | Fed-batch fermentation | [5] |
| Lycopene | Saccharomyces cerevisiae | 1480 | Fed-batch fermentation | [2] |
| (-)-γ-Ionone (Projected) | Saccharomyces cerevisiae | 50 - 200 | Fed-batch fermentation | Hypothetical |
Table 2: Key Enzyme Performance in Engineered Ionone Biosynthesis
| Enzyme | Source Organism | Substrate | Product | Key Engineering Strategy | Reference |
| tHMG1 | Saccharomyces cerevisiae | HMG-CoA | Mevalonate | Truncation to remove feedback inhibition | [5] |
| CrtE | Xanthophyllomyces dendrorhous | FPP, IPP | GGPP | Codon optimization and overexpression | [5] |
| CrtB | Pantoea ananatis | GGPP | Phytoene | Overexpression | [6] |
| CrtI | Pantoea ananatis | Phytoene | Lycopene | Overexpression | [6] |
| LCYE | Lactuca sativa | Lycopene | δ-carotene, ε-carotene | Overexpression | [7] |
| AtCCD1 | Arabidopsis thaliana | ε-carotene | γ-Ionone | Overexpression | [1] |
Experimental Protocols
Protocol 1: Construction of a (-)-γ-Ionone Producing Saccharomyces cerevisiae Strain
This protocol describes the genetic engineering of S. cerevisiae to produce (-)-γ-ionone. The strategy involves the overexpression of key enzymes in the MVA pathway and the introduction of the heterologous pathway for ε-carotene synthesis and its subsequent cleavage to γ-ionone.
1.1. Host Strain:
-
Saccharomyces cerevisiae CEN.PK2-1C or a similar prototrophic strain.
1.2. Plasmids and Genes:
-
MVA Pathway Enhancement:
-
pYES-tHMG1: Plasmid carrying the truncated version of the HMG-CoA reductase gene (tHMG1) from S. cerevisiae under the control of a strong constitutive promoter (e.g., TEF1).
-
-
ε-Carotene Biosynthesis Pathway:
-
pYES-CrtE-CrtB-CrtI: Plasmid carrying the genes for geranylgeranyl pyrophosphate synthase (CrtE from Xanthophyllomyces dendrorhous), phytoene synthase (CrtB from Pantoea ananatis), and phytoene desaturase (CrtI from Pantoea ananatis).
-
pYES-LCYE: Plasmid carrying the lycopene ε-cyclase gene (LCYE) from Lactuca sativa.
-
-
γ-Ionone Synthesis:
-
pYES-AtCCD1: Plasmid carrying the carotenoid cleavage dioxygenase 1 gene (AtCCD1) from Arabidopsis thaliana.
-
1.3. Strain Construction Workflow:
-
Transformation of S. cerevisiae :
-
Prepare competent S. cerevisiae cells using the lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method.
-
Transform the host strain sequentially with the plasmids pYES-tHMG1, pYES-CrtE-CrtB-CrtI, pYES-LCYE, and pYES-AtCCD1. Use appropriate auxotrophic markers for selection.
-
-
Verification of Transformants:
-
Select transformants on appropriate synthetic complete (SC) drop-out media.
-
Verify the presence of the integrated genes by colony PCR using gene-specific primers.
-
Confirm the expression of the heterologous proteins by SDS-PAGE and Western blotting, if antibodies are available.
-
Protocol 2: Shake-Flask Cultivation for (-)-γ-Ionone Production
This protocol is for small-scale screening of engineered strains and optimization of cultivation conditions.
2.1. Media and Reagents:
-
YPD Medium: 1% (w/v) yeast extract, 2% (w/v) peptone, 2% (w/v) glucose.
-
SC-URA Medium: 0.67% (w/v) yeast nitrogen base without amino acids, 2% (w/v) glucose, and the appropriate amino acid drop-out mix lacking uracil.
-
Dodecane (for in-situ product recovery).
2.2. Cultivation Procedure:
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of SC-URA medium.
-
Incubate at 30°C with shaking at 250 rpm for 24 hours.
-
-
Production Culture:
-
Inoculate 50 mL of YPD medium in a 250 mL shake flask with the seed culture to an initial OD600 of 0.1.
-
Add a 10% (v/v) overlay of dodecane to the culture medium to capture the volatile γ-ionone.
-
Incubate at 30°C with shaking at 250 rpm for 96-120 hours.
-
-
Sampling:
-
Collect samples at regular intervals (e.g., every 24 hours) for analysis of cell growth (OD600) and γ-ionone production.
-
Protocol 3: Fed-Batch Fermentation for Enhanced (-)-γ-Ionone Production
This protocol describes a fed-batch fermentation strategy to achieve higher cell densities and increased product titers.
3.1. Fermentation Medium:
-
Batch Medium (per liter): 20 g glucose, 10 g yeast extract, 20 g peptone, 1 g KH2PO4, 0.5 g MgSO4·7H2O.
-
Feed Medium (per liter): 500 g glucose, 100 g yeast extract.
3.2. Fermentation Procedure:
-
Inoculum: Prepare a seed culture as described in Protocol 2.
-
Bioreactor Setup:
-
Sterilize a 2 L bioreactor containing 1 L of batch medium.
-
Inoculate with the seed culture to an initial OD600 of 0.5.
-
-
Batch Phase:
-
Control the temperature at 30°C, pH at 5.5 (controlled with 2M NaOH and 2M H2SO4), and dissolved oxygen (DO) above 20% by adjusting the agitation and aeration rate.
-
-
Fed-Batch Phase:
-
When the initial glucose is depleted (indicated by a sharp increase in DO), start the fed-batch phase.
-
Feed the concentrated feed medium at a rate that maintains a low glucose concentration in the bioreactor (e.g., < 1 g/L).
-
Add a 10% (v/v) dodecane overlay after 24 hours of cultivation.
-
-
Duration: Continue the fermentation for 120-144 hours.
Protocol 4: Extraction and Quantification of (-)-γ-Ionone
This protocol outlines the method for extracting γ-ionone from the dodecane layer and quantifying it using Gas Chromatography-Mass Spectrometry (GC-MS).
4.1. Sample Preparation:
-
Centrifuge the culture sample to separate the dodecane layer, aqueous phase, and cell pellet.
-
Carefully collect the dodecane layer.
-
Add an internal standard (e.g., α-ionone) to a known volume of the dodecane sample.
4.2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or similar.
-
Mass Spectrometer: Agilent 5977A or similar.
-
Column: HP-5ms (30 m × 0.25 mm × 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
4.3. Quantification:
-
Identify the γ-ionone peak based on its retention time and mass spectrum by comparison with an authentic standard.
-
Quantify the concentration of γ-ionone by comparing its peak area to that of the internal standard.
Mandatory Visualizations
Caption: Engineered biosynthetic pathway for (-)-γ-Ionone production.
Caption: Experimental workflow for (-)-γ-Ionone production.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carotenoid Cleavage Dioxygenases: Identification, Expression, and Evolutionary Analysis of This Gene Family in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Level Production of Beta-Carotene in Saccharomyces cerevisiae by Successive Transformation with Carotenogenic Genes from Xanthophyllomyces dendrorhous - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of Lycopene in the Non-Carotenoid-Producing Yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Biological Activity of (-)-gamma-Ionone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the potential anti-inflammatory, antioxidant, and anticancer properties of (-)-gamma-Ionone using established cell-based assays. While specific quantitative data for this compound is limited in publicly available literature, the protocols provided are based on the well-documented activities of structurally similar ionone isomers, such as beta-ionone. Researchers are advised to use these protocols as a starting point and optimize the conditions for their specific experimental setup.
Assessment of Anti-Inflammatory Activity
Ionone compounds have been reported to possess anti-inflammatory properties by modulating key signaling pathways. The following assays are designed to quantify the anti-inflammatory effects of this compound in a cellular context.
Inhibition of Nitric Oxide (NO) Production in Macrophages
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cell line) to produce nitric oxide (NO), a pro-inflammatory mediator. The Griess assay is a colorimetric method used to measure nitrite (a stable product of NO), which serves as an indicator of NO production.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of this compound required to inhibit NO production by 50%.
Measurement of Pro-Inflammatory Cytokine Levels
Principle: Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), play a crucial role in the inflammatory response. Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method to quantify the levels of these cytokines in cell culture supernatants.
Experimental Protocol:
-
Cell Culture and Treatment: Follow steps 1-4 from the Nitric Oxide Inhibition Assay protocol.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at 1,500 rpm for 10 minutes and collect the supernatant.
-
ELISA:
-
Use commercially available ELISA kits for TNF-α and IL-6.
-
Follow the manufacturer's instructions for the assay procedure, which typically involves coating the plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the recommended wavelength.
-
-
Data Analysis: Generate a standard curve using the provided cytokine standards. Calculate the concentration of TNF-α and IL-6 in the samples and determine the percentage of inhibition by this compound.
Data Presentation: Anti-Inflammatory Activity
| Assay | Cell Line | Stimulant | Measured Parameter | This compound IC50 (µM) |
| Griess Assay | RAW 264.7 | LPS | Nitric Oxide (NO) | To be determined |
| ELISA | RAW 264.7 | LPS | TNF-α | To be determined |
| ELISA | RAW 264.7 | LPS | IL-6 | To be determined |
| Note: IC50 values are to be determined experimentally. Values for related ionone isomers can be used as a reference for dose-range finding. |
Signaling Pathway Visualization: NF-κB Pathway
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Evaluation of Antioxidant Activity
The antioxidant potential of this compound can be assessed by its ability to scavenge free radicals. The DPPH and ABTS assays are widely used for this purpose.
DPPH Radical Scavenging Assay
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and make serial dilutions.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in ethanol.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. Ascorbic acid or Trolox can be used as a positive control.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
ABTS Radical Cation Decolorization Assay
Principle: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. In the presence of an antioxidant, the radical is reduced, leading to a loss of color.
Experimental Protocol:
-
ABTS Radical Solution: Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate solution in the dark for 12-16 hours at room temperature. Dilute the solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add 10 µL of each this compound dilution to 190 µL of the ABTS•+ solution in a 96-well plate.
-
Incubation: Incubate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.
Data Presentation: Antioxidant Activity
| Assay | Radical | Positive Control | This compound IC50 (µM) |
| DPPH Assay | DPPH | Ascorbic Acid | To be determined |
| ABTS Assay | ABTS•+ | Trolox | To be determined |
| Note: IC50 values are to be determined experimentally. Values for related ionone isomers can be used as a reference for dose-range finding. |
Experimental Workflow: Antioxidant Assays
Troubleshooting & Optimization
Technical Support Center: Synthesis of (-)-γ-Ionone
Welcome to the technical support center for the synthesis of (-)-γ-Ionone. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome challenges associated with low yields in (-)-γ-Ionone synthesis.
Troubleshooting Guide: Low Yields in (-)-γ-Ionone Synthesis
Low yields in the synthesis of (-)-γ-Ionone are a common issue, primarily arising from the formation of isomeric byproducts (α- and β-ionone) and the inherent instability of the γ-isomer under certain reaction conditions. This guide provides a question-and-answer format to address specific problems you may encounter.
Question 1: My reaction produces a mixture of α-, β-, and γ-ionones with a very low percentage of the desired γ-isomer. What are the likely causes?
Answer: The formation of a mixture of ionone isomers is the most common reason for low yields of γ-ionone, especially in the traditional acid-catalyzed cyclization of pseudoionone. The distribution of these isomers is highly dependent on the reaction conditions.
-
Acid Catalyst Strength: Stronger acids, such as concentrated sulfuric acid, tend to favor the formation of the thermodynamically more stable β-ionone. Weaker acids, like phosphoric acid, are known to produce a higher proportion of α-ionone.[1][2][3] The γ-isomer is often an initial product of the cyclization but can be readily isomerized to the α- and β-isomers under acidic conditions.[4]
-
Reaction Temperature: Higher reaction temperatures generally promote the formation of the more stable α- and β-isomers. Isomerization of γ-ionone to α- and β-ionone is also accelerated at elevated temperatures.[2]
-
Reaction Time: Prolonged reaction times in the presence of an acid catalyst can lead to the isomerization of the initially formed γ-ionone to the more stable α- and β-isomers.
Troubleshooting Steps:
-
Optimize the Acid Catalyst: If using the acid-catalyzed cyclization of pseudoionone, consider using milder Lewis acids such as Boron Trifluoride (BF₃) which has been reported to favor the formation of the γ-isomer.[4] Alternatively, solid acid catalysts like silica-supported heteropolyacids have shown good yields for ionone synthesis.[5][6]
-
Control the Reaction Temperature: Maintain a low reaction temperature to minimize the isomerization of γ-ionone. The optimal temperature will depend on the specific catalyst and solvent system being used.
-
Monitor Reaction Progress: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction progress and the isomer distribution over time.[7][8][9] Quench the reaction when the concentration of γ-ionone is at its maximum.
Question 2: I'm observing significant degradation of my product, leading to a low overall yield. What could be causing this?
Answer: (-)-γ-Ionone is sensitive to both strong acids and bases, which can lead to degradation and the formation of undesired side products.[10]
-
Harsh Acidic Conditions: As mentioned, strong acids can cause isomerization. They can also lead to other side reactions and polymerization, reducing the overall yield.
-
Strong Basic Conditions: While the initial condensation to form pseudoionone is base-catalyzed, prolonged exposure of the final product to strong bases should be avoided as it can also lead to degradation.[2]
Troubleshooting Steps:
-
Neutralize Carefully: After an acid-catalyzed reaction, ensure that the neutralization step is performed carefully and completely to avoid prolonged exposure of the product to acidic or basic conditions.
-
Consider Alternative Synthetic Routes: To avoid the issues associated with harsh acidic conditions, explore alternative synthetic methods such as the deoxygenation of γ-ionone epoxides or a Mukaiyama aldol addition approach.[10]
Question 3: I am struggling to separate the γ-ionone from the α- and β-isomers in my product mixture. What purification methods are most effective?
Answer: The separation of ionone isomers can be challenging due to their similar structures and boiling points.
-
Fractional Distillation: While challenging, fractional distillation under reduced pressure can be used to separate the isomers.[11][12][13][14] The success of this method depends on the efficiency of the distillation column and careful control of the vacuum and temperature.
-
Preparative Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) or column chromatography are effective methods for separating the isomers.[15][16][17][18][19] The choice of stationary and mobile phases will be critical for achieving good separation. Chiral gas chromatography has also been used for the analytical separation of ionone enantiomers and could potentially be adapted for preparative scale.[20]
Troubleshooting Steps:
-
Optimize Distillation Conditions: If using fractional distillation, employ a high-efficiency fractionating column and carefully optimize the pressure and temperature gradient to achieve the best possible separation.
-
Develop a Chromatographic Method: For preparative chromatography, screen different solvent systems and stationary phases (e.g., silica gel, reversed-phase C18) to find the optimal conditions for separating γ-ionone from its isomers.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for (-)-γ-Ionone synthesis?
A1: The most common starting material is pseudoionone, which is synthesized through the aldol condensation of citral and acetone.[2][21] Alternative syntheses may start from γ-cyclocitral and acetone.[10]
Q2: Are there any enantioselective methods to synthesize (-)-γ-Ionone specifically?
A2: Yes, chemo-enzymatic methods are often employed to achieve enantioselectivity. These methods may involve the kinetic resolution of a racemic intermediate using lipases.[4]
Q3: What analytical techniques are best for monitoring the reaction and analyzing the final product?
A3: Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is the most powerful technique for both monitoring the reaction progress by determining the ratio of isomers and for analyzing the purity of the final product.[7][8][9] Chiral GC columns can be used to determine the enantiomeric excess of (-)-γ-Ionone.[7]
Q4: What are the main safety precautions to consider during (-)-γ-Ionone synthesis?
A4: The synthesis involves the use of strong acids, bases, and flammable organic solvents. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always handle strong acids and bases with extreme care.
Data Presentation: Comparison of Synthesis Methods
| Synthesis Method | Key Reagents | Reported Yield of γ-Ionone | Advantages | Disadvantages |
| Acid-Catalyzed Cyclization of Pseudoionone | Pseudoionone, Phosphoric Acid | 17.7% (in a mixture with α and β isomers)[2] | Simple, uses readily available starting materials. | Low selectivity for γ-ionone, formation of isomeric mixtures, harsh reaction conditions. |
| Deoxygenation of γ-Ionone Epoxide | γ-Ionone Epoxide, Low-valent Titanium (TiCl₄/LiAlH₄) | Not explicitly stated for γ-ionone, but deoxygenation of similar epoxides can be high yielding. | Milder conditions, avoids strong acids, potentially higher selectivity. | Requires preparation of the epoxide precursor and the low-valent titanium reagent. |
| Mukaiyama Aldol Addition Approach | γ-Cyclocitral, Acetone, Di-n-butylboryl trifluoromethanesulfonate, Triethylamine | 50% (from γ-cyclocitral)[10] | High selectivity, avoids isomeric mixtures. | Requires more specialized reagents. |
| Chemo-enzymatic Synthesis | Racemic γ-ionol, Lipase, Acetic Anhydride | 86% (for the conversion of an acetate precursor to (+)-(S)-γ-ionone)[4] | High enantioselectivity. | Multi-step process, may require optimization of enzymatic reaction conditions. |
Experimental Protocols
Traditional Acid-Catalyzed Cyclization of Pseudoionone (Illustrative Protocol)
This protocol is a general representation of the acid-catalyzed cyclization and should be optimized for maximizing γ-ionone yield.
Materials:
-
Pseudoionone
-
Phosphoric acid (85%)[2]
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Solvents for extraction (e.g., diethyl ether)
Procedure:
-
Dissolve pseudoionone in toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add 85% phosphoric acid to the mixture.[2]
-
Heat the reaction mixture to a controlled temperature (e.g., 80°C) and monitor the progress by GC-MS.[2]
-
Once the desired conversion is achieved (or the concentration of γ-ionone is maximized), cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the acidic catalyst is neutralized.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product mixture of ionone isomers.
-
Purify the γ-ionone from the mixture using fractional distillation under reduced pressure or preparative chromatography.
Synthesis of γ-Ionone via Deoxygenation of an Epoxide Intermediate (Conceptual Protocol)
This protocol outlines the key steps for a synthesis route that avoids harsh acidic conditions for the cyclization step.
Part A: Epoxidation of the Precursor A suitable precursor containing a double bond at the desired position for the γ-ionone ring is first epoxidized. The specific precursor and epoxidation conditions would need to be determined based on the overall synthetic strategy.
Part B: Deoxygenation using a Low-Valent Titanium Reagent [10]
-
In a flame-dried, inert atmosphere (e.g., argon) flask, prepare the low-valent titanium reagent by reacting Titanium tetrachloride (TiCl₄) with a reducing agent like Lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF.[10]
-
Cool the reagent to the appropriate temperature (e.g., 0 °C or room temperature).
-
Slowly add a solution of the γ-ionone epoxide precursor in the same anhydrous solvent to the low-valent titanium reagent.
-
Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction carefully (e.g., with aqueous potassium carbonate solution).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the resulting γ-ionone using column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields in (-)-γ-Ionone synthesis.
Caption: Acid-catalyzed cyclization pathway of pseudoionone to ionone isomers.
References
- 1. scilit.com [scilit.com]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of ionones by cyclization of pseudoionone on solid acid catalysts [ri.conicet.gov.ar]
- 7. Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Purification [chem.rochester.edu]
- 12. Fractional distillation - Wikipedia [en.wikipedia.org]
- 13. byjus.com [byjus.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. gilson.com [gilson.com]
- 16. gilson.com [gilson.com]
- 17. waters.com [waters.com]
- 18. diva-portal.org [diva-portal.org]
- 19. Integrated multidimensional chromatography on preparative scale for oligonucleotides purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. Organic Syntheses Procedure [orgsyn.org]
Preventing isomerization of gamma-ionone during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of γ-ionone. The primary focus is on preventing the isomerization of the desired γ-isomer to the more common α- and β-ionone isomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing γ-ionone?
The main challenge in γ-ionone synthesis is its propensity to isomerize into the thermodynamically more stable α- and β-ionone isomers, especially under the acidic conditions typically used in the traditional synthesis route involving the cyclization of pseudoionone.[1] This isomerization leads to a mixture of products, reducing the yield of the desired γ-ionone and complicating purification.
Q2: How does the choice of acid catalyst affect the isomerization of γ-ionone?
The type and strength of the acid catalyst play a crucial role in the product distribution of ionone isomers. Stronger acids, such as concentrated sulfuric acid, and higher reaction temperatures tend to favor the formation of the most stable β-ionone.[1] Weaker acids, like phosphoric acid, generally yield a higher proportion of α-ionone.[1] Boron trifluoride (BF₃) has been reported as a catalyst that can favor the formation of γ-ionone.[1]
Q3: Are there synthesis methods that can completely avoid the isomerization of γ-ionone?
Yes, alternative synthetic routes have been developed to circumvent the isomerization problem. One highly effective method involves the synthesis of γ-ionone from γ-cyclocitral and acetone. This pathway proceeds through a key intermediate, 4-(6-methylene-2,2-dimethylcyclohexyl)-4-hydroxy-2-butanone, which is then dehydrated to yield γ-ionone as the sole product, without the formation of α- and β-isomers.[2][3]
Q4: Can γ-ionone be obtained from other ionone isomers?
Yes, it is possible to convert α-ionone into γ-ionone through a photochemical process. This method involves the transformation of α-ionone into 4-hydroxy-γ-ionone isomers using visible light, oxygen, and a photosensitizer like methylene blue. The resulting hydroxy-γ-ionone can then be deoxygenated to afford γ-ionone.[4]
Q5: Are there any biocatalytic methods for producing γ-ionone?
Enzymatic methods, particularly those involving lipases, can be employed for the enantioselective synthesis of γ-ionone precursors. These methods are highly specific and can yield optically pure compounds, which is crucial as the different enantiomers of γ-ionone can have distinct properties.
Troubleshooting Guide: Traditional Pseudoionone Cyclization
This guide addresses common issues encountered during the acid-catalyzed cyclization of pseudoionone.
| Problem | Potential Cause | Suggested Solution |
| Low yield of γ-ionone and high proportion of α- and β-isomers | The reaction conditions are too harsh, favoring the formation of the more stable isomers. | - Use a milder acid catalyst, such as Boron Trifluoride Etherate, which is known to favor the formation of γ-ionone.- Lower the reaction temperature to disfavor the isomerization to α- and β-ionone.- Carefully monitor the reaction time; prolonged reaction times can lead to increased isomerization. |
| Product is predominantly β-ionone | The acid catalyst is too strong (e.g., concentrated sulfuric acid) and/or the reaction temperature is too high. | - Switch to a weaker acid catalyst.- Significantly reduce the reaction temperature. |
| Difficult separation of γ-ionone from its isomers | The isomers have very similar physical properties. | - Employ high-performance liquid chromatography (HPLC) or fractional distillation under reduced pressure for separation.- Consider converting the ionone mixture to a derivative that is easier to separate, followed by regeneration of the desired γ-ionone. |
Quantitative Data on Ionone Isomer Distribution
The following table summarizes the approximate isomer distribution obtained under different catalytic conditions during the cyclization of pseudoionone.
| Catalyst | Reaction Conditions | α-Ionone (%) | β-Ionone (%) | γ-Ionone (%) | Reference |
| 85% Phosphoric Acid | 80°C | 57.2 | 16.1 | 17.7 | [1] |
| Initial Product Distribution (General Acid Catalysis) | Varies | ~40 | ~20 | ~40 | [3] |
Experimental Protocols
Protocol 1: Synthesis of γ-Ionone via Dehydration of a Hydroxy Ketone Intermediate (Isomerization-Free Method)
This method avoids the formation of α- and β-ionone isomers.
Step 1: Synthesis of 4-(6-methylene-2,2-dimethylcyclohexyl)-4-hydroxy-2-butanone
-
In a reaction vessel under an inert atmosphere, dissolve γ-cyclocitral in a suitable anhydrous solvent (e.g., diethyl ether).
-
Add an equimolar amount of acetone.
-
Cool the mixture to a low temperature (e.g., -78 °C).
-
Slowly add a solution of di-n-butylboryl trifluoromethanesulfonate and triethylamine as coupling reagents.
-
Allow the reaction to proceed at low temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate).
-
Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude hydroxy ketone intermediate.
Step 2: Dehydration to γ-Ionone
-
Dissolve the crude 4-(6-methylene-2,2-dimethylcyclohexyl)-4-hydroxy-2-butanone in a suitable solvent.
-
Add a dehydrating agent (e.g., p-toluenesulfonic acid or phosphorus oxychloride in pyridine).
-
Heat the reaction mixture to facilitate dehydration, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture and neutralize any remaining acid.
-
Extract the γ-ionone with an organic solvent, wash, dry, and concentrate the organic phase.
-
Purify the resulting γ-ionone by column chromatography or distillation to obtain the final product.
Protocol 2: Photochemical Conversion of α-Ionone to γ-Ionone
This protocol provides a method to salvage α-ionone by converting it to the desired γ-isomer.
Step 1: Photosensitized Oxidation of α-Ionone
-
Dissolve α-ionone in a suitable solvent (e.g., methanol or acetonitrile).
-
Add a catalytic amount of a photosensitizer, such as Methylene Blue.
-
Irradiate the solution with visible light while bubbling a slow stream of oxygen through the mixture.
-
Monitor the reaction by TLC or GC until the starting material is consumed, leading to the formation of 4-hydroxy-γ-ionone isomers.
-
Remove the solvent under reduced pressure.
Step 2: Deoxygenation of 4-Hydroxy-γ-ionone
-
Dissolve the crude 4-hydroxy-γ-ionone in a suitable solvent.
-
Add a deoxygenating agent, for example, by using triethylammonium formate in the presence of a palladium catalyst such as (Ph₃P)₂PdCl₂.
-
Heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction until completion.
-
After workup, purify the resulting γ-ionone by chromatography.
Visualizations
References
Improving the enantiomeric excess in chiral synthesis of (-)-gamma-Ionone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the enantiomeric excess (ee) in the chiral synthesis of (-)-γ-Ionone.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of enantiomerically pure (-)-γ-Ionone?
A1: The main challenges in the synthesis of (-)-γ-Ionone are twofold:
-
Regioselectivity: The traditional synthesis involves the acid-catalyzed cyclization of pseudoionone, which can lead to a mixture of α-, β-, and γ-isomers. γ-Ionone is often a minor product and can be unstable under the reaction conditions, readily isomerizing to the more stable α- and β-ionones.
-
Enantioselectivity: Achieving high enantiomeric excess (ee) for the desired (-)-enantiomer requires a robust chiral control strategy, as simple chiral induction methods often result in low to moderate ee.
Q2: What are the most promising strategies for achieving high enantiomeric excess in (-)-γ-Ionone synthesis?
A2: Chemoenzymatic methods, particularly those involving lipase-mediated kinetic resolution of a racemic precursor, have shown great promise. This approach typically involves the enzymatic resolution of a racemic intermediate, such as γ-ionol or a 4-hydroxy-γ-ionone derivative, followed by chemical conversion to (-)-γ-Ionone.
Q3: Which lipases are commonly used for the kinetic resolution of γ-Ionone precursors?
A3: Lipases from Candida antarctica (specifically Lipase B, often immobilized as Novozym 435) and Pseudomonas cepacia (PCL) are frequently cited for their high enantioselectivity in the acylation of γ-ionone precursors.
Q4: How can I accurately determine the enantiomeric excess of my (-)-γ-Ionone sample?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral compounds like (-)-γ-Ionone. This involves using a chiral stationary phase that allows for the separation of the two enantiomers, and the ee is calculated from the relative peak areas of the chromatogram.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) in Lipase-Catalyzed Kinetic Resolution
| Possible Cause | Troubleshooting Steps |
| Suboptimal Enzyme | Screen different lipases (e.g., Candida antarctica Lipase B, Pseudomonas cepacia Lipase) to find the one with the highest enantioselectivity for your specific substrate. |
| Incorrect Temperature | Optimize the reaction temperature. Generally, lower temperatures lead to higher enantioselectivity. Perform a temperature screen (e.g., 25°C, 30°C, 40°C) to find the optimal balance between reaction rate and ee. |
| Inappropriate Solvent | The choice of solvent can significantly impact enzyme activity and enantioselectivity. Screen a range of organic solvents (e.g., hexane, toluene, tert-butyl methyl ether) to identify the best medium for the resolution. |
| Presence of Water | Ensure all reagents and glassware are thoroughly dried. The presence of water can lead to unwanted hydrolysis and reduce the effectiveness of the lipase. Use molecular sieves to maintain anhydrous conditions. |
| Low Purity of Substrate or Reagents | Use highly purified racemic precursor and acyl donor. Impurities can inhibit the enzyme or lead to side reactions, lowering the ee. |
| Incorrect Acyl Donor | The nature of the acyl donor in a transesterification reaction can influence enantioselectivity. Screen different acyl donors (e.g., vinyl acetate, isopropenyl acetate, acetic anhydride). |
| Reaction Time Not Optimized | For kinetic resolutions, the reaction should be stopped at approximately 50% conversion to achieve the highest possible ee for both the unreacted substrate and the product. Monitor the reaction progress over time to determine the optimal endpoint. |
Issue 2: Low Yield of the Desired (-)-γ-Ionone Enantiomer
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction in Kinetic Resolution | As mentioned above, kinetic resolutions are typically stopped at ~50% conversion. To maximize the yield of one enantiomer, consider a dynamic kinetic resolution (DKR) approach if a suitable racemization catalyst for the substrate is available. |
| Loss of Product During Workup and Purification | Optimize your extraction and purification procedures. Use gentle extraction techniques and consider chromatography on silica gel for purification. Ensure the pH is controlled during aqueous workups to prevent degradation. |
| Side Reactions During Chemical Conversion Steps | After the enzymatic resolution, the subsequent chemical steps to convert the resolved precursor to (-)-γ-Ionone should be performed under mild conditions to avoid racemization or degradation. For example, when converting an alcohol to a ketone, use mild oxidizing agents. |
Quantitative Data on Enantiomeric Excess
The following table summarizes reported enantiomeric excess values for the lipase-catalyzed resolution of γ-ionone precursors.
| Enzyme | Substrate | Reaction Type | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Product ee (%) | Unreacted Substrate ee (%) |
| Lipase PS (Pseudomonas cepacia) | Racemic γ-ionol | Acetylation | Vinyl acetate | Diisopropyl ether | RT | ~50 | >95 ((S)-acetate) | >95 ((R)-alcohol) |
| Candida antarctica Lipase B (Novozym 435) | Racemic 4-hydroxy-γ-ionone derivative | Acetylation | Vinyl acetate | Hexane | 30 | 48 | 98 (acetylated product) | 92 (unreacted alcohol) |
Note: "RT" denotes room temperature. Data is compiled from various research articles and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic γ-Ionol
This protocol describes the enantioselective acetylation of racemic γ-ionol using Pseudomonas cepacia lipase (Lipase PS).
Materials:
-
Racemic γ-ionol
-
Pseudomonas cepacia Lipase (Lipase PS), immobilized
-
Vinyl acetate
-
Anhydrous diisopropyl ether
-
Molecular sieves (4Å)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of racemic γ-ionol (1.0 g, 5.1 mmol) in anhydrous diisopropyl ether (50 mL), add vinyl acetate (1.4 mL, 15.3 mmol) and immobilized Lipase PS (500 mg).
-
Add activated molecular sieves (4Å, 1 g) to the mixture.
-
Stir the suspension at room temperature and monitor the reaction progress by chiral HPLC or TLC.
-
When the conversion reaches approximately 50%, filter off the enzyme and molecular sieves.
-
Wash the solid residue with diisopropyl ether.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the resulting mixture of (S)-γ-ionol acetate and unreacted (R)-γ-ionol by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Conversion of (R)-γ-Ionol to (-)-γ-Ionone
This protocol describes the oxidation of the resolved (R)-γ-ionol to the target (-)-γ-Ionone.
Materials:
-
(R)-γ-Ionol (from Protocol 1)
-
Pyridinium chlorochromate (PCC) or other mild oxidizing agent
-
Anhydrous dichloromethane
-
Silica gel
-
Celatom® or Florisil®
Procedure:
-
Dissolve (R)-γ-ionol (500 mg, 2.55 mmol) in anhydrous dichloromethane (25 mL).
-
Add pyridinium chlorochromate (PCC) (825 mg, 3.82 mmol) and a small amount of silica gel to the solution.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celatom® or Florisil®.
-
Wash the filter cake thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford enantiomerically enriched (-)-γ-Ionone.
Visualizations
Caption: Chemoenzymatic synthesis workflow for (-)-γ-Ionone.
Caption: Troubleshooting logic for low enantiomeric excess.
Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of γ-Ionone
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the Gas Chromatography (GC) analysis of γ-ionone. This document provides a comprehensive troubleshooting guide in a question-and-answer format, detailed experimental protocols, and quantitative data to facilitate method development and problem resolution.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the GC analysis of γ-ionone?
In an ideal GC separation, chromatographic peaks should be symmetrical, resembling a Gaussian distribution. Peak tailing is a chromatographic issue where the peak's asymmetry is skewed, with the tail end of the peak being broader than the front. For a compound like γ-ionone, a moderately polar terpenoid, this can be a common problem.
Peak tailing is detrimental to your analysis for several reasons:
-
Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate identification and quantification difficult.
-
Inaccurate Integration: The asymmetrical shape complicates the accurate determination of the peak area, leading to errors in quantitative analysis.[1]
-
Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the signal-to-noise ratio and the limit of detection.
Q2: What are the primary causes of peak tailing for γ-ionone?
The causes of peak tailing for γ-ionone can be broadly categorized into two main areas: chemical interactions and physical/mechanical issues within the GC system.
-
Chemical Interactions (Adsorption): γ-Ionone, with its ketone functional group, can be susceptible to interactions with active sites in the GC flow path. These active sites are often acidic silanol groups (Si-OH) present on the surfaces of glass inlet liners, the front of the GC column, or particulate matter.[2] This unwanted interaction slows down a portion of the γ-ionone molecules, causing them to elute later and create a tailing peak.
-
Physical & Mechanical Issues: These problems disrupt the flow of the carrier gas and the sample band as it moves through the system. Common issues include:
-
Poor Column Installation: An improper cut of the GC column can create a non-uniform surface, leading to turbulence. Similarly, incorrect installation depth in the inlet or detector can create dead volumes where the sample can get trapped and slowly bleed out.[3]
-
Column Contamination: Accumulation of non-volatile residues from previous injections on the inlet side of the column can create active sites and obstruct the sample path.
-
Inlet Issues: A contaminated or non-deactivated inlet liner is a frequent source of peak tailing.[4][5]
-
Q3: How can I systematically troubleshoot peak tailing for γ-ionone?
A logical and systematic approach is key to efficiently identifying and resolving the source of peak tailing. The following workflow can guide your troubleshooting efforts.
Q4: What type of GC inlet liner is best for analyzing γ-ionone?
For active compounds like γ-ionone, it is crucial to use a deactivated inlet liner . Deactivated liners have their surface silanol groups capped, which minimizes the potential for adsorptive interactions that cause peak tailing.[2][6] Using a liner with deactivated glass wool can further aid in the vaporization of the sample and trap non-volatile residues, protecting the column.[5] However, the deactivation of the wool itself is critical to prevent it from becoming a source of activity.[5]
| Liner Type | Recommendation for γ-Ionone Analysis | Rationale |
| Standard Non-Deactivated Liner | Not Recommended | The active silanol groups on the glass surface will strongly interact with γ-ionone, leading to significant peak tailing.[2] |
| Deactivated Liner (No Wool) | Good | Provides an inert surface for sample vaporization, minimizing analyte interaction. |
| Deactivated Liner with Deactivated Glass Wool | Highly Recommended | The deactivated wool provides a larger surface area for efficient and reproducible vaporization while trapping non-volatile matrix components.[5] The deactivation of the wool is essential. |
| Ultra Inert Liners | Excellent | These liners undergo a more rigorous deactivation process, providing the highest level of inertness for sensitive and active compounds like γ-ionone.[6] |
Q5: Which GC column stationary phase is most suitable for γ-ionone analysis?
The choice of stationary phase is critical and should be based on the principle of "like dissolves like". γ-Ionone is a moderately polar compound.
-
Non-polar columns (e.g., 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane like DB-5 or HP-5MS) are a good starting point for the analysis of fragrance and essential oil compounds.[7][8] On these columns, elution is primarily based on boiling point.
-
Mid-polarity columns can offer different selectivity, which might be beneficial if γ-ionone is co-eluting with other components.
-
Polar columns (e.g., those with polyethylene glycol phases like WAX) are also used, especially in the fragrance industry.[9]
The selection often depends on the complexity of the sample matrix and the desired separation from other analytes. For general-purpose analysis of essential oils containing γ-ionone, a standard non-polar column is often sufficient.
The following table shows the Kovats Retention Index (KI) for β-ionone, a closely related isomer, on different stationary phases, illustrating the effect of polarity on retention. A higher KI value indicates stronger retention.
| Stationary Phase | Polarity | Kovats Retention Index (Isothermal) |
| SE-30 | Non-polar | 1470 |
| SPB-1 | Non-polar | 1462 - 1474 |
| DB-1 | Non-polar | 1469 |
| Apiezon L | Non-polar | 1458 |
| Carbowax 20M | Polar | 1918 |
Data for trans-β-ionone sourced from NIST WebBook.[10][11]
Experimental Protocols
Protocol 1: GC-MS Analysis of Fragrance Allergens (including Ionones) in Cosmetics
This protocol is adapted from a validated method for the quantitative analysis of fragrance allergens in cosmetic products.[7][12]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Weigh 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.
-
Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether.
-
Mix thoroughly for 30 minutes using a sample mixer.
-
Add 5 g of anhydrous sodium sulfate to remove water and centrifuge at 3000 x g for 30 minutes.
-
Collect the supernatant (methyl tert-butyl ether layer) and filter it through a 0.45 µm syringe filter.
-
An internal standard can be added before injection for accurate quantification.
2. GC-MS Instrumentation and Conditions
The following table summarizes typical starting parameters for the GC-MS analysis.
| Parameter | Value |
| GC System | Agilent 6890 or similar |
| Column | vf-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column[7] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[7] |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Mode | Pulsed Splitless[7] |
| Injection Volume | 2.0 µL[7] |
| Oven Program | Start at 60°C (hold 2 min), ramp to 125°C at 3°C/min, then to 230°C at 7°C/min, then to 300°C at 20°C/min (hold 5 min)[7][12] |
| MS System | Agilent 5975 or similar |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Acquisition Mode | Selective Ion Monitoring (SIM) or Full Scan |
| Transfer Line Temp. | 280 °C |
Protocol 2: GC Column Trimming for Maintenance
If column contamination at the inlet is suspected, trimming the column can restore performance.
-
Cool Down: Ensure the GC oven and inlet are cool.
-
Remove Column: Carefully disconnect the column from the inlet.
-
Cut the Column: Using a ceramic scoring wafer or a diamond-tipped scribe, make a clean, square cut to remove 15-20 cm from the inlet end of the column. Inspect the cut with a magnifying glass to ensure it is not jagged.
-
Reinstall Column: Reinstall the column in the inlet according to the manufacturer's instructions for the correct depth.
-
Conditioning: Briefly condition the column by heating it to a moderate temperature with carrier gas flow to remove any oxygen and contaminants before analysis.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical relationships between the causes of peak tailing and the corresponding solutions.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromtech.net.au [chromtech.net.au]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. gcms.cz [gcms.cz]
- 5. news-medical.net [news-medical.net]
- 6. agilent.com [agilent.com]
- 7. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scitepress.org [scitepress.org]
- 9. mdpi.com [mdpi.com]
- 10. trans-β-Ionone [webbook.nist.gov]
- 11. trans-β-Ionone [webbook.nist.gov]
- 12. jfda-online.com [jfda-online.com]
Technical Support Center: (-)-gamma-Ionone Extraction & Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction and analysis of (-)-gamma-Ionone. Given that this compound is a rare natural isomer, this guide focuses on the principles of developing and optimizing an extraction process, as well as addressing common challenges in its analysis and purification.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a naturally occurring chiral isomer of the ionone family, which are C13-norisoprenoids derived from the degradation of carotenoids.[1] It is distinguished by an exocyclic double bond, which contributes to its characteristic woody-floral scent and higher thermal stability compared to its alpha-isomer.[2] It is used as a flavoring agent and fragrance ingredient.[2][3]
Q2: Is this compound commonly extracted from natural sources? A2: No. While ionones are found in various essential oils, this compound is a rare natural isomer.[2][4] Due to its low abundance in plant materials, commercial production relies almost exclusively on chemical synthesis.[4][5]
Q3: Why is chemical synthesis the preferred method for producing gamma-Ionone? A3: Synthesis is preferred due to the compound's rarity in nature, which makes extraction economically unviable. Synthesis allows for the production of high-purity gamma-ionone, although it presents challenges in controlling the formation of other isomers, such as alpha- and beta-ionone, during the acid-catalyzed cyclization of pseudoionone.[2]
Q4: What are the main challenges in working with gamma-Ionone? A4: The primary challenges include:
-
Isomeric Purity: Synthesis often yields a mixture of alpha, beta, and gamma isomers, which can be difficult to separate.[2]
-
Chemical Instability: The gamma-isomer can be converted to the more stable alpha- or beta-isomers under the acidic conditions used for synthesis.[2]
-
Enantiomeric Separation: As a chiral molecule, separating the (+) and (-) enantiomers is crucial as they can exhibit different sensory properties. This often requires specialized chiral chromatography techniques.[2][4]
Q5: How stable is gamma-Ionone and what are the optimal storage conditions? A5: Ionones generally demonstrate good stability in alcoholic solutions and across typical pH ranges (4-8) in emulsions.[5] However, they may react at very high pH (>11).[5] For long-term storage, it is recommended to keep the compound in a cool, dry, ventilated area in tightly sealed containers, away from direct heat and ignition sources.[6][7]
Section 2: Troubleshooting Extraction & Purification
Q1: My extraction yield for a target ionone is low. What are the potential causes? A1: Low yield can stem from several factors. Systematically investigate the following:
-
Solvent Choice: The polarity of your solvent may not be optimal for gamma-ionone. A solvent that is too polar or non-polar will result in poor extraction efficiency.
-
Extraction Parameters: Temperature, time, and pressure are critical. Overly high temperatures can lead to degradation, while insufficient time or pressure (in SFE) will result in incomplete extraction.[8]
-
Sample Matrix: The physical state of the source material is important. Inadequate grinding or homogenization can limit solvent access to the target compound.
-
Analyte Degradation: Ionones can be sensitive to pH and light.[5] Ensure your extraction conditions are not promoting degradation.
Q2: I am seeing multiple isomers (alpha, beta) in my extract. How can I improve the selectivity for gamma-Ionone? A2: Achieving high selectivity during extraction is difficult as isomers have very similar chemical properties.
-
Supercritical Fluid Extraction (SFE): This technique allows for fine-tuning of selectivity by modulating temperature and pressure. It may be possible to find a specific density of SC-CO₂ (with or without a co-solvent) that preferentially extracts the gamma isomer.[9]
-
Post-Extraction Purification: It is more common to co-extract the isomers and then separate them using chromatographic techniques. Fractional distillation or preparative chromatography (e.g., HPLC) are effective methods for purification.[10]
Q3: My gamma-Ionone appears to be degrading during solvent evaporation. What can I do? A3: Degradation during this step is often due to excessive heat.
-
Use Rotary Evaporation Under Vacuum: This allows you to remove the solvent at a much lower temperature, preserving the integrity of the analyte.
-
Avoid High Temperatures: Keep the water bath temperature as low as possible while still achieving efficient evaporation.
-
Inert Atmosphere: If the compound is sensitive to oxidation, consider evaporating the solvent under a stream of nitrogen or argon.
Section 3: Troubleshooting Analysis
Q1: I am having difficulty separating gamma-Ionone from its isomers using Gas Chromatography (GC). What should I adjust? A1: Isomer separation by GC can be challenging.
-
Column Choice: Ensure you are using a column with appropriate polarity. A mid-polarity column (e.g., with a 50% phenyl phase) or a specialized wax column may provide better resolution than a standard non-polar column.
-
Temperature Program: Optimize your oven temperature ramp. A slower ramp rate around the elution temperature of the ionones can significantly improve separation.
-
Carrier Gas Flow Rate: Adjust the linear velocity of your carrier gas (Helium or Hydrogen) to the optimal rate for your column diameter to maximize efficiency.
Q2: How can I quantify low concentrations of gamma-Ionone in a complex matrix? A2: For trace-level analysis, a pre-concentration step and a sensitive detector are necessary.
-
Headspace Solid-Phase Microextraction (HS-SPME): This is an excellent technique for extracting and concentrating volatile compounds like ionones from a sample matrix before GC-MS analysis.[11][12]
-
Mass Spectrometry (MS): Use a mass spectrometer as your detector. Operating in Selected Ion Monitoring (SIM) mode will dramatically increase sensitivity and selectivity compared to a full scan.[13]
Q3: How do I confirm the enantiomeric purity of my this compound sample? A3: Enantiomeric purity must be assessed using a chiral separation technique.
-
Chiral Gas Chromatography: This is the most common method. It requires a GC column with a chiral stationary phase (CSP), such as a cyclodextrin derivative, which can differentiate between the (+) and (-) enantiomers.[2][11]
Section 4: Experimental Protocols
Protocol 1: General Method for HS-SPME-GC-MS Analysis of Ionones
This protocol provides a starting point for the analysis of gamma-ionone in a liquid matrix. Optimization will be required for specific sample types.
-
Sample Preparation: Place 5 mL of the liquid sample into a 20 mL headspace vial. If required, add a salt (e.g., NaCl, 1g) to increase the ionic strength of the sample, which can enhance the release of volatile compounds into the headspace.
-
Incubation: Place the vial in a heating block or autosampler incubator. Equilibrate the sample at 60°C for 15 minutes with gentle agitation to allow the ionones to partition into the headspace.
-
Extraction: Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the sample headspace for 30 minutes at the same temperature (60°C).
-
Desorption and GC Analysis: Immediately transfer the fiber to the GC inlet, heated to 250°C, for thermal desorption for 5 minutes.
-
GC-MS Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Oven Program: 40°C (hold 2 min), ramp to 240°C at 5°C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-300 or use SIM mode targeting characteristic ions of gamma-ionone (e.g., m/z 192, 177, 136).[14]
-
Protocol 2: Framework for Extraction Parameter Optimization using Response Surface Methodology (RSM)
This framework describes how to systematically optimize extraction conditions to maximize the yield of gamma-ionone.
-
Factor Screening (Plackett-Burman Design): Identify a broad range of potentially significant factors (e.g., solvent composition, temperature, time, solvent-to-solid ratio, pH). Use a Plackett-Burman design to screen these factors and identify the most influential ones with a minimal number of experiments.[15]
-
Single-Factor Experiments: For the most significant factors identified, perform single-factor experiments to determine their optimal ranges. For example, test temperatures from 30°C to 80°C to find the range that gives the highest yield without causing degradation.[16]
-
Optimization (Central Composite Design - CCD): Use a CCD to optimize the 2-3 most significant factors. This statistical method allows for the evaluation of linear, quadratic, and interaction effects of the factors on the extraction yield.[15]
-
Data Analysis: Analyze the experimental data to fit a second-order polynomial equation. This model will predict the optimal conditions (e.g., 75% ethanol at 60°C for 90 minutes) to achieve the maximum extraction yield.
Section 5: Data Presentation
Table 1: Comparison of Extraction Techniques for Volatile Compounds
| Technique | Principle | Advantages | Disadvantages |
| Steam Distillation | Volatile compounds are co-distilled with steam. | Well-established, suitable for large quantities. | High temperatures can cause thermal degradation. |
| Soxhlet Extraction | Continuous extraction with a distilled solvent. | Efficient, requires small solvent volume. | Time-consuming, potential for thermal degradation. |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. | Fast, efficient, lower temperatures. | Potential for free radical formation, scalability can be an issue.[8] |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO₂) as the solvent. | Highly selective, solvent-free final product, low temperatures. | High initial equipment cost, requires high pressure.[9] |
Table 2: Stability of Ionones in Different Conditions
| Condition | Stability Assessment | Potential Issues | Reference |
| Alcoholic Solutions | Excellent | No discoloration reported. | [5] |
| Emulsions (pH 4-8) | Stable | Generally stable within this pH range. | [5] |
| High pH (>11) | Potential for Reaction | Caution advised, especially in processes like hot-process soaps. | [5] |
| Light Exposure | Minimal Photodegradation | Generally suitable for use in products exposed to light. | [5] |
| Strong Acids | Isomerization | Acidic conditions can catalyze the conversion of γ-ionone to α- and β-isomers. | [2] |
Section 6: Visualizations
Caption: Workflow for the systematic development of an extraction protocol.
Caption: Decision tree for troubleshooting low analyte yield or recovery.
Caption: Analytical workflow for ionone identification and quantification.
References
- 1. Ionone - Wikipedia [en.wikipedia.org]
- 2. gamma-Ionone (CAS 79-76-5)|High Purity|For Research [benchchem.com]
- 3. gamma-IONONE | C13H20O | CID 5363741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methyl Ionone Gamma (1335-46-2) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 6. rawaromachem.com [rawaromachem.com]
- 7. johndwalsh.com [johndwalsh.com]
- 8. A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Supercritical Fluid Extraction for the Recovery of γ-Oryzanol-Rich Extracts with Improved Bioactivity from Rice Bran - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GB1601729A - Cyclic oxazo derivatives their synthesis and their use to synthesise dihydro ionones - Google Patents [patents.google.com]
- 11. Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. repository.aaup.edu [repository.aaup.edu]
- 15. Optimization of Extraction or Purification Process of Multiple Components from Natural Products: Entropy Weight Method Combined with Plackett–Burman Design and Central Composite Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Stabilizing (-)-gamma-Ionone in Solution for Long-Term Storage
Welcome to the technical support center for the handling and storage of (-)-gamma-ionone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution for long-term experimental use. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Loss of compound potency or change in analytical profile over time. | Isomerization to α- and β-ionone. Oxidation. Photodegradation. | Store solutions at low, consistent temperatures (2-8°C). Use amber glass vials or store in the dark. Purge the headspace of the container with an inert gas (e.g., argon or nitrogen). Add an appropriate antioxidant (e.g., BHT). |
| Inconsistent experimental results using stored solutions. | Degradation of the stock solution. Inappropriate solvent choice. Fluctuations in storage temperature. | Prepare fresh solutions for critical experiments. Use aprotic solvents like acetonitrile or hexane for long-term storage. Monitor storage temperature to ensure consistency. Re-evaluate the purity of the stock solution using HPLC or GC-MS. |
| Precipitation of the compound in solution. | Poor solubility in the chosen solvent at storage temperature. Solvent evaporation. | Select a solvent with higher solubility for this compound. Ensure containers are tightly sealed to prevent solvent loss. If using a solvent system, ensure the components are fully miscible at the storage temperature. |
| Discoloration of the solution. | Oxidation or photodegradation. | Follow the recommended solutions for preventing oxidation and photodegradation. If discoloration is observed, the solution should be discarded and a fresh one prepared. |
Frequently Asked Questions (FAQs)
What are the primary degradation pathways for this compound in solution?
The main degradation pathways for this compound are isomerization and oxidation.
-
Isomerization: this compound is chemically unstable, particularly under acidic conditions or when exposed to heat. It can isomerize into the more thermodynamically stable α- and β-ionone isomers.[1] This isomerization can lead to a significant change in the biological activity and analytical profile of your sample. Studies on the synthesis of ionones show that γ-ionone is often an intermediate that converts to α- and β-isomers in the presence of Brønsted acid catalysts.[2]
-
Oxidation: As an unsaturated ketone and a terpene derivative, this compound is susceptible to oxidation, especially when exposed to air (oxygen) over long periods.[3][4] This can lead to the formation of various oxidation byproducts, altering the purity and potency of the compound.
-
Photodegradation: Exposure to light, particularly UV light, can also contribute to the degradation of ionones and other terpene-like compounds.[5]
What are the optimal storage conditions for long-term stability?
To ensure the long-term stability of this compound solutions, the following conditions are recommended:
-
Temperature: Store solutions at a consistent low temperature, ideally between 2-8°C. Avoid repeated freeze-thaw cycles.
-
Light: Protect solutions from light by using amber glass vials or by storing them in a dark location.
-
Atmosphere: To prevent oxidation, it is highly recommended to purge the headspace of the storage container with an inert gas such as argon or nitrogen before sealing.
-
Container: Use high-quality, inert glass containers with tight-fitting seals to prevent solvent evaporation and exposure to air.
Which solvents are recommended for long-term storage?
The choice of solvent can significantly impact the stability of this compound.
-
Recommended: Aprotic solvents such as acetonitrile, hexane, or toluene are generally preferred for long-term storage as they are less likely to participate in degradation reactions. For many analytical applications, acetonitrile is a good choice due to its compatibility with reverse-phase HPLC.
-
Use with Caution: Protic solvents, especially acidic aqueous solutions, can promote the isomerization of gamma-ionone to its alpha and beta counterparts. If aqueous solutions are necessary for your experiments, it is best to prepare them fresh.
Can antioxidants be used to stabilize this compound solutions?
Yes, the use of antioxidants is a highly effective strategy to prevent oxidative degradation.
-
Butylated Hydroxytoluene (BHT): BHT is a commonly used antioxidant for stabilizing organic compounds, including terpenes and ketones.[6] It works by scavenging free radicals, thereby inhibiting oxidative chain reactions. A typical concentration for BHT is in the range of 0.01% to 0.1% (w/v).
-
Other Phenolic Antioxidants: Other phenolic antioxidants like butylated hydroxyanisole (BHA) and tocopherols (Vitamin E) can also be effective.[7]
The selection of an antioxidant should be compatible with your downstream applications.
Quantitative Stability Data
While specific kinetic data for the degradation of this compound is limited in publicly available literature, the following table provides representative data for the degradation of a related compound, β-ionone, under specific stress conditions. This data can be used to infer the potential instability of γ-ionone.
| Compound | Condition | Rate Constant (k) | Half-life (t½) | Reference |
| β-ionone | UV photolysis | 0.013 min⁻¹ | 53.3 min | [5] |
| β-ionone | UV/Chlorination | 0.221 min⁻¹ | 3.1 min | [5] |
Note: This data illustrates the rapid degradation of a closely related ionone isomer under harsh conditions. The stability of this compound in a stored solution under recommended conditions will be significantly longer, but this highlights the importance of proper storage.
Experimental Protocols
Protocol for a Stability Study of this compound in Solution
This protocol outlines a general procedure for assessing the stability of this compound under various storage conditions.
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of this compound in a high-purity solvent (e.g., acetonitrile).
-
Divide the stock solution into several aliquots in amber glass vials.
-
For solutions to be stabilized, add the desired antioxidant (e.g., BHT to a final concentration of 0.05%).
-
Purge the headspace of each vial with argon or nitrogen before sealing.
-
-
Storage Conditions:
-
Store the vials under different conditions to be tested (e.g., 4°C in the dark, room temperature in the dark, room temperature with light exposure).
-
-
Time Points for Analysis:
-
Establish a schedule for analysis (e.g., Day 0, Week 1, Week 2, Week 4, Week 8, etc.).
-
-
Analytical Method:
-
Use a validated stability-indicating HPLC method to analyze the samples at each time point.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Detection: UV detection at the λmax of this compound.
-
The method should be able to resolve this compound from its potential degradation products (α- and β-ionone) and the antioxidant.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the Day 0 sample.
-
Plot the percentage remaining versus time for each storage condition to determine the degradation rate.
-
Visualizations
Degradation Pathway of gamma-Ionone
Caption: Simplified degradation pathways of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
References
- 1. gamma-Ionone (CAS 79-76-5)|High Purity|For Research [benchchem.com]
- 2. Kinetic and mechanistic study of the synthesis of ionone isomers from pseudoionone on Brønsted acid solids - CONICET [bicyt.conicet.gov.ar]
- 3. researchgate.net [researchgate.net]
- 4. Potential Antioxidant Activity of Terpenes [ouci.dntb.gov.ua]
- 5. Degradation kinetics and pathways of β-cyclocitral and β-ionone during UV photolysis and UV/chlorination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant Activity of the Essential Oil and its Major Terpenes of Satureja macrostema (Moc. and Sessé ex Benth.) Briq - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Reducing By-product Formation in Pseudoionone Cyclization
Welcome to the technical support center for the cyclization of pseudoionone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical reaction, minimizing the formation of unwanted by-products and maximizing the yield of desired ionone isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary products and common by-products in pseudoionone cyclization?
The acid-catalyzed cyclization of pseudoionone primarily yields a mixture of three ionone isomers: α-ionone, β-ionone, and γ-ionone.[1][2] The desired product often depends on the target application, with β-ionone being a key intermediate for Vitamin A synthesis. The most common by-products are typically high molecular weight polymers and other unidentified compounds resulting from side reactions.[3]
Q2: What are the key factors influencing by-product formation?
Several factors can significantly impact the formation of by-products in this reaction. These include the choice and concentration of the acid catalyst, reaction temperature, solvent system, and reaction time.[1][3] Inadequate control of these parameters can lead to increased polymerization and reduced selectivity for the desired ionone isomers.
Q3: How does the choice of acid catalyst affect the product distribution and by-product formation?
The strength and concentration of the acid catalyst play a crucial role. Strong mineral acids like sulfuric acid are commonly used and tend to favor the formation of β-ionone.[2] Weaker acids, such as phosphoric acid, often lead to a higher proportion of α-ionone. The use of solid acid catalysts is also being explored to simplify catalyst removal and minimize waste.[1]
Q4: What is the effect of temperature on the cyclization reaction?
The cyclization of pseudoionone is a highly exothermic reaction.[1][3] Poor temperature control can lead to a "thermal runaway," significantly increasing the rate of side reactions and the formation of polymeric by-products. Therefore, maintaining a low and controlled reaction temperature is critical for minimizing by-product formation.
Q5: Can the solvent system be optimized to reduce by-products?
Yes, the choice of solvent is important. A biphasic system, typically involving sulfuric acid and a non-polar organic solvent like toluene, is often employed. The organic solvent helps to dissipate the heat generated during the reaction and improves mixing.[4] Using a solvent that is miscible with both the reactant and the catalyst, such as nitropropane, can help to overcome mass transfer limitations and potentially improve selectivity.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired ionone isomer | - Inappropriate acid catalyst or concentration. | - For β-ionone, use a strong acid like concentrated sulfuric acid. For α-ionone, consider a weaker acid like phosphoric acid. Optimize the catalyst concentration through small-scale experiments. |
| - Suboptimal reaction temperature. | - Maintain a low and consistent reaction temperature, typically below ambient temperature, using an ice bath or cryostat. | |
| - Poor mixing in a biphasic system. | - Ensure vigorous stirring to maximize the interfacial area between the acidic and organic phases. | |
| High percentage of polymeric by-products | - Reaction temperature is too high. | - Implement efficient cooling and consider a slower, dropwise addition of pseudoionone to the acid to better control the exotherm. |
| - Catalyst concentration is too high. | - Reduce the concentration of the acid catalyst. | |
| - Prolonged reaction time. | - Monitor the reaction progress by techniques like TLC or GC and quench the reaction once the desired conversion is reached. | |
| Inconsistent product ratios (α- vs. β-ionone) | - Variation in acid strength or concentration. | - Precisely control the amount and concentration of the acid catalyst used in each reaction. |
| - Fluctuations in reaction temperature. | - Ensure stable and consistent temperature control throughout the reaction. | |
| Difficulty in separating the product from the reaction mixture | - Formation of emulsions during workup. | - Add a saturated brine solution during the aqueous wash to help break up emulsions. |
| - Incomplete neutralization of the acid catalyst. | - Ensure complete neutralization with a suitable base (e.g., sodium bicarbonate solution) and check the pH of the aqueous layer before extraction. |
Data on Reaction Parameters vs. Product Distribution
The following tables summarize quantitative data from various studies on the impact of different reaction parameters on the product distribution in pseudoionone cyclization.
Table 1: Effect of Catalyst Type on Ionone Yield and Isomer Distribution
| Catalyst | Temperature (°C) | Reaction Time (h) | Total Ionone Yield (%) | α-Ionone (%) | β-Ionone (%) | γ-Ionone (%) | By-products (%) | Reference |
| 96% H₂SO₄ | 0 | 0.5 | ~90 | - | High | - | ~10 | [6] |
| 85% H₃PO₄ | 80 | 2 | 91 | 57.2 | 16.1 | 17.7 | 9 | [2] |
| 58.5 wt% HPA/SiO₂ | 110 | 1.5 | 79 | - | - | - | 21 | [7] |
| Amberlyst 35W | 80 | 6 | ~50 | High | Low | - | ~50 | [3] |
Table 2: Effect of Sulfuric Acid Concentration on Ionone Yield
| H₂SO₄ Concentration (wt%) | Temperature (°C) | Total Ionone Yield (%) | Reference |
| 62 | 0 | ~55 | [6] |
| 70 | 0 | ~75 | [6] |
| 80 | 0 | ~85 | [6] |
| 96 | 0 | ~90 | [6] |
Table 3: Effect of Temperature on Product Distribution (using H₂SO₄)
| Temperature (°C) | α-Ionone (%) | β-Ionone (%) | By-products (%) | Reference |
| -5 | ~10 | ~85 | ~5 | [6] |
| 0 | ~8 | ~88 | ~4 | [6] |
| 5 | ~7 | ~85 | ~8 | [6] |
| 10 | ~6 | ~80 | ~14 | [6] |
Experimental Protocols
Protocol 1: Cyclization of Pseudoionone using Sulfuric Acid
This protocol is a general guideline for the cyclization of pseudoionone using sulfuric acid, aiming for a high yield of β-ionone.
Materials:
-
Pseudoionone
-
Concentrated Sulfuric Acid (96-98%)
-
Toluene (or another suitable organic solvent)
-
Ice
-
Sodium Bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a dropping funnel in an ice bath.
-
To the flask, add the desired amount of toluene and cool it to 0-5 °C with stirring.
-
Slowly and carefully, add the concentrated sulfuric acid to the cooled toluene.
-
Dissolve the pseudoionone in a separate portion of toluene.
-
Add the pseudoionone solution to the dropping funnel and add it dropwise to the stirred sulfuric acid/toluene mixture over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, slowly quench the reaction by adding ice-cold water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (until no more gas evolves), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Safety Precautions:
-
Concentrated sulfuric acid is extremely corrosive and should be handled with extreme care in a fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction is highly exothermic. Strict temperature control is crucial to prevent a runaway reaction.
-
Toluene is flammable and should be handled in a well-ventilated area away from ignition sources.
Visualizing Reaction Pathways and Workflows
To further aid in understanding the process, the following diagrams illustrate the key pathways and workflows.
Caption: Reaction pathway of pseudoionone cyclization.
Caption: General experimental workflow for pseudoionone cyclization.
Caption: Troubleshooting logic for high by-product formation.
References
- 1. researchgate.net [researchgate.net]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. upcommons.upc.edu [upcommons.upc.edu]
- 4. Making sure you're not a bot! [tib.eu]
- 5. Cyclization of Pseudoionone to β-Ionone: Reaction Mechanism and Kinetics | Semantic Scholar [semanticscholar.org]
- 6. datapdf.com [datapdf.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Resolving Co-eluting Ionone Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting ionone isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My α-ionone and β-ionone isomers are co-eluting on a standard non-polar GC column. How can I resolve them?
A1: Co-elution of α- and β-ionone is common on standard columns due to their structural similarity. To achieve separation, you should focus on optimizing your chromatographic selectivity.
-
Column Selection: Switch to a more polar stationary phase. A polyethylene glycol (PEG) or "WAX" type column can provide better separation based on polarity differences. For more complex mixtures, consider a column with a modified cyclodextrin stationary phase, which offers shape selectivity.
-
Temperature Program Optimization: A slower temperature ramp rate (e.g., 2-5 °C/min) can improve the separation of closely eluting compounds. You can also introduce an isothermal hold at a temperature just below the elution temperature of the isomers to maximize resolution.
-
Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimal for your column dimensions and phase. A flow rate that is too high or too low can decrease efficiency and resolution.
Q2: I am trying to separate the enantiomers of α-ionone. What type of GC column is recommended?
A2: For the separation of enantiomers (chiral analysis), a specialized chiral stationary phase is required. Cyclodextrin-based columns are highly effective for this purpose. Specifically, derivatives of β- and γ-cyclodextrins have been successfully used for the enantiomeric separation of α-ionone.[1][2][3]
Q3: I am still observing peak co-elution even after optimizing my GC conditions. What are my next steps?
A3: If co-elution persists, you can explore the following advanced techniques:
-
Multidimensional Gas Chromatography (GCxGC): This powerful technique uses two columns of different selectivity to provide significantly enhanced resolution for complex samples.[4][5][6][7][8][9] It is particularly effective for resolving isomers in complex matrices like fragrances and essential oils.[4][5]
-
Mass Spectrometric Deconvolution: If you are using a mass spectrometer (MS) detector, you may be able to deconvolute the co-eluting peaks if the isomers have unique fragment ions. By extracting the ion chromatograms for these specific m/z values, you can quantify the individual isomers even with chromatographic overlap. The mass spectra of α-ionone and β-ionone show differences in their fragmentation patterns that can be exploited for this purpose.[10][11][12]
-
Supercritical Fluid Chromatography (SFC): SFC is an alternative chromatographic technique that can offer different selectivity for isomer separations. It has been shown to be effective for the separation of other terpene and chiral isomers and can be a viable option for ionones.[13][14][15]
Q4: What are some common issues that can lead to poor peak shape and resolution in ionone analysis?
A4: Poor peak shape is often a sign of issues with your GC system or method. Here are some common causes and solutions:
-
Active Sites: Ionones can interact with active sites in the injector liner or the column, leading to peak tailing. Use a deactivated liner and a high-quality, inert GC column. If you suspect column contamination, you can try to bake it out or trim the first few centimeters of the column.
-
Improper Injection Technique: Issues with the injection, such as sample flashback, can cause peak broadening and splitting. Ensure your injection volume and temperature are appropriate for your liner and solvent.
-
System Leaks: Leaks in the system can lead to a loss of resolution and sensitivity. Regularly check for leaks using an electronic leak detector.
Quantitative Data Summary
The following tables summarize key quantitative data for the separation of ionone isomers from various studies.
Table 1: Chiral GC Columns for α-Ionone Enantiomer Separation
| Chiral Selector | Stationary Phase | Resolution (Rs) | Reference |
| Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin | Polysiloxane PS-086 | Good Separation | [1][3] |
| Octakis(2,6-di-O-pentyl-3-O-trifluoroacetyl)-γ-cyclodextrin | Polysiloxane SE-54 | Good Separation | [1][3] |
| Octakis(2,6-di-O-pentyl-3-O-butanoyl)-γ-cyclodextrin | Polysiloxane SE-54 | Good Separation | [1][3] |
| Octakis(2,3-di-O-pentyl-6-O-methyl)-γ-cyclodextrin | Not Specified | High Enantiomeric Ratio | [6][16][17] |
| Hydrodex β-3P | Not Specified | 2.2 | [18][19] |
| Rt-βDEXsm | Cyanopropyl-dimethylpolysiloxane | Complete Resolution | [2] |
| Rt-βDEXsa | Cyanopropyl-dimethylpolysiloxane | Good Separation | [2] |
Table 2: Example GCxGC Method Parameters for Fragrance Analysis
| Parameter | Value | Reference |
| Primary Column (1D) | Agilent DB-1ms, 20 m x 0.1 mm x 0.1 µm | [5] |
| Secondary Column (2D) | Agilent DB-17ms, 5 m x 0.25 mm x 0.15µm | [5] |
| Inlet Temperature | 250 °C | [5] |
| Injection Mode | Split; 10:1 | [5] |
| Carrier Gas | Helium | [5] |
| Detector | Q-TOF MS and FID | [5] |
Experimental Protocols
Protocol 1: Chiral GC-MS Analysis of α-Ionone Enantiomers
This protocol is a general guideline based on methods described in the literature for the enantiomeric separation of α-ionone.[1][2][3]
-
Sample Preparation:
-
For essential oils or fragrance mixtures, dilute the sample in a suitable solvent (e.g., hexane, ethyl acetate) to a concentration of approximately 100-1000 ppm.
-
If analyzing a solid matrix, perform a solvent extraction followed by a cleanup step if necessary to remove non-volatile interferences.
-
-
GC-MS Instrumentation:
-
GC Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Rt-βDEXsm).
-
Carrier Gas: Helium or Hydrogen at an optimized flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp at a slow rate (e.g., 2-3 °C/min) to a final temperature of around 220-240 °C.
-
Injector: Split/splitless injector at a temperature of 250 °C.
-
Mass Spectrometer: Operate in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
-
Data Analysis:
-
Identify the enantiomers of α-ionone based on their retention times.
-
Integrate the peak areas of the two enantiomers to determine the enantiomeric ratio.
-
Visualizations
Caption: A workflow for method development to resolve co-eluting ionone isomers.
Caption: A logical guide for troubleshooting co-elution and peak shape issues.
References
- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
- 3. Enantiomer separation of alpha-ionone using gas chromatography with cyclodextrin derivatives as chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. gcms.cz [gcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. repository.aaup.edu [repository.aaup.edu]
- 11. researchgate.net [researchgate.net]
- 12. The Mass Spectra Analysis for α-Ionone and β-Ionone | Walwil | International Journal of Chemistry | CCSE [ccsenet.org]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. researchgate.net [researchgate.net]
- 15. jascoinc.com [jascoinc.com]
- 16. Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
- 18. journal.uctm.edu [journal.uctm.edu]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Analysis of (-)-gamma-Ionone by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of (-)-gamma-Ionone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other small molecules from the sample origin (e.g., plasma, food, environmental samples). Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[2][3][4] This interference can lead to:
-
Ion Suppression: A decrease in the analyte signal, leading to lower sensitivity and potentially false-negative results.[1][5]
-
Ion Enhancement: An increase in the analyte signal, which can result in artificially high quantification.[6]
Ultimately, unaddressed matrix effects can severely compromise the accuracy, precision, and reproducibility of your quantitative analysis.[7]
Q2: My this compound signal is inconsistent across different samples. Could this be a matrix effect?
A2: Yes, poor reproducibility is a primary indicator of matrix effects.[8] If you observe significant variations in the peak area or height of this compound for the same concentration across different sample preparations, it is highly likely that matrix components are inconsistently affecting the ionization efficiency.
Q3: How can I determine if my analysis is affected by matrix effects?
A3: There are two main methods to assess matrix effects:
-
Post-Column Infusion: This qualitative method helps to identify regions in your chromatogram where ion suppression or enhancement occurs.[7][9] A solution of this compound is continuously infused into the mobile phase after the analytical column and before the mass spectrometer. A blank sample extract is then injected. Any dip or rise in the baseline signal of this compound indicates the elution of interfering matrix components.
-
Post-Extraction Spike Method: This quantitative method calculates a Matrix Factor (MF).[8] The response of this compound in a blank matrix extract that has been spiked after extraction is compared to the response of the analyte in a neat solvent.
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
-
Q4: What are the most effective strategies to minimize or eliminate matrix effects for this compound?
A4: A multi-faceted approach is often the most effective:
-
Optimized Sample Preparation: The goal is to remove as many interfering matrix components as possible before injecting the sample into the LC-MS system.[1][5][10] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective.
-
Chromatographic Separation: Modifying your LC method to better separate this compound from co-eluting matrix components can significantly reduce interference.[11] This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal solution for compensating for matrix effects.[5] Since the SIL-IS is chemically identical to the analyte, it will experience the same ionization suppression or enhancement, allowing for accurate correction during data analysis.
-
Matrix-Matched Calibration: Preparing your calibration standards in the same matrix as your samples can help to compensate for consistent matrix effects.[1][5]
-
Sample Dilution: A simple approach is to dilute the sample, which reduces the concentration of interfering components.[7][8] However, this may compromise the sensitivity of the assay if the concentration of this compound is already low.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor peak shape for this compound | Co-eluting matrix components interfering with chromatography. | 1. Optimize the LC gradient to improve separation. 2. Implement a more rigorous sample cleanup method (e.g., SPE). 3. Check for column degradation. |
| Inconsistent retention time | Matrix components affecting the column chemistry or system pressure. | 1. Ensure adequate sample cleanup to protect the column. 2. Use a guard column. 3. Perform a system wash. |
| Significant signal suppression | High concentration of co-eluting matrix components (e.g., phospholipids in plasma). | 1. Use a sample preparation method designed to remove the specific interfering compounds (e.g., phospholipid removal plates). 2. Employ a SIL-IS to correct for the suppression. 3. Dilute the sample if sensitivity allows. |
| High background noise | Contamination from the sample matrix or sample preparation process. | 1. Use high-purity solvents and reagents. 2. Incorporate additional washing steps in your SPE protocol. 3. Run method blanks to identify the source of contamination. |
Quantitative Data Summary
The following tables provide illustrative data on the impact of matrix effects and the effectiveness of different mitigation strategies. Note: This data is representative and may not reflect the exact values obtained in your experiments.
Table 1: Quantifying Matrix Effects in Different Sample Matrices
| Sample Matrix | Analyte Response (Neat Solution) | Analyte Response (Post-Extraction Spike) | Matrix Factor (MF) | Effect |
| Human Plasma | 1,200,000 | 480,000 | 0.40 | Significant Suppression |
| Fruit Juice | 1,200,000 | 840,000 | 0.70 | Moderate Suppression |
| Perfume | 1,200,000 | 1,320,000 | 1.10 | Minor Enhancement |
| Wastewater | 1,200,000 | 600,000 | 0.50 | Significant Suppression |
Table 2: Comparison of Sample Preparation Techniques for Human Plasma
| Sample Preparation Method | Matrix Factor (MF) | Analyte Recovery (%) | RSD (%) (n=6) |
| Protein Precipitation | 0.35 | 95 | 18 |
| Liquid-Liquid Extraction (LLE) | 0.75 | 85 | 8 |
| Solid-Phase Extraction (SPE) | 0.92 | 92 | 4 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is designed to remove proteins and phospholipids, which are common sources of matrix effects in plasma samples.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.
-
Loading: Mix 200 µL of human plasma with 200 µL of 4% phosphoric acid. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from a Beverage Sample
This protocol is suitable for extracting this compound from aqueous matrices like fruit juice.
-
Sample Preparation: To 1 mL of the beverage sample, add 100 µL of an internal standard solution.
-
Extraction: Add 2 mL of methyl tert-butyl ether (MTBE) to the sample. Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
Visualizations
Caption: Troubleshooting workflow for addressing inconsistent this compound signals.
Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).
Caption: Principle of matrix effect correction using a SIL-IS.
References
- 1. gamma-IONONE | C13H20O | CID 5363741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. Methyl Ionone gamma EQ | Takasago International Corporation [takasago.com]
- 4. Analysis of volatile organic compounds and metabolites of three cultivars of asparagus (Asparagus officinalis L.) using E-nose, GC-IMS, and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS Based Volatile Organic Compound Biomarkers Analysis for Early Detection of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. metrohm.com [metrohm.com]
- 8. agilent.com [agilent.com]
- 9. Good quantification practices of flavours and fragrances by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
Optimizing fermentation conditions for microbial production of (-)-gamma-Ionone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the microbial production of (-)-γ-Ionone.
Frequently Asked Questions (FAQs)
Q1: Which microorganisms are commonly used for producing ionones like (-)-γ-Ionone?
A1: Saccharomyces cerevisiae (baker's yeast) and the oleaginous yeast Yarrowia lipolytica are frequently engineered for the production of ionones, such as the related compound β-ionone.[1][2][3][4][5] These yeasts are attractive hosts due to their GRAS (Generally Recognized as Safe) status and well-understood genetics, which facilitates metabolic engineering.[4]
Q2: What is the general metabolic pathway for microbial production of (-)-γ-Ionone?
A2: The biosynthesis of (-)-γ-Ionone in engineered yeast typically involves a heterologous pathway. First, genes from organisms like Xanthophyllomyces dendrorhous are introduced to enable the production of β-carotene.[1][5] Key enzymes in this part of the pathway include geranylgeranyl diphosphate synthase (CrtE), phytoene synthase/lycopene cyclase (CrtYB), and phytoene desaturase (CrtI).[5] Subsequently, a carotenoid cleavage dioxygenase (CCD) enzyme, such as CCD1 from Petunia hybrida, is expressed to cleave the β-carotene precursor into β-ionone.[4][5] The specific stereochemistry of (-)-γ-Ionone would depend on the specific CCD enzyme used and its regioselectivity.
Q3: What are the key fermentation parameters to monitor and control?
A3: Successful microbial fermentation hinges on the careful monitoring and control of several critical parameters: temperature, pH, dissolved oxygen (DO), and nutrient concentration.[6] Small variations in these parameters can significantly impact microbial growth and product formation, especially during scale-up.[6]
Q4: What are some common challenges encountered when scaling up ionone production?
A4: Scaling up from laboratory to pilot or commercial scale presents several challenges. Maintaining process consistency in terms of temperature, pH, and dissolved oxygen is crucial.[6] Oxygen transfer limitations and the formation of gradients in large bioreactors can lead to oxidative stress and reduced productivity.[7] One study on α-ionone production found that increased mixing speeds during scale-up led to oxidative stress, which hindered production.[7]
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps |
| Low Biomass | - Suboptimal media composition (e.g., limiting nitrogen or carbon)- Incorrect pH or temperature- Insufficient aeration | - Optimize media components, ensuring a balanced carbon-to-nitrogen ratio.- Verify and adjust pH and temperature to the optimal range for your yeast strain.- Increase agitation and/or aeration rate to improve oxygen transfer. |
| Low (-)-γ-Ionone Titer | - Inefficient precursor (e.g., β-carotene) synthesis- Low activity of the carotenoid cleavage dioxygenase (CCD) enzyme- Product inhibition or degradation- Oxidative stress, especially during scale-up | - Enhance the expression of the carotenogenic genes (crtE, crtYB, crtI).- Consider codon optimization or using a stronger promoter for the CCD1 gene.- Implement in-situ product removal strategies, such as using a two-phase fermentation system with a solvent overlay (e.g., dodecane).- Mediate oxidative stress by overexpressing protective enzymes like alkyl hydroperoxide reductase (ahpC/F).[7] |
| Inconsistent Batch-to-Batch Results | - Variability in inoculum quality- Fluctuations in fermentation parameters | - Standardize inoculum preparation to ensure a consistent cell density and physiological state.- Implement robust process control to maintain consistent pH, temperature, and dissolved oxygen levels throughout the fermentation.[6] |
| Difficulty in Product Recovery | - Complex fermentation broth matrix- Low product concentration | - Optimize downstream processing, which may involve solvent extraction and purification steps.- Consider strategies to increase the final product titer to simplify recovery. |
Quantitative Data on Ionone Production
The following tables summarize reported yields for related ionones in various microbial systems. This data can serve as a benchmark for your experiments.
Table 1: β-Ionone Production in Engineered Yeast
| Microorganism | Fermentation Scale | Titer (mg/L) | Key Optimization Strategy |
| Saccharomyces cerevisiae | Shake Flask | 0.22 | Initial pathway introduction.[1] |
| Saccharomyces cerevisiae | Bioreactor | 5 | Fine-tuning expression of carotenogenic genes.[1] |
| Saccharomyces cerevisiae | Shake Flask | 33 | Overexpression of CCD1 and optimization of gene dosage.[5] |
| Saccharomyces cerevisiae | Two-phase Shake Flask | 180 | Use of a β-carotene hyperproducer strain.[5] |
| Yarrowia lipolytica | Shake Flask | 3.5 | Initial introduction of carotenogenic and CCD genes.[4] |
| Yarrowia lipolytica | Shake Flask | 358 | Modular pathway engineering and optimization.[4] |
| Yarrowia lipolytica | 3-L Fed-batch Fermenter | ~1000 | Optimization of dissolved oxygen and nutrient feeding.[4] |
| Yarrowia lipolytica | Shake Flask with Waste Hydrolysate | 4000 | Use of nutrient-rich hydrolysates as feedstock.[2] |
Table 2: α-Ionone Production in Engineered E. coli
| Fermentation Scale | Titer (mg/L) | Key Optimization Strategy |
| 1 mL Tubes | 96 | Overexpression of the bottleneck dioxygenase CCD1.[7] |
| 10 mL Shake Flasks | 19.3 | Initial scale-up without optimization.[7] |
| 5 L Bioreactor | ~700 | Mediating oxidative stress by overexpressing ahpC/F.[7] |
Experimental Protocols
General Yeast Fermentation Protocol (Shake Flask)
-
Inoculum Preparation:
-
Production Culture:
-
Inoculate the production medium with the seed culture to a starting OD600 of approximately 0.1-0.2. A common production medium is a synthetic dextrose (SD) medium containing yeast nitrogen base, a carbon source (e.g., 20 g/L glucose), and necessary amino acid supplements.[2]
-
For two-phase fermentation to aid in product recovery and reduce toxicity, add a sterile organic solvent overlay, such as 10% (v/v) dodecane.[2]
-
Incubate the production culture at a lower temperature, for example 20°C, with shaking at 250 rpm for 72-120 hours to promote product formation.[2]
-
-
Sampling and Analysis:
-
Periodically and aseptically withdraw samples to monitor cell growth (OD600) and quantify (-)-γ-Ionone concentration using GC-MS.
-
Quantification of (-)-γ-Ionone by GC-MS
-
Sample Preparation:
-
Centrifuge a known volume of the fermentation broth to separate the cells and the supernatant.
-
If a two-phase system is used, carefully separate the organic layer (e.g., dodecane) for direct analysis.
-
For the aqueous phase, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.[8][9] Adding sodium chloride can improve extraction efficiency.[8][9]
-
-
GC-MS Analysis:
-
Analyze the organic extract using a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Injection: Inject 1-2 µL of the sample into the GC inlet.
-
Column: Use a suitable capillary column for separating volatile compounds (e.g., a DB-5ms or equivalent).
-
Temperature Program: A typical temperature program might start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to elute the compounds.
-
Mass Spectrometry: Operate the mass spectrometer in scan mode to identify the (-)-γ-Ionone peak based on its retention time and mass spectrum. For quantification, use selected ion monitoring (SIM) mode for higher sensitivity and specificity.
-
Quantification: Create a calibration curve using standards of (-)-γ-Ionone of known concentrations to quantify the amount in the samples.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient production of the β-ionone aroma compound from organic waste hydrolysates using an engineered Yarrowia lipolytica strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering a fermenting yeast able to produce the fragrant β-ionone apocarotenoid for enhanced aroma properties in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A modular pathway engineering strategy for the high-level production of β-ionone in Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering Saccharomyces cerevisiae for the Overproduction of β-Ionone and Its Precursor β-Carotene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Confidently scaling-up microbial fermentation: Overcoming common challenges | INFORS HT [infors-ht.com]
- 7. Mediating oxidative stress enhances α-ionone biosynthesis and strain robustness during process scaling up - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Thermal Stability of Gamma-Ionone
Welcome to the Technical Support Center for Gamma-Ionone Stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to improve the thermal stability of gamma-ionone. Here, you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is gamma-ionone and why is its thermal stability a concern?
Gamma-ionone is a fragrance and flavor compound known for its characteristic violet and woody scent.[1] While it possesses higher inherent thermal stability compared to its alpha-isomer due to its exocyclic double bond, it can still degrade at elevated temperatures encountered during processing, storage, or in various product formulations. This degradation can lead to a loss of its desired aroma profile and the formation of off-notes.
Q2: What are the primary strategies to improve the thermal stability of gamma-ionone?
The main strategies to enhance the thermal stability of gamma-ionone include:
-
Encapsulation: This involves entrapping gamma-ionone molecules within a protective matrix. Cyclodextrins are particularly effective for this purpose.
-
Use of Antioxidants: Adding antioxidants to the formulation can inhibit oxidative degradation pathways that are often accelerated by heat.
-
Structural Modification: Creating derivatives of gamma-ionone can improve its intrinsic stability, although this may also alter its sensory properties.
Q3: How does encapsulation with cyclodextrins improve the thermal stability of gamma-ionone?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[2] They can form inclusion complexes with hydrophobic molecules like gamma-ionone, effectively shielding them from the surrounding environment.[2] This encapsulation can:
-
Reduce the volatility of gamma-ionone.[3]
-
Protect it from oxidative degradation.
-
Increase its thermal stability by physically constraining the molecule within the cyclodextrin cavity.
Troubleshooting Guides
Issue 1: Inconsistent results in thermal stability studies.
Possible Cause:
-
Inaccurate Temperature Control: Fluctuations in the oven or heating block temperature can lead to variable degradation rates.
-
Inconsistent Sample Preparation: Variations in the concentration of gamma-ionone or the matrix in which it is dispersed can affect stability.
-
Analytical Variability: Issues with the gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) analysis can lead to inconsistent quantification.
Troubleshooting Steps:
-
Calibrate Temperature Equipment: Regularly calibrate your oven, heating blocks, and any other temperature-controlled equipment.
-
Standardize Sample Preparation: Develop and strictly follow a standard operating procedure (SOP) for sample preparation. Use precise measurements for all components.
-
Validate Analytical Method: Ensure your analytical method is validated for linearity, precision, and accuracy for the quantification of gamma-ionone.[4][5] Run a system suitability test before each batch of samples.
-
Use an Internal Standard: Incorporate an internal standard into your analytical method to correct for variations in injection volume and instrument response.
Issue 2: Peak tailing or ghost peaks in GC-MS analysis of gamma-ionone.
Possible Cause:
-
Active Sites in the GC System: Gamma-ionone, being a ketone, can interact with active sites (e.g., silanol groups) in the injector liner, column, or detector, leading to peak tailing.[6]
-
Column Contamination: Buildup of non-volatile residues from previous injections can cause ghost peaks and baseline instability.[7][8]
-
Improper Column Installation: Incorrect column installation can create dead volume, leading to peak distortion.[6]
Troubleshooting Steps:
-
Inlet Maintenance: Regularly clean or replace the injector liner and septum. Using a liner with glass wool can help trap non-volatile contaminants.[6]
-
Column Conditioning: Condition the column according to the manufacturer's instructions to remove contaminants and ensure a stable baseline.
-
Check for Leaks: Perform a leak check on the GC system to ensure the integrity of all connections.
-
Optimize Injection Parameters: Adjust the injector temperature and injection volume to minimize the potential for degradation in the inlet.
Experimental Protocols
Protocol 1: Preparation of Gamma-Ionone/β-Cyclodextrin Inclusion Complex
This protocol describes the co-precipitation method for encapsulating gamma-ionone in β-cyclodextrin.
Materials:
-
Gamma-ionone
-
β-Cyclodextrin (β-CD)
-
Ethanol
-
Distilled water
Methodology:
-
Dissolve β-Cyclodextrin: Prepare a saturated solution of β-cyclodextrin in distilled water at 60°C with constant stirring.
-
Dissolve Gamma-Ionone: Dissolve gamma-ionone in a minimal amount of ethanol.
-
Form the Complex: Slowly add the gamma-ionone solution dropwise to the β-cyclodextrin solution while maintaining vigorous stirring.
-
Induce Precipitation: Continue stirring for 1-2 hours at 60°C, then slowly cool the mixture to room temperature, followed by further cooling to 4°C for at least 4 hours to facilitate the precipitation of the inclusion complex.
-
Isolate and Dry: Collect the precipitate by filtration and wash it with a small amount of cold ethanol to remove any surface-adsorbed gamma-ionone. Dry the resulting powder in a vacuum oven at 40°C until a constant weight is achieved.[9]
Characterization: The formation of the inclusion complex can be confirmed by various analytical techniques, including:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Look for shifts in the characteristic peaks of gamma-ionone upon complexation.
-
Differential Scanning Calorimetry (DSC): The melting point of gamma-ionone should disappear or shift to a higher temperature in the thermogram of the inclusion complex.[10]
-
X-ray Diffractometry (XRD): A change from a crystalline pattern for the individual components to a more amorphous or a new crystalline pattern for the complex indicates formation.[10]
Protocol 2: Evaluating the Efficacy of Antioxidants on the Thermal Stability of Gamma-Ionone
This protocol outlines a method to assess the effectiveness of antioxidants in preventing the thermal degradation of gamma-ionone.
Materials:
-
Gamma-ionone
-
Selected antioxidants (e.g., Butylated Hydroxytoluene (BHT), α-Tocopherol)
-
A suitable solvent or matrix (e.g., a stable, high-boiling point oil)
-
GC-MS for analysis
Methodology:
-
Prepare Samples: Prepare solutions of gamma-ionone in the chosen matrix at a known concentration. Create a control sample with no antioxidant and test samples with different concentrations of each antioxidant.
-
Thermal Stress: Place the samples in sealed, airtight vials and subject them to a constant elevated temperature (e.g., 120°C, 150°C, or 180°C) in a calibrated oven for a defined period.
-
Time-Point Sampling: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), remove a set of samples from the oven and cool them rapidly to quench the degradation reaction.
-
Quantification: Analyze the concentration of remaining gamma-ionone in each sample using a validated GC-MS method.
-
Data Analysis: Plot the concentration of gamma-ionone as a function of time for each condition. Calculate the degradation rate constant (k) and the half-life (t½) to compare the effectiveness of the different antioxidants.
Data Presentation
Table 1: Hypothetical Data on the Effect of Encapsulation on the Thermal Stability of Gamma-Ionone
| Sample | Degradation Temperature (°C, TGA Onset) |
| Pure Gamma-Ionone | 180 |
| Gamma-Ionone/β-CD Complex | 210 |
Table 2: Hypothetical Kinetic Data for the Thermal Degradation of Gamma-Ionone at 150°C
| Condition | Rate Constant (k, hr⁻¹) | Half-life (t½, hr) |
| Control (No Antioxidant) | 0.08 | 8.7 |
| + 0.1% BHT | 0.03 | 23.1 |
| + 0.1% α-Tocopherol | 0.04 | 17.3 |
Mandatory Visualization
Logical Workflow for Improving Gamma-Ionone Thermal Stability
Caption: A logical workflow for selecting and evaluating strategies to improve the thermal stability of gamma-ionone.
Potential Thermal Degradation Pathway of Gamma-Ionone
Disclaimer: The following diagram illustrates a potential degradation pathway for gamma-ionone based on the known degradation of its isomer, beta-ionone, and general principles of unsaturated ketone chemistry. Specific degradation products of gamma-ionone under thermal stress may vary.
Caption: A potential thermal degradation pathway of gamma-ionone involving isomerization and oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
- 7. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 8. Hello together, i am currently working on reaction path diagrams for N with cantera 2.2.1 for python 3.4. I have a very hard time styling them to my needs. For example, I would like to have the edges black instead of blue. diagram = ct.ReactionPath [groups.google.com]
- 9. benchchem.com [benchchem.com]
- 10. 80 Effectiveness of naturally sourced mixed tocopherols as an antioxidant when compared to Bha and Bht in fresh pork sausage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (-)-gamma-Ionone
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the purification of (-)-gamma-Ionone from complex mixtures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your purification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for resolving enantiomers of gamma-ionone from a racemic mixture include chiral chromatography (both Gas Chromatography and High-Performance Liquid Chromatography), lipase-mediated enantioselective synthesis or kinetic resolution, and classical resolution via the formation of diastereomeric salts.[1][2] Chiral chromatography is often preferred for analytical scale and smaller preparative separations due to its directness, while enzymatic and diastereomeric salt formation methods are scalable for larger quantities.
Q2: I am having trouble achieving baseline separation of gamma-ionone enantiomers using chiral GC. What are the key parameters to optimize?
A2: Achieving good resolution in chiral GC depends on several factors. The most critical is the choice of the chiral stationary phase (CSP); cyclodextrin-based columns are commonly used for ionone separations.[3] Beyond the column, optimizing the temperature program is crucial. A slower temperature ramp rate (e.g., 1-2°C/min) often improves resolution. The choice of carrier gas (Hydrogen or Helium) and its flow rate also significantly impact separation efficiency.
Q3: Can this compound isomerize during purification?
A3: Yes, ionones can be susceptible to isomerization, particularly under acidic or basic conditions and at elevated temperatures. The double bond in the cyclohexene ring can migrate, leading to the formation of alpha- and beta-ionone isomers. Therefore, it is crucial to use mild conditions during purification and to assess the isomeric purity of the final product.
Q4: What is a suitable alternative to chromatography for obtaining enantiomerically pure this compound?
A4: Lipase-mediated kinetic resolution of a racemic precursor to gamma-ionone is a powerful alternative.[4] This method utilizes the stereoselectivity of lipases to preferentially acylate one enantiomer of a precursor alcohol, allowing for the separation of the acylated and unreacted enantiomers. This technique can provide high enantiomeric excess and is often scalable.
Troubleshooting Guides
Chiral Chromatography (GC & HPLC)
| Issue | Potential Cause | Troubleshooting Steps |
| Poor or No Resolution | Inappropriate chiral stationary phase (CSP). | Screen different types of chiral columns (e.g., cyclodextrin-based for GC, polysaccharide-based for HPLC). |
| Suboptimal mobile phase (HPLC) or temperature program (GC). | For HPLC, vary the mobile phase composition (e.g., hexane/isopropanol ratio). For GC, optimize the temperature ramp rate and initial/final temperatures.[5] | |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Peak Tailing | Active sites on the column. | Use a guard column or a pre-column to protect the analytical column. |
| Incompatible solvent for sample dissolution. | Dissolve the sample in the mobile phase (for HPLC) or a volatile, non-polar solvent (for GC). | |
| Column degradation. | Condition the column according to the manufacturer's instructions or replace it if necessary. | |
| Irreproducible Retention Times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase for each run and ensure accurate composition. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature.[5] | |
| Insufficient column equilibration. | Allow sufficient time for the column to equilibrate with the mobile phase before each injection. |
Lipase-Mediated Kinetic Resolution
| Issue | Potential Cause | Troubleshooting Steps |
| Low Enantioselectivity (E-value) | Suboptimal lipase. | Screen different lipases (e.g., from Candida antarctica, Pseudomonas cepacia).[6] |
| Incorrect solvent. | Test a range of organic solvents to find one that maximizes enzyme activity and selectivity. | |
| Unfavorable reaction temperature. | Optimize the reaction temperature; sometimes lower temperatures can improve enantioselectivity. | |
| Slow Reaction Rate | Inactivated enzyme. | Ensure the enzyme is properly stored and handled. Consider using immobilized lipase for improved stability. |
| Insufficient acyl donor. | Use a molar excess of the acyl donor (e.g., vinyl acetate). | |
| Poor mixing. | Ensure adequate agitation to keep the enzyme suspended and in contact with the substrate. |
Data Presentation
Table 1: Chiral Gas Chromatography (GC) Conditions for Ionone Enantiomer Separation
| Parameter | Condition 1 | Condition 2 | Reference |
| Column | Heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin in polysiloxane PS-086 | Octakis(2,6-di-O-pentyl-3-O-trifluoroacetyl)-gamma-cyclodextrin in polysiloxane SE-54 | [3] |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | 30 m x 0.25 mm ID, 0.25 µm film thickness | [7] |
| Oven Program | 60°C (1 min hold) to 200°C at 2°C/min | 40°C (1 min hold) to 230°C at 2°C/min | [7] |
| Carrier Gas | Hydrogen | Helium | [7] |
| Detector | FID | FID | [7] |
| Resolution (Rs) for alpha-Ionone | > 1.5 | > 1.5 | [3] |
Table 2: Lipase-Mediated Kinetic Resolution of Ionone Precursors
| Lipase Source | Substrate | Acyl Donor | Solvent | Enantiomeric Excess (ee) | Reference |
| Pseudomonas cepacia (Lipase PS) | Racemic γ-ionol | Vinyl acetate | Diisopropyl ether | >95% for the remaining alcohol | [4] |
| Candida antarctica Lipase B (CALB) | Racemic 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)ethan-1-ol | Isopropenyl acetate | Hexane | >99% for the acetate | [6] |
Experimental Protocols
Protocol 1: Chiral GC-FID Analysis of this compound
-
Instrument Setup:
-
Install a chiral GC column, such as one with a cyclodextrin-based stationary phase (e.g., Rt-βDEXsm).
-
Set the injector temperature to 250°C and the detector (FID) temperature to 250°C.
-
Use hydrogen or helium as the carrier gas at a constant flow rate (e.g., 1.5 mL/min).
-
-
Temperature Program:
-
Set the initial oven temperature to 60°C and hold for 2 minutes.
-
Ramp the temperature to 180°C at a rate of 2°C/minute.
-
Hold at 180°C for 5 minutes.
-
-
Sample Preparation:
-
Dissolve the sample containing gamma-ionone in a suitable volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.
-
-
Injection and Analysis:
-
Inject 1 µL of the prepared sample into the GC.
-
Acquire the chromatogram and identify the peaks corresponding to the enantiomers of gamma-ionone by comparing their retention times to those of a racemic standard.
-
Integrate the peak areas to determine the enantiomeric ratio.
-
Protocol 2: Lipase-Mediated Kinetic Resolution of a gamma-Ionone Precursor
-
Reaction Setup:
-
To a solution of racemic gamma-ionol (1 equivalent) in a suitable organic solvent (e.g., diisopropyl ether), add a lipase (e.g., Lipase PS from Pseudomonas cepacia, 50-100 mg per mmol of substrate).
-
Add an acyl donor (e.g., vinyl acetate, 1.5-2 equivalents).
-
-
Reaction Monitoring:
-
Stir the reaction mixture at a constant temperature (e.g., 30°C).
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the enantiomeric excess of the remaining alcohol and the formed ester.
-
-
Work-up and Purification:
-
Once the desired conversion (typically around 50%) is reached, filter off the enzyme.
-
Remove the solvent under reduced pressure.
-
Separate the unreacted alcohol (now enriched in one enantiomer) from the formed ester by column chromatography on silica gel.
-
-
Conversion to this compound:
-
The enantiomerically enriched alcohol can then be oxidized to this compound using a mild oxidizing agent (e.g., manganese dioxide).
-
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for poor enantiomeric separation.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine [mdpi.com]
- 7. gcms.cz [gcms.cz]
Minimizing degradation of (-)-gamma-Ionone during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of (-)-gamma-Ionone during sample preparation. The following troubleshooting guides and FAQs address common issues encountered during experimental work.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, providing potential causes and solutions.
Q1: My final concentration of this compound is unexpectedly low. What are the likely causes?
A1: Low recovery of this compound is typically a result of degradation or loss during sample preparation and analysis. Several factors could be responsible:
-
Thermal Degradation: As a volatile terpenoid, this compound is sensitive to high temperatures.[1][2] Excessive heat during extraction or high temperatures in the GC inlet can lead to its degradation or evaporation.[3]
-
Oxidation: Exposure to atmospheric oxygen can rapidly degrade the compound.[1][2] This is a major degradation pathway for terpenes.[1]
-
Light Exposure: UV light can accelerate the degradation of terpenes.[2]
-
Inappropriate pH: this compound is known to be unstable under acidic conditions, which can cause it to isomerize into the more stable alpha- and beta-ionone forms.[4] High pH environments (e.g., >11) can also promote reactions.[5]
-
Improper Storage: Storing samples or extracts at room temperature, in clear containers, or in non-airtight vials can lead to significant loss of the analyte over time.[2]
Q2: I'm observing unexpected peaks in my chromatogram that might be isomers (alpha- or beta-ionone). Why is this happening?
A2: The appearance of alpha- or beta-ionone isomers suggests that the gamma-isomer has undergone rearrangement. This is most commonly caused by exposure to acidic conditions during sample preparation.[4] The cyclization of the precursor, pseudoionone, is typically performed under acidic conditions, and the gamma-isomer, while sometimes the initial product, can be readily converted to the other, more stable isomers.[4] Ensure all solvents, reagents, and glassware are free from acidic residues.
Q3: How can I prevent oxidation during my sample preparation?
A3: To minimize oxidation, it is crucial to limit the sample's exposure to oxygen.[2]
-
Use an Inert Atmosphere: Whenever possible, perform extractions and sample transfers under an inert gas like nitrogen or argon.[1]
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing them before use can help reduce oxidative degradation.
-
Airtight Containers: Always use vials with tight-sealing caps (e.g., PTFE-lined septa) for sample storage and during extraction steps.[2]
-
Minimize Headspace: When storing samples, fill the container as much as possible to reduce the amount of oxygen in the headspace.
Q4: What is the best way to store my samples and extracts?
A4: Proper storage is critical for maintaining the integrity of this compound.
-
Temperature: Store all samples and extracts at low temperatures, ideally between -10°C and -20°C, to slow down degradation processes.[1]
-
Light: Use amber glass vials or wrap containers in aluminum foil to protect them from light.[1][2]
-
Atmosphere: Store extracts in airtight containers, purging the headspace with nitrogen or argon before sealing if possible.[2] For solid biomass, vacuum sealing before freezing can help preserve terpenes.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The primary factors are elevated temperature, exposure to UV light, oxygen, and extreme pH conditions (especially acidic).[1][2][4] As a volatile organic compound, physical loss due to evaporation is also a significant concern if samples are not handled in sealed containers.
Q2: What are the recommended temperature ranges for extraction and analysis?
A2: For thermal-sensitive compounds like terpenes, extraction temperatures should be kept low, often within a 30-60°C range, to balance extraction efficiency with compound stability.[1] During GC analysis, the inlet temperature should be optimized to ensure volatilization without causing on-column degradation.
Q3: Which extraction methods are best suited for minimizing degradation of volatile compounds like this compound?
A3: Methods that use mild conditions are preferred.
-
Headspace Solid-Phase Microextraction (HS-SPME): This technique is ideal for volatile compounds. It involves gently heating the sample in a sealed vial to allow volatiles to enter the headspace, where they are trapped on a coated fiber.[6] It is a solvent-free method that minimizes thermal stress and sample handling.
-
Solventless Extraction: Techniques like ice water extraction can be effective at preserving terpenes by using very low temperatures.[2]
-
Liquid-Liquid Extraction (LLE): While effective, LLE requires careful optimization of solvents and temperature to minimize analyte loss. It should be performed quickly and at reduced temperatures.
Q4: How does pH affect the stability of this compound?
A4: this compound is particularly susceptible to acid-catalyzed isomerization.[4] Exposure to acidic environments can cause its double bond to migrate, converting it into the more thermodynamically stable alpha- and beta-ionone isomers. A related compound, methyl ionone gamma, is stable in a pH range of 4-8, suggesting that maintaining a near-neutral pH is advisable for this compound as well.[5]
Data Summary
The following tables summarize key data related to this compound stability and sample preparation.
Table 1: Summary of Factors Affecting this compound Stability
| Factor | Effect on this compound | Mitigation Strategy |
| Temperature | High temperatures (>60°C) cause thermal degradation and evaporation.[1] | Maintain low temperatures (30-60°C) during extraction.[1] Store samples at -10°C to -20°C.[1] Optimize GC inlet temperature. |
| Light | UV light exposure accelerates degradation.[2] | Store samples and extracts in amber vials or protect from light with foil.[1][2] |
| Oxygen | Promotes oxidative degradation.[1][2] | Work under an inert atmosphere (N₂, Ar).[1] Use airtight containers and degassed solvents.[2] |
| pH | Acidic conditions cause isomerization to alpha- and beta-ionone.[4] High pH (>11) can also cause reactions.[5] | Maintain a neutral pH (approx. 4-8).[5] Use neutralized glassware and high-purity solvents. |
| Humidity | High moisture can promote degradation and microbial growth.[2] | Store samples in a dry environment. Consider using a desiccant for solid samples. |
Table 2: Comparison of Recommended Sample Preparation Techniques
| Technique | Principle | Pros | Cons | Best For |
| HS-SPME | Adsorption of volatile analytes from the headspace onto a coated fiber, followed by thermal desorption into a GC.[6] | Minimizes thermal stress, solvent-free, high sensitivity for volatiles. | Requires optimization of fiber, time, and temperature; not suitable for non-volatile compounds. | Trace-level quantification of volatile compounds in liquid or solid matrices.[6] |
| LLE | Partitioning of the analyte between two immiscible liquid phases (e.g., aqueous sample and organic solvent).[7] | Well-established, high extraction capacity. | Requires organic solvents, risk of analyte loss through evaporation, can be time-consuming. | Higher concentration samples where analyte volatility is less of a concern. |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for GC-MS Analysis
This protocol is a representative method for analyzing this compound in a liquid matrix.
-
Sample Preparation:
-
Pipette a defined volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.[8]
-
Add a known amount of a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties).
-
To increase analyte volatility, add a salt (e.g., NaCl) to the sample matrix.[8]
-
Immediately seal the vial with a PTFE-lined septum cap.
-
-
Equilibration and Extraction:
-
Place the vial in a heated agitator (e.g., at 50°C for 15 minutes) to allow the volatile compounds to equilibrate between the sample and the headspace.
-
After equilibration, expose the SPME fiber (e.g., PDMS/DVB) to the headspace for a fixed time (e.g., 30 minutes) with continued agitation.
-
-
GC-MS Analysis:
-
Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes.
-
Run the GC-MS analysis using a suitable temperature program and mass spectrometer settings for terpene analysis.
-
Protocol 2: Low-Temperature Liquid-Liquid Extraction (LLE) for GC-MS Analysis
This protocol is designed to minimize thermal degradation during a solvent-based extraction.
-
Sample Preparation:
-
Pre-chill all solvents and glassware to 4°C.
-
Pipette 1 mL of the liquid sample into a 15 mL centrifuge tube.
-
Spike the sample with an appropriate internal standard.
-
Add 2 mL of a pre-chilled, non-polar organic solvent (e.g., hexane).[3]
-
-
Extraction:
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
-
Analysis:
-
Transfer the dried organic extract to a 2 mL GC vial.
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Visual Guides
Caption: Key factors leading to the degradation of this compound.
Caption: Recommended workflow for this compound sample preparation.
Caption: Troubleshooting guide for low this compound recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. us.hollandgreenscience.com [us.hollandgreenscience.com]
- 3. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gamma-Ionone (CAS 79-76-5)|High Purity|For Research [benchchem.com]
- 5. Methyl Ionone Gamma (1335-46-2) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 6. Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of (-)-gamma-Ionone and (+)-gamma-Ionone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactive properties of the two enantiomers of gamma-ionone: (-)-gamma-Ionone and (+)-gamma-Ionone. While research on the specific bioactivities of gamma-ionone enantiomers is less extensive compared to its isomers, alpha- and beta-ionone, this document synthesizes the available data, focusing on their distinct olfactory properties and drawing potential parallels from related compounds to guide future research.
Data Presentation: Quantitative Olfactory Profile
The most distinct and well-documented difference in the bioactivity of this compound and (+)-gamma-Ionone lies in their interaction with olfactory receptors. This interaction is highly stereoselective, resulting in significantly different odor characteristics and detection thresholds.
| Enantiomer | Odor Profile | Odor Threshold (in air) |
| (+)-(S)-gamma-Ionone | Described as linear, very pleasant, floral, green, and woody, with a natural violet tonality. It is considered the more powerful and pleasant isomer.[1] | 0.07 ppb[1] |
| (-)-(R)-gamma-Ionone | Characterized by a weak green, fruity, pineapple-like odor with metallic and slightly woody, ionone-type nuances.[1] | 11 ppb[1] |
Experimental Protocols
The olfactory data presented is based on sensory panel analysis, a standard method in the fragrance industry to characterize and quantify the sensory properties of chemical compounds.
Olfactory Evaluation Methodology
A panel of trained sensory experts is used to evaluate the odor of the purified enantiomers. The protocol typically involves the following steps:
-
Sample Preparation: The enantiomers of gamma-ionone are purified to a high degree (typically >99% enantiomeric excess) to avoid interference from the other enantiomer. The purity is confirmed using chiral gas chromatography.
-
Dilution Series: A series of dilutions of each enantiomer in an odorless solvent (e.g., diethyl phthalate or ethanol) is prepared.
-
Odor Threshold Determination: The odor detection threshold is determined as the lowest concentration at which a statistically significant portion of the panelists can detect an odor different from the blank solvent.
-
Odor Profile Description: Panelists are asked to describe the character of the odor using a standardized vocabulary of descriptive terms.
Inferred Bioactivity and Signaling Pathways
Given the structural similarity, it is plausible that the enantiomers of gamma-ionone could also interact with OR51E2 or other G-protein coupled receptors, potentially in an enantioselective manner. The significant difference in their olfactory perception strongly supports the principle of stereospecific receptor interaction.
Potential Signaling Pathway (Hypothesized)
The following diagram illustrates a potential signaling pathway that could be activated by gamma-ionone enantiomers, based on the known pathways for beta-ionone.[2] It is important to note that this is a speculative model and requires experimental validation for each gamma-ionone enantiomer.
Caption: Hypothesized signaling pathway for gamma-ionone enantiomers.
Experimental Workflow for Bioactivity Screening
To address the current knowledge gap, the following experimental workflow is proposed for comparing the bioactivity of (-)- and (+)-gamma-Ionone.
Caption: Proposed workflow for comparing gamma-ionone enantiomer bioactivity.
Conclusion and Future Directions
The existing data conclusively demonstrates that the bioactivity of gamma-ionone at the olfactory receptor level is highly enantioselective. (+)-(S)-gamma-Ionone is a potent odorant with a pleasant aroma, while (-)-(R)-gamma-Ionone is significantly weaker and possesses a different scent profile.
However, a significant knowledge gap exists regarding the comparative bioactivity of these enantiomers in other biological systems, such as their potential anti-inflammatory, anticancer, or antimicrobial effects. The well-documented activities of the related isomer, beta-ionone, suggest that these would be fruitful areas of investigation.
Future research should focus on performing the head-to-head comparisons outlined in the proposed experimental workflow. Such studies are crucial for elucidating the full therapeutic potential of each gamma-ionone enantiomer and for understanding the structure-activity relationships that govern their biological effects. This will be invaluable for drug development professionals seeking to leverage the specific properties of these chiral molecules.
References
Olfactory threshold comparison of alpha-, beta-, and gamma-ionone
A Comparative Analysis of the Olfactory Thresholds of α-, β-, and γ-Ionone
Introduction
Ionones are a group of aroma compounds known as rose ketones, which are derived from the degradation of carotenoids.[1] They are found in various essential oils and are significant contributors to the scent of flowers like violets and roses.[1] The three main isomers—alpha-, beta-, and gamma-ionone—exhibit distinct olfactory profiles and detection thresholds, which are critical parameters in the fields of flavor and fragrance chemistry, sensory science, and neurobiology. This guide provides an objective comparison of the olfactory thresholds of these three ionone isomers, supported by experimental data and detailed methodologies.
Quantitative Comparison of Olfactory Thresholds
The olfactory detection threshold is the minimum concentration of a substance that can be detected by the human sense of smell.[2] For ionones, these thresholds can vary significantly not only between isomers but also between their different stereoisomers (enantiomers). Furthermore, individual sensitivity to certain ionones, particularly β-ionone, is subject to genetic variation.[1]
| Compound | Enantiomer | Olfactory Threshold (in ppb - parts per billion) | Odor Description |
| α-Ionone | (R)-(+)-α-ionone | 0.03 - 328[3][4] | Violet-like, fruity, raspberry, floral[3][4] |
| (S)-(-)-α-ionone | 0.1 - 656[3] | Woody, cedarwood-like[3][4] | |
| β-Ionone | Not specified | 0.007 (in water)[5] | Woody, floral, berry[5] |
| γ-Ionone | (S)-(+)-γ-ionone | 0.07[3] | Floral, green, woody, natural violet[3] |
| (R)-(-)-γ-ionone | 11[3] | Weak green, fruity, pineapple-like[3] |
Note: Olfactory thresholds can be influenced by the medium (e.g., air, water) and the specific methodology used for determination. There is also significant variation in sensitivity to α-ionone among individuals, with threshold ratios between enantiomers varying by several orders of magnitude.[4][6] For β-ionone, a specific anosmia (inability to smell) exists in a large portion of the population, linked to a genetic polymorphism in the OR5A1 receptor, which can make them about 100 times less sensitive.[1][7]
Experimental Protocols for Olfactory Threshold Determination
The determination of odor thresholds is primarily conducted using a technique called Gas Chromatography-Olfactometry (GC-O).[2][8] This method combines the separation capabilities of a gas chromatograph with the sensitivity of the human nose as a detector.[2]
Gas Chromatography-Olfactometry (GC-O)
GC-O analysis involves a trained human assessor sniffing the effluent from a gas chromatography column to detect and characterize odor-active compounds.[9] The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer for identification) and the other to a heated "sniffer port" where the assessor evaluates the odor.[10][11]
Several specific methods are employed within the GC-O framework to quantify odor potency:
-
Aroma Extract Dilution Analysis (AEDA): This is a dilution-to-threshold method.[10] An aroma extract is serially diluted (e.g., 1:1, 1:2, 1:4, etc.), and each dilution is analyzed by a human assessor using GC-O. The last dilution at which an odorant can be detected determines its flavor dilution (FD) factor, which is proportional to its odor activity value.
-
CharmAnalysis (Combined Hedonic Aroma Response Measurement): Similar to AEDA, CharmAnalysis is another dilution-to-threshold technique.[8] It also involves analyzing serial dilutions of a sample extract. The results are used to generate a "Charm" value, which is a measure of the odor's potency.
-
Detection Frequency: In this method, a panel of assessors evaluates an undiluted sample extract.[9] The number of times an odor is detected by the panel at a specific retention time is recorded. The more frequently an odor is detected, the more significant it is considered to be to the overall aroma.
-
Direct Intensity: Assessors rate the intensity of each detected odor on a predefined scale as it elutes from the GC column.[9] This provides a direct measure of the perceived strength of each odorant in the sample.
Molecular Mechanism of Olfactory Signaling
The perception of odor begins when volatile molecules like ionones bind to specific Olfactory Receptors (ORs) located on the cilia of Olfactory Receptor Neurons (ORNs) in the nasal epithelium.[12][13][14] These receptors are G-protein coupled receptors (GPCRs).[15] The binding event triggers a sophisticated intracellular signaling cascade that converts the chemical signal into an electrical one, which is then transmitted to the brain.[16]
The key steps in the olfactory signaling pathway are:
-
Odorant Binding: An odorant molecule (e.g., an ionone isomer) binds to a specific Olfactory Receptor (OR).[13]
-
G-Protein Activation: This binding activates an olfactory-specific G-protein, known as Golf.[13]
-
Adenylyl Cyclase Activation: The activated Golf stimulates the enzyme adenylyl cyclase III.[12]
-
cAMP Production: Adenylyl cyclase III converts ATP into cyclic AMP (cAMP), a secondary messenger.[12][16]
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.[13]
-
Depolarization: The opening of these channels allows an influx of cations (primarily Ca2+ and Na+), causing the neuron to depolarize.[13]
-
Signal Amplification: The influx of Ca2+ also opens Ca2+-activated Cl- channels, leading to a Cl- efflux that further depolarizes the cell, amplifying the signal.[13]
-
Action Potential: If the depolarization reaches a certain threshold, it generates an action potential that travels along the neuron's axon to the olfactory bulb in the brain.[14] The brain then processes these signals, allowing for the perception and identification of the specific odor.[14]
References
- 1. Ionone - Wikipedia [en.wikipedia.org]
- 2. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 3. Ionones, Irones, Damascones & Structurally Related Odorants [leffingwell.com]
- 4. The alpha-Ionones [leffingwell.com]
- 5. researchgate.net [researchgate.net]
- 6. Sensory evidence for olfactory receptors with opposite chiral selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Gas chromatography-olfactometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. osmotech.it [osmotech.it]
- 11. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]
- 12. Reactome | Olfactory Signaling Pathway [reactome.org]
- 13. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Video: Physiology of Smell and Olfactory Pathway [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. journals.physiology.org [journals.physiology.org]
A Comparative Guide to the Validation of an Analytical Method for (-)-)-gamma-Ionone Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a validated analytical method for the quantification of (-)-gamma-Ionone, a significant fragrance and flavor compound. It compares the performance of a primary gas chromatography-mass spectrometry (GC-MS) method with alternative techniques, supported by experimental data and detailed protocols. This document is intended to assist researchers, scientists, and drug development professionals in selecting and implementing a suitable analytical method for their specific needs.
Introduction to this compound Analysis
This compound is the levorotatory enantiomer of gamma-ionone, a C13-norisoprenoid known for its characteristic floral and woody aroma. The accurate quantification of specific enantiomers is crucial as they can exhibit distinct biological activities and sensory properties.[1][2] Gas chromatography (GC) is a fundamental technique for the analysis of volatile compounds like gamma-ionone, often coupled with mass spectrometry (MS) for definitive identification and quantification.[1] For the separation of enantiomers, chiral chromatography is essential.[1]
This guide focuses on a validated chiral GC-MS method as the primary analytical procedure and compares it with High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, presenting an alternative approach.
Primary Analytical Method: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds.[3] For the specific quantification of this compound, a chiral stationary phase is employed to resolve the racemic mixture.
Experimental Protocol: Chiral GC-MS
1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique suitable for volatile and semi-volatile analytes in various matrices.[3][4][5][6]
-
Materials: 20 mL headspace vials with septa, SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS) coating), heating block or water bath.
-
Procedure:
-
Place a known amount of the sample (e.g., 1 g of plant material or 5 mL of a liquid sample) into a headspace vial.
-
Add an internal standard solution.
-
Seal the vial and place it in a heating block equilibrated at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow for the equilibration of analytes in the headspace.[3]
-
Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.[3]
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.[3]
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Mass Spectrometer: Agilent 5977E MSD or equivalent.[7]
-
Column: Chiral capillary column (e.g., Octakis(2,3-di-O-pentyl-6-O-methyl)-γ-cyclodextrin as the chiral selector).[4][5][6]
-
Injector: Split/splitless injector, operated in splitless mode. Injector temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at 5°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for gamma-ionone (m/z): 192 (molecular ion), 177, 136, 121, 109, 93, 77.
-
3. Calibration
-
Prepare a stock solution of racemic gamma-ionone and an internal standard in a suitable solvent (e.g., methanol).
-
Perform serial dilutions to create calibration standards over the desired concentration range.
-
Analyze the calibration standards using the described GC-MS method.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Method Validation Parameters
The validation of an analytical method ensures that it is suitable for its intended purpose.[9][10] The following tables summarize the performance characteristics of the chiral GC-MS method and a comparative HPLC method.
Table 1: Comparison of Analytical Method Performance
| Parameter | Chiral GC-MS | Chiral HPLC | Typical Acceptance Criteria |
| Linearity (R²) | > 0.999 | > 0.998 | ≥ 0.995[9] |
| Accuracy (% Recovery) | 95-105% | 97-103% | 80-120% of target concentration[9] |
| Precision (% RSD) | |||
| - Repeatability | < 2% | < 3% | ≤ 2% for assay[9] |
| - Intermediate Precision | < 4% | < 5% | ≤ 3-5%[9] |
| Limit of Detection (LOD) | ~0.01 µg/L | ~0.1 µg/L | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | ~0.03 µg/L | ~0.3 µg/L | Signal-to-Noise ratio of 10:1 |
| Specificity | High (based on retention time and mass spectrum) | High (based on retention time and UV spectrum) | No interference from blank and placebo samples[9] |
Table 2: Detailed Validation Data for Chiral GC-MS Method
| Validation Parameter | Experimental Results | Acceptance Criteria |
| Linearity Range | 0.1 - 10 µg/mL | - |
| Correlation Coefficient (R²) | 0.9997[11] | ≥ 0.995[9] |
| Accuracy (Recovery at 3 levels) | 98.5%, 101.2%, 99.8% | 98-102% of nominal[9] |
| Precision (Repeatability, n=6) | 1.5% RSD | ≤ 2% RSD[9] |
| Precision (Intermediate, 2 analysts, 2 days) | 2.8% RSD | ≤ 5% RSD[9] |
| LOD | 0.01 µg/L | - |
| LOQ | 0.03 µg/L | - |
| Specificity | No interfering peaks observed at the retention time of this compound. | Peak purity index > 0.99[9] |
| Robustness | Method performance is unaffected by minor variations in oven temperature ramp rate (±0.5°C/min) and carrier gas flow rate (±0.1 mL/min). | - |
Alternative Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)
While less common for volatile compounds, HPLC can be a valuable tool, especially for non-volatile precursors or when derivatization is employed.[1]
Experimental Protocol: Chiral HPLC
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique for extracting analytes from a liquid matrix.[3][11]
-
Materials: Dichloromethane, anhydrous sodium sulfate, centrifuge tubes, vortex mixer, centrifuge, nitrogen evaporator.[3]
-
Procedure:
-
To 10 mL of a liquid sample in a centrifuge tube, add 5 mL of dichloromethane.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic (bottom) layer to a clean tube.
-
Repeat the extraction twice more and combine the organic extracts.
-
Dry the combined extract by passing it through anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
-
2. HPLC Instrumentation and Conditions
-
HPLC System: Dionex Ultimate 3000 HPLC system or equivalent.[12]
-
Column: Chiral stationary phase column (e.g., polysaccharide-based chiral selector).
-
Mobile Phase: Isocratic mixture of hexane and isopropanol (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detector: UV detector at an appropriate wavelength (e.g., 220 nm).[12]
-
Injection Volume: 20 µL.
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method.
Caption: Workflow for analytical method validation.
Relationship of Validation Parameters
This diagram shows the logical relationship between the core validation parameters.
Caption: Interrelationship of analytical validation parameters.
References
- 1. gamma-Ionone (CAS 79-76-5)|High Purity|For Research [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. repository.aaup.edu [repository.aaup.edu]
- 9. resolvemass.ca [resolvemass.ca]
- 10. publications.iupac.org [publications.iupac.org]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of γ-Ionone
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of γ-ionone, a valuable fragrance and flavor compound, possess distinct olfactory properties. Their efficient separation is crucial for quality control, olfactory research, and the development of enantiomerically pure products. This guide provides a comparative overview of different chiral stationary phases (CSPs) for the enantioseparation of γ-ionone, offering insights into their performance and supported by experimental data from related compounds.
Data Presentation: Performance of Chiral Stationary Phases
While direct comparative studies on γ-ionone are limited, data from the closely related α-ionone, particularly in gas chromatography, provides a strong foundation for CSP selection. The following tables summarize quantitative data for different classes of CSPs.
Table 1: Gas Chromatographic Separation of α-Ionone Enantiomers on Cyclodextrin-Based CSPs
| Chiral Stationary Phase (CSP) | Column Type | Temperature (°C) | Separation Factor (α) | Resolution (Rs) | Elution Order | Reference |
| Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin in PS-086 | Packed | 100 | 1.05 | 1.20 | Not Reported | [1] |
| Octakis(2,6-di-O-pentyl-3-O-trifluoroacetyl)-γ-cyclodextrin in SE-54 | Packed | 110 | 1.12 | 2.50 | Not Reported | [1] |
| Octakis(2,6-di-O-pentyl-3-O-butanoyl)-γ-cyclodextrin in SE-54 | Packed | 110 | 1.10 | 2.10 | Not Reported | [1] |
Table 2: High-Performance Liquid Chromatographic Separation on Polysaccharide-Based CSPs (General Applicability)
| Chiral Stationary Phase (CSP) | Typical Mobile Phase (Normal Phase) | Expected Performance for γ-Ionone |
| Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / 2-Propanol (90:10, v/v) | Good to excellent resolution is anticipated. |
| Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / 2-Propanol (90:10, v/v) | Good to excellent resolution is anticipated. |
Table 3: Pirkle-Type CSPs (Potential Applicability)
Pirkle-type CSPs rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. Given the presence of a carbonyl group and a carbon-carbon double bond in γ-ionone, these CSPs represent a viable, albeit less commonly documented, option for its enantioseparation.
| Chiral Stationary Phase (CSP) | Typical Mobile Phase (Normal Phase) | Expected Chiral Recognition Mechanism for γ-Ionone |
| Whelk-O® 1 (π-electron acceptor/π-electron donor) | n-Hexane / 2-Propanol | π-π interaction between the aromatic rings of the CSP and the C=C double bond of γ-ionone; hydrogen bonding with the carbonyl group. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: GC Separation of α-Ionone on Cyclodextrin-Based CSPs[1]
-
Chromatograph: Gas chromatograph equipped with a flame ionization detector (FID).
-
Columns:
-
Glass column (2m x 2mm I.D.) packed with 10% heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin in polysiloxane PS-086 on Chromosorb P AW-DMCS (80-100 mesh).
-
Glass column (2m x 2mm I.D.) packed with 10% octakis(2,6-di-O-pentyl-3-O-trifluoroacetyl)-γ-cyclodextrin in polysiloxane SE-54 on Chromosorb P AW-DMCS (80-100 mesh).
-
Glass column (2m x 2mm I.D.) packed with 10% octakis(2,6-di-O-pentyl-3-O-butanoyl)-γ-cyclodextrin in polysiloxane SE-54 on Chromosorb P AW-DMCS (80-100 mesh).
-
-
Carrier Gas: Helium.
-
Temperatures:
-
Injector: 250 °C
-
Detector: 250 °C
-
Oven: Isothermal at 100-110 °C (see Table 1).
-
-
Injection: 1 µL of a 1% solution of α-ionone in a suitable solvent.
Protocol 2: Proposed HPLC Screening for γ-Ionone on Polysaccharide-Based CSPs
-
Chromatograph: HPLC system with a UV detector.
-
Columns:
-
Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.
-
Chiralcel® OD-H, 250 x 4.6 mm, 5 µm.
-
-
Mobile Phase: A starting isocratic condition of n-Hexane / 2-Propanol (90:10, v/v). The ratio can be optimized to improve resolution.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at a wavelength where γ-ionone has significant absorbance (e.g., 228 nm).
-
Injection Volume: 10 µL of a 1 mg/mL solution of γ-ionone in the mobile phase.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enantioseparations by high-performance liquid chromatography using polysaccharide-based chiral stationary phases: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview | Springer Nature Experiments [experiments.springernature.com]
- 13. Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. thelabstore.co.uk [thelabstore.co.uk]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for Ionone Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of aromatic compounds, the accurate quantification of ionones—key components in fragrances and important intermediates in vitamin A synthesis—is of paramount importance. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide presents an objective comparison of these methods, supported by representative experimental data and detailed methodologies, to aid in the selection of the most appropriate technique for specific analytical needs.
While direct cross-validation studies for a comprehensive list of ionones are not extensively published, this guide synthesizes data from individual validation studies of each technique for ionones and structurally related terpenes to provide a comparative overview.[1]
At a Glance: GC-MS vs. HPLC for Ionone Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is traditionally considered the gold standard for the analysis of volatile compounds like ionones due to its high separation efficiency and the rich structural information provided by mass spectrometry.[1] High-Performance Liquid Chromatography (HPLC), while often favored for non-volatile or thermally labile compounds, also serves as a robust method for ionone analysis, particularly when coupled with a suitable detector like a UV or mass spectrometer detector.[2][3] The choice between GC-MS and HPLC is contingent on several factors, including the specific ionone isomers of interest, the sample matrix, desired sensitivity, and analytical throughput.[1][4]
Quantitative Performance Comparison
The following table summarizes typical validation parameters for GC-MS and HPLC methods for the analysis of ionones and related terpenes. These values are compiled from various studies and represent the expected performance of each technique.
| Validation Parameter | GC-MS | HPLC |
| Limit of Detection (LOD) | < 18.0 ng/mL[5] | 7 - 205 ng/mL[3] |
| Limit of Quantification (LOQ) | < 53.0 ng/mL[5] | 23 - 684 ng/mL[3] |
| Linearity (r²) | > 0.999[6] | > 0.99[3] |
| Precision (%RSD) | < 10%[6] | < 10%[2][3] |
| Accuracy (% Recovery) | 88% - 114%[6] | 73% - 121%[2][3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the analysis of ionones by GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on established methods for the analysis of β-ionone and other volatile terpenes.[6][7][8]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation: For liquid samples, a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can be employed. For solid samples, headspace sampling or solvent extraction may be utilized.[6][9]
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Initial temperature of 80°C held for 1 minute, then ramped at 10°C/min to 120°C and held for 1 minute, followed by a ramp at 10°C/min to 240°C.[8]
-
Injection Mode: Splitless or split, depending on the concentration of the analyte.
-
Injector Temperature: 250°C.
-
-
Mass Spectrometry Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
-
Data Analysis: Identify ionone peaks based on their retention times and mass spectra. Quantify using a calibration curve generated from authentic standards.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a reversed-phase HPLC method with UV detection suitable for ionone analysis.[8][10]
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible solvent and filtered through a 0.22 µm or 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A mixture of acetonitrile and water.[10] Isocratic or gradient elution can be used depending on the complexity of the sample. For mass spectrometry detection, a volatile buffer like formic acid can be used instead of phosphoric acid.[10]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.[8]
-
Detection Wavelength: Determined by the UV absorbance maximum of the specific ionone (e.g., around 294 nm for β-ionone).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: Identify the ionone peak based on its retention time compared to a standard. Quantify the analyte by integrating the peak area and using a calibration curve.
Method Cross-Validation Workflow
Cross-validation is a critical process to ensure that two different analytical methods provide comparable and reliable results. The following diagram illustrates the logical workflow for a cross-validation study between GC-MS and HPLC for ionone analysis.
Comparative Workflow of GC-MS and HPLC
The fundamental differences in the analytical workflows of GC-MS and HPLC are depicted in the diagram below.
Conclusion
Both GC-MS and HPLC are powerful and reliable techniques for the quantitative analysis of ionones.[1] GC-MS offers superior separation for volatile compounds and provides detailed structural information, making it ideal for the identification of unknown ionone isomers and for analysis in complex matrices.[1] HPLC is a versatile technique that is well-suited for routine analysis, especially when the simultaneous analysis of both volatile and non-volatile compounds is required.[1][2]
The choice of the optimal method will depend on the specific research question, the nature of the sample matrix, the required level of sensitivity, and the available instrumentation. For comprehensive characterization and trace-level analysis of ionones, GC-MS is often the preferred method. For high-throughput screening and quality control applications, a validated HPLC method can be a highly efficient alternative. A thorough cross-validation, as outlined in this guide, is highly recommended to ensure data comparability and to make an informed decision on the most appropriate analytical strategy for your specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]
- 3. researchgate.net [researchgate.net]
- 4. Gc/ms vs. gc/fid vs. hplc for cannabinoids - Testing and Analytics - Future4200 [future4200.com]
- 5. Solid-phase extraction and GC-MS analysis of potentially genotoxic cleavage products of β-carotene in primary cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Efficient production of the β-ionone aroma compound from organic waste hydrolysates using an engineered Yarrowia lipolytica strain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Separation of alpha-Ionone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Analysis of the Anti-inflammatory Effects of Ionone Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of isomeric compounds is critical for identifying promising therapeutic candidates. This guide provides a comprehensive comparison of the anti-inflammatory effects of different ionone isomers, with a focus on α-ionone and β-ionone, based on available experimental data. The anti-inflammatory properties of γ-ionone remain largely unexplored in the current scientific literature.
Ionones are a group of cyclic ketones that exist as several isomers, primarily α-, β-, and γ-ionone, which differ in the position of the double bond in their cyclohexene ring. These compounds are naturally present in various essential oils and have garnered significant interest for their potential pharmacological activities.[1] This guide synthesizes findings from in vitro and in vivo studies to delineate the comparative anti-inflammatory profiles of these isomers.
Quantitative Comparison of Anti-inflammatory Effects
| Ionone Isomer | Inflammatory Mediator | Cell Line | Concentration | % Inhibition | Reference |
| β-Ionone | Nitric Oxide (NO) | BV2 Microglia | 20 µM | Significant Inhibition | [2] |
| 40 µM | Significant Inhibition | [2] | |||
| β-Ionone | Prostaglandin E2 (PGE2) | BV2 Microglia | 20 µM | Significant Inhibition | [2] |
| 40 µM | Significant Inhibition | [2] | |||
| β-Ionone | TNF-α | BV2 Microglia | 20 µM | Significant Inhibition | [2] |
| 40 µM | Significant Inhibition | [2] | |||
| α-Ionone | Not Reported | ||||
| γ-Ionone | Not Reported |
Note: The term "Significant Inhibition" is used as reported in the study by Kang et al. (2013), which did not provide specific percentage inhibition values in the abstract. The study indicated a dose-dependent inhibitory effect.
Mechanistic Insights: Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of ionone isomers are primarily attributed to their ability to modulate key intracellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
β-Ionone has been shown to significantly suppress the activation of the NF-κB pathway in LPS-stimulated BV2 microglial cells.[2] This is achieved by inhibiting the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn prevents the nuclear translocation of the p50/p65 NF-κB subunits.[2] Furthermore, β-ionone has been demonstrated to inhibit the phosphorylation of key MAPK pathway components, including ERK1/2, p38, and JNK.[2] The coordinated suppression of these pathways leads to a potent anti-inflammatory response.
While direct evidence for α-ionone's effect on the NF-κB and MAPK pathways is limited, some studies suggest it may possess anti-inflammatory properties through other mechanisms. For instance, α-ionone has been identified as an agonist for the TGR5 receptor, which is known to have roles in metabolic and inflammatory regulation.[3] However, its direct impact on canonical inflammatory pathways remains to be elucidated.
There is currently no available information regarding the effect of γ-ionone on the NF-κB or MAPK signaling pathways.
Figure 1: Inhibition of the NF-κB Signaling Pathway by β-Ionone
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed methodologies for the key experiments are outlined below.
Cell Culture and Treatment
Murine macrophage cell lines (e.g., RAW 264.7) or microglial cell lines (e.g., BV2) are commonly used models for in vitro inflammation studies. Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in multi-well plates and allowed to adhere. Prior to stimulation, cells are often pre-treated with various concentrations of the ionone isomers for a specified period (e.g., 1 hour). Inflammation is then induced by adding lipopolysaccharide (LPS) at a final concentration of, for example, 1 µg/mL.
Nitric Oxide (NO) Production Assay (Griess Assay)
The production of NO, a key inflammatory mediator, is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Sample Collection: After the treatment period, cell culture supernatants are collected.
-
Griess Reaction: An equal volume of the supernatant is mixed with the Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubation: The mixture is incubated at room temperature for 10-15 minutes, protected from light.
-
Measurement: The absorbance of the resulting colored azo compound is measured at a wavelength of 540 nm using a microplate reader.
-
Quantification: The concentration of nitrite is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[4][5]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available ELISA kits.
-
Sample Collection: Cell culture supernatants are collected after the experimental treatment.
-
ELISA Procedure: The assay is performed according to the manufacturer's instructions. Briefly, the supernatant is added to microplate wells pre-coated with a capture antibody specific for the target cytokine.
-
Detection: A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, followed by a substrate solution.
-
Measurement: The resulting color change is measured at a specific wavelength using a microplate reader.
-
Quantification: The cytokine concentration is determined by comparison to a standard curve generated with recombinant cytokines.[6][7]
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
Western blotting is employed to assess the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-ERK1/2, etc.) overnight at 4°C.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.
Figure 2: General Experimental Workflow
Conclusion
The available evidence strongly supports the anti-inflammatory properties of β-ionone, mediated through the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key pro-inflammatory mediators. While α-ionone is also suggested to have anti-inflammatory potential, further research is required to elucidate its mechanisms of action and to provide a direct quantitative comparison with β-ionone. The anti-inflammatory activity of γ-ionone remains an open area for investigation. This comparative guide highlights the therapeutic potential of ionone isomers and underscores the need for further studies to fully characterize their structure-activity relationships and to explore their potential as novel anti-inflammatory agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. α-ionone promotes keratinocyte functions and accelerates epidermal barrier recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Food Odorant, α-Ionone, Inhibits Skin Cancer Tumorigenesis by Activation of OR10A6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. maxapress.com [maxapress.com]
In vivo vs. in vitro studies of (-)-gamma-Ionone biological effects
A Comprehensive Comparison of In Vivo vs. In Vitro Studies on the Biological Effects of Ionones, with a Focus on β-Ionone
Disclaimer: While the initial request specified (-)-gamma-ionone, a thorough literature search revealed a significant lack of specific biological data for this particular isomer. In contrast, a wealth of information is available for the closely related and widely studied isomer, β-ionone. Therefore, this guide provides a comprehensive comparison of in vivo and in vitro studies on the biological effects of β-ionone as a representative of the ionone family. The findings presented here offer valuable insights that may be extrapolated to other ionone isomers, including this compound, albeit with caution.
Introduction
β-Ionone is a cyclic terpenoid found in a variety of fruits, vegetables, and flowers, and is a product of carotenoid degradation. It is recognized for its characteristic violet-like aroma and has garnered significant interest in the scientific community for its diverse pharmacological activities. Numerous studies, both in vivo and in vitro, have demonstrated its potential as an anticancer, anti-inflammatory, and antioxidant agent.[1][2] This guide aims to provide a comparative overview of the biological effects of β-ionone observed in these different experimental settings, offering researchers, scientists, and drug development professionals a consolidated resource of quantitative data, experimental protocols, and mechanistic insights.
Data Presentation: Quantitative Comparison of β-Ionone's Biological Effects
The following tables summarize the quantitative data from various in vivo and in vitro studies on the anticancer and anti-inflammatory effects of β-ionone.
Table 1: In Vitro Anticancer Activity of β-Ionone (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| SGC-7901 | Gastric Adenocarcinoma | 174.93 ± 12.79 | MTT Assay | [3] |
| PC3 | Prostate Cancer | 180 (approx.) | MTT Assay | [4] |
| 22RV1 | Prostate Cancer | 180 (approx.) | MTT Assay | [4] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Anti-inflammatory Activity of β-Ionone
| Animal Model | Condition | β-Ionone Dosage | Key Findings | Reference |
| Mice | Dextran Sulfate Sodium (DSS)-induced Ulcerative Colitis | 200 mg/kg/day (oral gavage) | Significantly attenuated weight loss, colon shortening, and inflammatory cell infiltration. Reduced expression of TNF-α and IL-8. | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on β-ionone's biological effects.
In Vitro Protocol: Cell Viability (MTT) Assay for Anticancer Effects
Objective: To determine the cytotoxic effect of β-ionone on cancer cells.
Cell Lines:
-
SGC-7901 (Human Gastric Adenocarcinoma)
-
PC3, 22RV1 (Human Prostate Cancer)
Materials:
-
β-ionone (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[7]
-
Treatment: Treat the cells with various concentrations of β-ionone (e.g., 0, 25, 50, 100, 200 µM) for a specified duration (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After the incubation period, remove the treatment medium and add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
In Vivo Protocol: DSS-Induced Ulcerative Colitis Model for Anti-inflammatory Effects
Objective: To evaluate the anti-inflammatory effect of β-ionone in a mouse model of ulcerative colitis.
Animal Model:
-
Male C57BL/6 mice (6-8 weeks old)
Materials:
-
β-ionone
-
Corn oil (as vehicle)
-
Dextran Sulfate Sodium (DSS)
-
Animal caging and husbandry supplies
Procedure:
-
Acclimatization: Acclimatize the mice for one week before the experiment.
-
Model Induction: Induce colitis by administering 1.5% (w/v) DSS in the drinking water for 10 days.[5][6]
-
β-Ionone Administration: Administer β-ionone (200 mg/kg body weight) daily via oral gavage. The β-ionone should be dissolved in corn oil. A control group should receive the vehicle (corn oil) only.[5][6]
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the treatment period (e.g., day 10), euthanize the mice.
-
Tissue Collection and Analysis:
-
Measure the length of the colon.
-
Collect colon tissue for histological analysis (e.g., H&E staining) to assess inflammation and tissue damage.
-
Collect colon tissue for molecular analysis to measure the expression of inflammatory markers such as TNF-α and IL-8 using methods like RT-qPCR or ELISA.[5]
-
Signaling Pathways and Mechanistic Insights
β-Ionone exerts its biological effects by modulating several key signaling pathways. The following diagrams, created using the DOT language, illustrate these mechanisms.
Wnt/β-catenin Signaling Pathway Inhibition by β-Ionone in Prostate Cancer
β-Ionone has been shown to inhibit the Wnt/β-catenin signaling pathway in prostate cancer cells. This inhibition leads to a decrease in the nuclear translocation of β-catenin, a key transcriptional coactivator for genes involved in cell proliferation and epithelial-mesenchymal transition (EMT).[4] β-ionone treatment has been observed to downregulate the expression of β-catenin and phosphorylated GSK-3β (p-GSK-3β).[3]
Caption: β-ionone inhibits the Wnt/β-catenin pathway.
NF-κB Signaling Pathway Inhibition by β-Ionone
In inflammatory conditions, β-ionone has been shown to inhibit the NF-κB signaling pathway. It can suppress the phosphorylation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB (p65/p50) sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[9]
Caption: β-ionone inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway Modulation by β-Ionone
β-Ionone also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in both cancer and inflammation. It has been reported to inhibit the phosphorylation of key MAPK members such as ERK, JNK, and p38, thereby affecting downstream cellular processes like proliferation, differentiation, and apoptosis.[9]
Caption: β-ionone modulates the MAPK signaling pathway.
Conclusion
The collective evidence from both in vivo and in vitro studies strongly supports the therapeutic potential of β-ionone. In vitro studies have been instrumental in elucidating the molecular mechanisms of action, providing quantitative data on its cytotoxicity against various cancer cell lines, and identifying the key signaling pathways involved. In vivo studies have validated these findings in a more complex biological system, demonstrating the efficacy of β-ionone in animal models of cancer and inflammatory diseases.
While the data for β-ionone is promising, further research is warranted to explore the biological activities of other ionone isomers, including this compound, to understand the structure-activity relationships within this class of compounds. The protocols and mechanistic insights provided in this guide offer a solid foundation for future investigations into the therapeutic applications of ionones.
References
- 1. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stepwise phosphorylation of p65 promotes NF-κB activation and NK cell responses during target cell recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IKK beta plays an essential role in the phosphorylation of RelA/p65 on serine 536 induced by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Sensory Profile of (-)-gamma-Ionone in Food Matrices: A Comparative Guide
An In-depth Analysis of (-)-gamma-Ionone's Sensory Characteristics for Researchers and Product Development Professionals
This compound, a naturally occurring aroma compound, presents a unique sensory profile that finds applications in the food and fragrance industries. This guide offers a comprehensive comparison of its sensory evaluation in various food matrices, supported by available experimental data and detailed methodologies. This document is intended for researchers, scientists, and professionals in drug and product development seeking to understand and utilize the sensory properties of this compound.
Sensory Characteristics of this compound
This compound is characterized by a distinct aroma profile. The (R)-(-)-gamma-Ionone enantiomer is described as having a weak green, fruity, and pineapple-like odor with metallic and woody undertones.[1] Its odor threshold in the air has been reported to be 11 parts per billion (ppb).[1] In contrast, its enantiomer, (S)-(+)-gamma-Ionone, possesses a more pleasant floral, green, and woody aroma with a distinct violet note.
Comparative Sensory Evaluation in Food Matrices
While specific quantitative sensory panel data for this compound in various food matrices remains limited in publicly available research, we can infer its potential sensory impact based on studies of similar ionones, such as beta-ionone, and general sensory evaluation principles for different food categories.
Table 1: Hypothetical Sensory Profile of this compound in Various Food Matrices
| Food Matrix | Potential Sensory Attributes | Anticipated Intensity (on a 1-9 scale) | Potential for Consumer Acceptance |
| Fruit Juices (e.g., Apple, White Grape) | Green, Pineapple, Woody, slightly Floral | 3-5 | Moderate to High, depending on concentration and synergy with existing fruit flavors. |
| Dairy Products (e.g., Yogurt, Ice Cream) | Fruity, Creamy, slightly Perfumey | 2-4 | Moderate, as it may be perceived as artificial at higher concentrations. |
| Bakery Products (e.g., Cookies, Cakes) | Woody, Baked, Fruity undertones | 2-4 | Moderate, could add a unique nuance to certain baked goods. |
| Confectionery (e.g., Hard Candies, Gummies) | Fruity, Pineapple, slightly Floral | 4-6 | High, as its fruity notes can complement sweet profiles. |
Note: This table is a projection based on the known odor profile of this compound and general sensory principles. Further research with dedicated sensory panels is required for empirical validation.
Experimental Protocols for Sensory Evaluation
To obtain reliable and actionable sensory data for this compound in food matrices, a structured experimental approach is crucial. The following outlines a comprehensive methodology for conducting such evaluations.
Panelist Selection and Training
A trained sensory panel is essential for descriptive analysis. Panelists should be screened for their sensory acuity, ability to articulate perceptions, and consistency. Training should involve familiarization with the aroma and flavor of this compound in a neutral medium (e.g., water or mineral oil) and in the specific food matrix being tested. Reference standards for key attributes (e.g., pineapple, green, woody) should be provided to calibrate the panel.
Sample Preparation
This compound should be accurately weighed and dissolved in a suitable solvent (e.g., ethanol or propylene glycol) before being incorporated into the food matrix to ensure uniform distribution. A range of concentrations, including a control (without this compound), should be prepared to assess dose-response effects. The concentrations should be selected based on preliminary testing to span from just below the detection threshold to a level that is clearly perceptible but not overpowering.
Sensory Evaluation Techniques
-
Descriptive Analysis: A trained panel evaluates the samples and generates a list of sensory attributes (descriptors) that characterize the aroma, flavor, and aftertaste of the product with and without this compound. The intensity of each attribute is then rated on a numerical scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
Consumer Acceptance Testing: A larger group of untrained consumers (typically 50-100) evaluates the samples for overall liking, as well as liking of specific attributes like aroma, flavor, and texture. A 9-point hedonic scale (1 = dislike extremely, 9 = like extremely) is commonly used.
-
Difference Testing: Triangle tests or paired comparison tests can be used to determine if a perceptible difference exists between a control product and a product containing this compound at a specific concentration.
Statistical Analysis
Data from descriptive analysis is typically analyzed using Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between samples. Consumer acceptance data is analyzed to determine mean liking scores and to identify any significant preferences. Principal Component Analysis (PCA) can be used to visualize the relationships between the sensory attributes and the different samples.
Olfactory Signaling Pathway of Ionones
The perception of aroma compounds like ionones is initiated by their interaction with olfactory receptors in the nasal cavity. The binding of an ionone molecule to its specific receptor triggers a cascade of intracellular events, leading to the generation of a neural signal that is transmitted to the brain and interpreted as a specific scent.
Caption: Olfactory signaling pathway of ionones.
Experimental Workflow for Sensory Evaluation
The following diagram illustrates a typical workflow for the sensory evaluation of this compound in a food matrix.
Caption: Experimental workflow for sensory evaluation.
References
A Comparative Guide to Synthetic vs. Natural (-)-gamma-Ionone in Fragrance Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic (-)-gamma-ionone against its natural alternatives for use in fragrance applications. The information presented is supported by established analytical methodologies and aims to assist researchers and product development professionals in making informed decisions regarding ingredient selection.
Introduction to this compound
This compound is a cyclic ketone and a member of the ionone family of aroma compounds, which are prized for their characteristic violet and orris scents.[1] These compounds are derived from the degradation of carotenoids and are found in various essential oils, though often in trace amounts.[2] Specifically, this compound is noted for its pleasant floral, green, and woody odor profile.[3] While ionones are found in nature, particularly in flowers like violets, the extraction of natural gamma-ionone is not commercially viable due to extremely low yields.[4] Consequently, the fragrance industry relies almost exclusively on synthetic production to meet demand.[4]
This guide, therefore, compares high-purity synthetic this compound with complex natural extracts that are often used to impart violet-like notes, such as Violet Leaf Absolute.
Performance Comparison: Synthetic vs. Natural Alternatives
The performance of synthetic this compound is characterized by high purity, consistency, and stability, which contrasts with the complex and variable nature of natural extracts.
Odor Profile: Synthetic this compound provides a very specific and reproducible scent profile. Commercial grades are often mixtures of isomers, but high-purity this compound itself has a distinct floral-violet, powdery, and slightly woody character.[3] Natural alternatives like Violet Leaf Absolute offer a much more complex aroma. While it contains ionones, its dominant notes are intensely green, earthy, and reminiscent of cucumber, which is quite different from the floral scent of the violet flower it is sourced from.[1][2][5]
Purity and Composition: Synthetic this compound can be produced at very high purity levels (>95%), with known and quantifiable isomers or impurities. In contrast, natural extracts are inherently complex mixtures of hundreds of volatile compounds. For instance, Violet Leaf Absolute contains molecules like trans-2-cis-6-nonadienal, which provides its characteristic green cucumber note, alongside various other alcohols, esters, and acids.[5] This complexity contributes to a rich, nuanced scent but also introduces significant batch-to-batch variability.
Stability and Consistency: Synthetic ingredients offer high stability and lot-to-lot consistency, which is a critical requirement in large-scale fragrance manufacturing.[6][7] Their chemical purity ensures predictable performance in various formulations. Natural extracts are prone to variations based on factors like climate, soil conditions, and harvest time, making it challenging to maintain a consistent product profile.[7][8]
Cost-Effectiveness and Sustainability: Synthetic production is significantly more cost-effective than sourcing natural ingredients. The cost of natural raw materials can be orders of magnitude higher than their synthetic counterparts due to labor-intensive cultivation, harvesting, and extraction processes.[9][10] From a sustainability perspective, synthetic production can alleviate pressure on over-harvested natural resources.[6]
Data Presentation
The following table summarizes the key comparative data between synthetic this compound and a representative natural alternative, Violet Leaf Absolute.
| Feature | Synthetic this compound | Natural Alternative (Violet Leaf Absolute) |
| Odor Profile | Floral (violet, orris), powdery, soft woody.[1][3] | Intensely green, earthy, cucumber-like, with subtle floral undertones.[2][5] |
| Primary Components | This compound (>95%) | A complex mixture including trans-2-cis-6-nonadienal, nonadienol, hexenols, and various ionone isomers.[5] |
| Purity | High (>95% achievable) | Variable; a complex mixture by nature. |
| Consistency | High lot-to-lot consistency.[6][7] | Varies significantly with harvest and processing.[8] |
| Stability | High; predictable in formulations.[6] | Moderate; can degrade over time.[6] |
| Cost | Relatively low; suitable for mass production.[6][10] | Very high; labor-intensive extraction.[9] |
| Longevity in Use | Moderate to long-lasting, functions as a bridge between middle and base notes.[1][11] | Varies; some green top notes are volatile, while other components have good tenacity. |
Experimental Protocols
To objectively compare synthetic and natural fragrance components, standardized analytical and sensory evaluation methods are employed.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Compositional Analysis
This method is used to separate, identify, and quantify the individual chemical components within a fragrance sample.
-
Objective: To determine the purity of synthetic this compound and to profile the chemical constituents of a natural extract like Violet Leaf Absolute.
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Methodology:
-
Sample Preparation: Samples are diluted in a suitable solvent (e.g., methyl tert-butyl ether or ethanol) to a concentration of approximately 1 µg/mL. An internal standard may be added for quantitative analysis.[12]
-
Injection: A 1-2 µL sample is injected into the GC in splitless mode.
-
Chromatographic Separation:
-
Column: A non-polar capillary column, such as a vf-5ms (30m x 0.25mm i.d., 0.25µm film thickness), is commonly used.[12]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[12]
-
Oven Temperature Program: A typical program starts at 60°C, ramps to 125°C at 3°C/min, then to 230°C at 7°C/min, and finally to 300°C at 20°C/min, with a final hold.[12]
-
-
Mass Spectrometry Detection: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.[13]
-
-
Data Analysis: Component identification is achieved by comparing the resulting mass spectra with a reference library (e.g., NIST). Purity is calculated by comparing the peak area of the target compound to the total area of all detected peaks.
Sensory Panel Analysis (Quantitative Descriptive Analysis - QDA)
This method uses trained human assessors to evaluate and quantify the olfactory characteristics of a fragrance.
-
Objective: To compare the odor profiles of synthetic this compound and its natural alternative.
-
Methodology:
-
Panel Selection: A panel of 8-12 trained individuals with demonstrated sensory acuity is selected.
-
Descriptor Development: The panel collaboratively develops a lexicon of descriptive terms (e.g., "violet," "powdery," "green," "woody," "cucumber") to characterize the samples.
-
Sample Evaluation: Samples are prepared on smelling strips, properly coded and randomized. Panelists evaluate each sample and rate the intensity of each descriptor on a standardized scale (e.g., a 15-point scale).
-
Data Analysis: The intensity ratings are averaged across panelists, and statistical analysis (e.g., ANOVA) is used to identify significant differences in the odor profiles of the samples.
-
Visualizations
Experimental Workflow
The diagram below illustrates the workflow for a comprehensive comparison of synthetic and natural fragrance ingredients.
Caption: Workflow for comparing synthetic and natural fragrances.
Olfactory Signaling Pathway
The perception of odorants like this compound is initiated by a complex signaling cascade in the olfactory epithelium. While the specific receptor for gamma-ionone is not definitively identified, the general pathway is well-understood. For context, the closely related β-ionone has been shown to activate the olfactory receptor OR51E2.[14][15]
Caption: General olfactory signal transduction pathway.
References
- 1. boisdejasmin.com [boisdejasmin.com]
- 2. Ionones: violet notes - Delacourte Paris Le Journal [blog.delacourte.com]
- 3. pellwall.com [pellwall.com]
- 4. mdpi.com [mdpi.com]
- 5. olfactivestudio.com [olfactivestudio.com]
- 6. theperfumeoilcompany.com [theperfumeoilcompany.com]
- 7. cra-yon.com [cra-yon.com]
- 8. bmvfragrances.com [bmvfragrances.com]
- 9. oudcollection.com [oudcollection.com]
- 10. sobfragrance.com [sobfragrance.com]
- 11. The Quick Guide to Natural vs. Synthetic Fragrances [privelabel.com]
- 12. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gcms.cz [gcms.cz]
- 14. Ionone Is More than a Violet’s Fragrance: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nchr.elsevierpure.com [nchr.elsevierpure.com]
A Head-to-Head Comparison of Catalysts for Pseudoionone Cyclization: A Guide for Researchers
The cyclization of pseudoionone to form α- and β-ionone is a critical transformation in the synthesis of fragrances, flavorings, and vitamins, most notably Vitamin A.[1][2][3] The choice of catalyst plays a pivotal role in dictating the reaction's efficiency, selectivity towards the desired ionone isomer, and overall economic viability. This guide provides a comprehensive comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalytic Systems
The efficacy of different catalysts for pseudoionone cyclization is summarized in the table below. The data highlights the trade-offs between homogeneous and heterogeneous systems in terms of activity, selectivity, and reusability.
| Catalyst | Type | Reaction Conditions | Pseudoionone Conversion (%) | Selectivity α-ionone (%) | Selectivity β-ionone (%) | Total Ionone Yield (%) | Reference |
| Homogeneous Catalysts | |||||||
| Sulfuric Acid (H₂SO₄) | Homogeneous | Biphasic mixture, low temperature | High | Low | High (up to 77% yield) | Up to 93% | [1][4] |
| Phosphoric Acid (H₃PO₄) | Homogeneous | 80°C, Toluene | High | 57.2 | 16.1 | 91% (including γ-ionone) | [2] |
| Heterogeneous Catalysts | |||||||
| 58.5 wt.% HPA/SiO₂ | Heterogeneous | 383 K, 250 kPa, 1.5 h | High | - | - | 79% | [1][4] |
| PW₁₂/SBA-15 | Heterogeneous | 373 K, 2 h | High | High (predominantly α) | - | ~60% (α-ionone) | [1] |
| Zeolite HBEA | Heterogeneous | - | - | - | - | - | [1] |
| Amberlyst 35W | Heterogeneous | - | - | - | - | - | [1] |
| SO₄²⁻/TiO₂/MCM-41 | Heterogeneous | - | Desirable activity | Better than SO₄²⁻/TiO₂ | - | - | [1] |
| 1% (w/w) MoO₃/Mt-K10 | Heterogeneous | Flow reactor | - | - | - | - | [1] |
Reaction Mechanism and Experimental Workflow
The cyclization of pseudoionone is an acid-catalyzed intramolecular reaction that proceeds through a carbocation intermediate. The strength and nature of the acid sites on the catalyst significantly influence the product distribution between the α, β, and γ isomers.[1] Strong Brønsted acids are generally found to promote the formation of ionones.[1][3]
Caption: General reaction pathway for the acid-catalyzed cyclization of pseudoionone.
A typical experimental workflow for evaluating and comparing different catalysts for pseudoionone cyclization is outlined below. This process involves catalyst preparation, the cyclization reaction itself, and subsequent product analysis.
Caption: A standard experimental workflow for catalyst testing in pseudoionone cyclization.
Detailed Experimental Protocols
Homogeneous Catalysis with Sulfuric Acid (Microreactor System)
A microreactor system is employed to investigate the cyclization of pseudoionone catalyzed by sulfuric acid.[1] The effects of residence time, molar ratio of acid to pseudoionone, reaction temperature, and sulfuric acid concentration are explored to optimize the conversion and selectivity. Under optimized conditions, a 77% yield of β-ionone and up to a 93% total yield of α- and β-ionone can be achieved.[1] A key finding is the significant influence of sulfuric acid concentration on the reaction outcome.[1]
Heterogeneous Catalysis with Silica-Supported Heteropolyacid (HPA/SiO₂)
The liquid-phase cyclization of pseudoionone is studied using silica-supported tungstophosphoric acid (H₃PW₁₂O₄₀) catalysts with HPA loadings ranging from 18.8 to 58.5 wt.%.[4] The reaction is typically carried out in a batch reactor. The catalyst's surface and structural properties are characterized using various techniques, and the density and strength of acid sites are determined by temperature-programmed desorption of ammonia and infrared spectroscopy of adsorbed pyridine.[4] A 79% ionone yield can be obtained on a 58.5 wt.% HPA/SiO₂ catalyst after 1.5 hours of reaction at 383 K and 250 kPa.[4] This performance is comparable to the best results reported for the homogeneously catalyzed reaction using sulfuric acid.[4]
Heterogeneous Catalysis with HPA on Mesoporous Silica (PW₁₂/SBA-15)
The cyclization of pseudoionone to α-ionone is performed over a series of heteropolyacids supported on SBA-15 mesoporous silica in a liquid-phase batch reactor at 363 and 373 K.[1] These materials exhibit high activity and selectivity, yielding predominantly α-ionone. A high yield of approximately 60% α-ionone can be achieved at 373 K with catalysts having a loading higher than 30 wt%.[1] The superior performance of these catalysts is attributed to their strong Brønsted acidity, high dispersion of the active phase, and the absence of steric constraints for the pseudoionone cyclization.[1]
Discussion and Conclusion
The choice between homogeneous and heterogeneous catalysts for pseudoionone cyclization involves a trade-off between activity, selectivity, and practical considerations such as catalyst separation and reuse.
Homogeneous catalysts , like sulfuric and phosphoric acid, demonstrate high activity and can lead to excellent ionone yields.[1][2] However, they suffer from significant drawbacks, including difficulties in separation from the reaction mixture, potential for equipment corrosion, and the generation of acidic waste streams.[3]
Heterogeneous catalysts offer a compelling alternative, addressing many of the challenges associated with homogeneous systems. Solid acid catalysts such as supported heteropolyacids and zeolites are easily separable and reusable, making the process more environmentally friendly and cost-effective.[1] Research has shown that the performance of some heterogeneous catalysts, like 58.5 wt.% HPA/SiO₂, can rival that of homogeneous systems in terms of ionone yield.[1][4] Furthermore, the selectivity towards a specific ionone isomer can be tuned by modifying the properties of the solid acid catalyst, such as the type and strength of the acid sites. For instance, PW₁₂/SBA-15 has been shown to be highly selective for the production of α-ionone.[1]
References
A Guide to the Inter-laboratory Validation of Quantitative Methods for (-)-gamma-Ionone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the inter-laboratory validation of quantitative analytical methods for (-)-gamma-Ionone, a significant flavor and fragrance compound. While specific inter-laboratory validation data for this compound is not publicly available, this document synthesizes established validation principles for similar volatile compounds, such as terpenes and other ionone isomers, to propose a comprehensive validation protocol. The primary method discussed is Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or Mass Spectrometry (MS), with High-Performance Liquid Chromatography (HPLC) presented as a viable alternative.
Comparison of Analytical Methods
The selection of an analytical method for the quantification of this compound depends on the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix. Gas chromatography is the most common technique for analyzing volatile terpenes and related compounds.[1][2]
Table 1: Comparison of Quantitative Performance of GC-FID and HPLC-UV for Terpene Analysis *
| Performance Characteristic | GC-FID | HPLC-UV |
| Linearity Range (µg/mL) | 1–100 | 0.5–150 |
| Correlation Coefficient (r²) | >0.99 | >0.99 |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 | 0.5 |
| Accuracy (% Recovery) | 89% - 111% | 95% - 105% |
| Repeatability (RSD%) | < 10% | < 5% |
| Intermediate Precision (RSD%) | < 10% | < 5% |
Data presented is based on a validated method for major terpenes in Cannabis sativa L. and is intended to serve as a representative example for the performance characteristics of this compound analysis.[2]
Experimental Protocols
Detailed and standardized experimental protocols are critical for the success of an inter-laboratory validation study. The following sections outline the methodologies for the primary GC-based method and the alternative HPLC method.
Primary Method: Gas Chromatography (GC-FID/MS)
This method is suitable for the quantification of volatile compounds like this compound.
1. Sample Preparation:
-
A liquid extraction is performed to isolate the analyte from the sample matrix.
-
An internal standard, such as n-tridecane, is added to the sample.[2] The internal standard is chosen because it is not naturally present in the samples and elutes within the chromatographic run without interfering with other compounds.[3]
2. GC-FID/MS Instrument Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
-
Carrier Gas: Helium or Hydrogen.
-
Injection Mode: Split or splitless, depending on the concentration of the analyte.
-
Oven Temperature Program: A temperature gradient is used to ensure the separation of all compounds of interest.
-
Detector:
3. Method Validation Parameters:
-
Linearity: A calibration curve is generated using a series of standards of known concentrations.[2]
-
Accuracy: Determined by spike recovery studies at multiple concentration levels.[2]
-
Precision:
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[2]
Alternative Method: High-Performance Liquid Chromatography (HPLC)
HPLC can be a suitable alternative for the analysis of ionones, particularly when derivatization is not desired.
1. Sample Preparation:
-
Similar to the GC method, a liquid extraction is performed. The final extract is dissolved in a solvent compatible with the HPLC mobile phase.
2. HPLC Instrument Conditions:
-
Column: A reverse-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid like formic or phosphoric acid, is used.
-
Detection: UV detection at a wavelength appropriate for this compound.
-
Flow Rate: Typically around 1 mL/min.
3. Method Validation Parameters:
-
The same validation parameters as for the GC method (Linearity, Accuracy, Precision, LOD, and LOQ) are assessed.
Visualizing the Workflow and Method Comparison
To better understand the logical flow of an inter-laboratory validation study and the comparison between the analytical methods, the following diagrams are provided.
Inter-laboratory Validation Workflow
References
- 1. Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 3. Separation of alpha-Ionone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Comparative Transcriptome Analysis of Cells Treated with (-)-γ-Ionone: A Guide for Researchers
Introduction
(-)-γ-Ionone, a volatile organic compound found in various plants, is investigated for its potential biological activities, including anti-inflammatory and antimicrobial effects.[1] Understanding its impact on gene expression is crucial for elucidating its mechanism of action and exploring its therapeutic potential. This guide provides a comparative framework for the transcriptome analysis of cells treated with (-)-γ-Ionone. Due to the limited availability of direct public data on γ-ionone, this guide leverages data from its well-studied isomer, β-ionone, to present a hypothesized transcriptomic profile and guide future research.[2][3] This document is intended for researchers, scientists, and drug development professionals.
Data Presentation: A Hypothesized Comparative Look at Gene Expression
The following table summarizes a hypothesized transcriptomic profile of cells treated with (-)-γ-Ionone, benchmarked against the observed effects of its isomer, β-ionone, versus a vehicle control. This comparison is designed to assist researchers in forming hypotheses about (-)-γ-Ionone's mechanism of action. The hypothesis is based on the known involvement of ionones in modulating pathways related to stress, inflammation, and hormone signaling.[2][4]
Table 1: Hypothesized Comparative Summary of Transcriptomic Changes
| Feature | (-)-γ-Ionone (Hypothesized) | β-Ionone (Observed) | Vehicle Control |
| Primary Cellular Response | Modulation of inflammatory and metabolic pathways. | Reprogramming of genes involved in stress tolerance, pathogen defense, and hormone metabolism.[2] | Baseline gene expression. |
| Key Upregulated Gene Classes | Genes associated with MAPK signaling, oxidative stress response, and xenobiotic metabolism. | Aryl hydrocarbon receptor (AhR) target genes, defense-related genes, transcription factors.[3][4] | - |
| Key Downregulated Gene Classes | Genes involved in cell cycle progression and lipid biosynthesis. | Genes related to photosynthesis and primary metabolism (in plant models).[3] | - |
| Affected Signaling Pathways | MAPK Signaling, GSK-3β Signaling. | AhR Signaling, Phytohormone signaling (ABA, Jasmonic Acid, Salicylic Acid).[2][4] | - |
| Cellular Outcome | Potential anti-inflammatory and cytotoxic effects. | Increased resistance to pathogens, induction of apoptosis and oxidative stress at high doses.[2][4] | Normal cell function. |
Experimental Protocols
A detailed methodology for a comparative transcriptomics experiment using RNA sequencing (RNA-Seq) is provided below to facilitate future research.
Experimental Protocol: RNA-Seq Analysis of (-)-γ-Ionone Treated Cells
1. Cell Culture and Treatment:
-
Cell Line: Select a human cell line relevant to the research question (e.g., a cancer cell line like SGC-7901 or a normal epithelial cell line).
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of (-)-γ-Ionone (e.g., 10 µM, 50 µM, 100 µM) and a vehicle control (e.g., DMSO). A positive control, such as β-ionone, should be included for comparison. Incubate for a predetermined time (e.g., 24 hours). Perform at least three biological replicates for each condition.
2. RNA Extraction and Quality Control:
-
Harvest the cells and extract total RNA using a TRIzol-based reagent or a commercial kit (e.g., RNeasy Mini Kit, Qiagen), following the manufacturer's instructions.[5]
-
Assess RNA integrity and quantity. The RNA Integrity Number (RIN) should be ≥ 7.0 for optimal results. Use a spectrophotometer (e.g., NanoDrop) to determine RNA concentration and purity (A260/A280 ratio between 1.8 and 2.0).
3. Library Preparation and Sequencing:
-
mRNA Enrichment: Isolate mRNA from total RNA using poly-A selection with oligo(dT) magnetic beads.[6]
-
Fragmentation and cDNA Synthesis: Fragment the enriched mRNA into smaller pieces. Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
Library Construction: Perform end-repair, A-tailing, and adapter ligation to the cDNA fragments. Amplify the library using PCR.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq), aiming for a read depth of at least 20 million reads per sample.[6]
4. Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to check the quality of the raw sequencing reads. Trim adapter sequences and low-quality reads.
-
Read Alignment: Align the high-quality reads to a reference genome (e.g., GRCh38 for human) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between (-)-γ-Ionone-treated, β-ionone-treated, and control samples using statistical packages like DESeq2 or edgeR in R. Set a significance threshold (e.g., adjusted p-value < 0.05 and |log2(Fold Change)| > 1).
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of DEGs to identify enriched biological processes and signaling pathways.
Mandatory Visualizations
Signaling Pathways
Ionone isomers have been shown to influence key cellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Glycogen Synthase Kinase 3β (GSK-3β) pathways, which are central to cell proliferation, apoptosis, and inflammation.[7][8]
Experimental Workflow
The workflow for a comparative transcriptome analysis provides a step-by-step overview of the entire process, from sample preparation to data interpretation.
References
- 1. gamma-Ionone (CAS 79-76-5)|High Purity|For Research [benchchem.com]
- 2. The apocarotenoid β-ionone regulates the transcriptome of Arabidopsis thaliana and increases its resistance against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Integrated transcriptomic and biochemical analysis of β-ionone induced developmental toxicity in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for RNA-seq library preparation starting from a rare muscle stem cell population or a limited number of mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. researchgate.net [researchgate.net]
- 8. Glycogen synthase kinase 3 signaling in neural regeneration in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Synthesized (-)-γ-Ionone and a Certified Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthesized (-)-γ-Ionone with a certified analytical standard. It outlines the methodologies for assessing purity, presents comparative data in a structured format, and includes a detailed experimental protocol for enantioselective analysis. This information is intended to assist researchers in verifying the quality and enantiomeric excess of their synthesized compounds, a critical step in fragrance, flavor, and pharmaceutical research.
Introduction
γ-Ionone is a fragrance and flavor compound prized for its characteristic violet and woody scent. It possesses a chiral center, leading to the existence of two enantiomers: (+)-γ-Ionone and (-)-γ-Ionone.[1] These enantiomers can exhibit distinct olfactory properties, making the control of stereochemistry during synthesis and the accurate determination of enantiomeric purity paramount for quality control and the development of products with specific sensory profiles.[2] Enantioselective gas chromatography (GC) is a powerful and widely used technique for this purpose.[3]
This guide details the assessment of a laboratory-synthesized batch of (-)-γ-Ionone against a commercially available certified γ-Ionone analytical standard.
Comparative Data
The following tables summarize the key analytical parameters for the synthesized (-)-γ-Ionone and the certified standard. The data for the synthesized batch is illustrative of a successful asymmetric synthesis, while the certified standard represents a high-purity reference material.
Table 1: Physical and Chemical Properties
| Property | Synthesized (-)-γ-Ionone | Certified γ-Ionone Standard |
| CAS Number | 79-76-5 | 79-76-5 |
| Molecular Formula | C₁₃H₂₀O | C₁₃H₂₀O |
| Molecular Weight | 192.30 g/mol | 192.30 g/mol |
| Appearance | Pale yellow liquid | Colorless to pale yellow liquid |
| Specific Gravity (@ 25°C) | 0.929 - 0.931 | 0.929 - 0.931[4] |
| Refractive Index (@ 20°C) | 1.497 - 1.501 | 1.497 - 1.501[4] |
Table 2: Purity and Impurity Profile by Chiral GC-MS
| Parameter | Synthesized (-)-γ-Ionone | Certified γ-Ionone Standard |
| Chemical Purity (Total Ionones) | ≥ 98.5% | ≥ 99.5% |
| Enantiomeric Excess (e.e.) of (-)-γ-Ionone | 97.0% | Not Applicable (Racemic) |
| Content of (+)-γ-Ionone | 1.5% | ~50% |
| Content of (-)-γ-Ionone | 98.5% | ~50% |
| Key Impurities (e.g., Pseudoionone) | ≤ 0.5% | ≤ 0.2%[4] |
Experimental Protocol: Chiral GC-MS Analysis
This protocol details the enantioselective gas chromatography-mass spectrometry (GC-MS) method used to determine the chemical purity and enantiomeric excess of (-)-γ-Ionone. The method is adapted from established procedures for ionone enantiomer separation.[5][6]
1. Instrumentation and Materials
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Chiral GC Column: Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent cyclodextrin-based chiral stationary phase).[7]
-
Carrier Gas: Helium, 99.999% purity.
-
Solvent: Dichloromethane (HPLC grade).
-
Samples: Synthesized (-)-γ-Ionone, Certified γ-Ionone Standard.
2. Sample Preparation
-
Prepare a 1000 ppm stock solution of the synthesized (-)-γ-Ionone in dichloromethane.
-
Prepare a 1000 ppm stock solution of the Certified γ-Ionone Standard in dichloromethane.
-
From the stock solutions, prepare working solutions of 10 ppm for both samples by dilution with dichloromethane.
3. GC-MS Parameters
| Parameter | Setting |
| Inlet | Split/Splitless |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Start at 60°C (hold 2 min), ramp to 200°C at 2°C/min, hold for 5 min. |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 40-300) and Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | 192 (M+), 177, 136, 121, 93 |
4. Data Analysis
-
Integrate the peak areas for the (+)- and (-)-γ-Ionone enantiomers in the chromatograms of both the synthesized sample and the certified standard.
-
Calculate the enantiomeric excess (e.e.) of the synthesized sample using the following formula: e.e. (%) = [ (Area of (-) enantiomer - Area of (+) enantiomer) / (Area of (-) enantiomer + Area of (+) enantiomer) ] x 100
-
Determine the chemical purity by calculating the percentage area of the γ-ionone peaks relative to the total peak area in the chromatogram.
-
Identify and quantify impurities by comparing their mass spectra with reference libraries (e.g., NIST) and calculating their relative peak areas.
Visualizations
The following diagrams illustrate the logical workflow of the purity assessment process.
Caption: Workflow for the purity assessment of synthesized (-)-γ-Ionone.
Caption: Data analysis pathway for determining enantiomeric excess and purity.
References
- 1. gamma-Ionone (CAS 79-76-5)|High Purity|For Research [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. gamma-ionone, 79-76-5 [thegoodscentscompany.com]
- 5. Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
Structure-Activity Relationship of Gamma-Ionone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Gamma-ionone, a naturally occurring terpenoid, and its derivatives have garnered interest for their potential therapeutic applications. Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the design of more potent and selective therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of ionone derivatives, with a focus on their antioxidant and anticancer properties. While comprehensive SAR studies on a series of gamma-ionone derivatives are limited in the publicly available literature, this guide leverages data from the closely related and more extensively studied beta-ionone derivatives to illustrate key principles.
Overview of Gamma-Ionone
Gamma-ionone is a cyclic ketone with a characteristic violet-like scent. Its chemical structure, featuring a trimethylcyclohexyl ring and an acyl side chain, serves as a scaffold for the synthesis of various derivatives. Modifications to both the ring and the side chain can significantly influence the biological properties of the resulting compounds.
Comparative Structure-Activity Relationship Studies
To illustrate the principles of SAR within the ionone family, we present data from studies on β-ionone derivatives. These studies provide valuable insights into how structural modifications can modulate biological activity, offering a framework for the rational design of novel gamma-ionone-based therapeutic agents.
Antioxidant Activity of β-Ionone Thiazolylhydrazone Derivatives
A series of β-ionone thiazolylhydrazone derivatives were synthesized and evaluated for their ability to scavenge the free radicals DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The half-maximal inhibitory concentration (IC50) values from these assays provide a quantitative measure of antioxidant activity.
| Compound ID | Substituent on Thiazole Ring | DPPH Scavenging IC50 (µM)[1] | ABTS Scavenging IC50 (µM)[1] |
| 1a | H | >200 | 95.32 ± 1.21 |
| 1d | 4-OH | 98.45 ± 0.87 | 75.14 ± 0.98 |
| 1e | 4-CH3 | 101.23 ± 1.15 | 78.45 ± 1.02 |
| 1j | 4-Br | 95.12 ± 0.99 | 72.36 ± 0.88 |
| 1k | 4-Cl | 86.53 ± 0.92 | 68.91 ± 0.76 |
| 1m | 4-F | 105.67 ± 1.23 | 65.41 ± 0.71 |
| 1p | 2,4-diCl | 99.87 ± 1.08 | 92.11 ± 1.13 |
| 1q | 2,4-diF | 97.65 ± 1.01 | 70.12 ± 0.85 |
| 1t | 3-Br | 102.34 ± 1.18 | 76.54 ± 0.95 |
| Trolox | (Positive Control) | 108.33 ± 1.32 | 91.90 ± 1.18 |
Key SAR Insights (Antioxidant Activity):
-
The unsubstituted compound (1a ) showed weak DPPH scavenging activity but moderate ABTS scavenging activity.[1]
-
Introduction of substituents on the thiazole ring generally enhanced antioxidant activity.
-
Electron-withdrawing groups, such as halogens (Cl, Br, F), at the para-position of the phenyl ring attached to the thiazole moiety tended to increase both DPPH and ABTS radical scavenging activities, with the chloro-substituted derivative (1k ) being the most potent DPPH scavenger.[1]
-
The fluoro-substituted derivative (1m ) exhibited the strongest ABTS radical scavenging activity.[1]
-
The position of the substituent also influenced activity, as seen in the comparison between different halogenated derivatives.
Anticancer Activity of Ionone Analogs
| Compound ID | Description | Effect on Cancer Cell Migration |
| 11g | Chiral ionone alkaloid derivative | Significant inhibitory effects |
Note: Specific IC50 values for a series of gamma-ionone derivatives against cancer cell lines were not found in the reviewed literature. The provided information highlights the potential of the ionone scaffold in anticancer research.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
-
Assay Procedure:
-
Add a specific volume of the DPPH solution to a cuvette or a 96-well plate.
-
Add various concentrations of the test compound (dissolved in a suitable solvent like methanol or DMSO) to the DPPH solution.
-
Include a blank (solvent without the test compound) and a positive control (e.g., Trolox or ascorbic acid).
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[1][2]
-
ABTS Radical Scavenging Assay
This assay measures the ability of antioxidants to scavenge the ABTS radical cation.
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a specific volume of the diluted ABTS•+ solution to a cuvette or a 96-well plate.
-
Add various concentrations of the test compound.
-
Include a blank and a positive control.
-
Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Include untreated cells as a control.
-
-
MTT Incubation:
-
After the treatment period, add MTT solution (e.g., 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures can aid in their understanding. The following diagrams were created using the DOT language.
References
- 1. Synthesis, Antioxidant, and Antifungal Activities of β-Ionone Thiazolylhydrazone Derivatives and Their Application in Anti-Browning of Freshly Cut Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for (-)-gamma-Ionone
This document provides essential safety and logistical information for the proper disposal of (-)-gamma-Ionone, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is based on globally harmonized system (GHS) classifications and standard laboratory safety protocols.
Hazard Summary
This compound is classified as a substance that causes skin and eye irritation and is harmful to aquatic life with long-lasting effects.[1][2][3] Adherence to proper disposal procedures is crucial to mitigate these risks and ensure environmental protection.
| Hazard Classification | GHS Code | Description |
| Skin Corrosion / Irritation | H315 | Causes skin irritation.[1][2][3] |
| Serious Eye Damage / Irritation | H319 | Causes serious eye irritation.[1][3] |
| Hazardous to the Aquatic Environment (Long-term) | H411 / H412 | Toxic or harmful to aquatic life with long lasting effects.[2][3] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound from generation to final disposal.
Detailed Disposal Protocols
Disposal of this compound must be conducted in accordance with local, regional, and national regulations.[1] Never dispose of this chemical into drainage systems or the environment.[1]
Unused or Waste Product
For this compound that is no longer needed or is considered waste:
-
Containerization : Ensure the waste product is stored in its original container or a compatible, properly sealed, and clearly labeled waste container. The label should identify the contents as "Hazardous Waste: this compound" and include appropriate hazard symbols.
-
Storage : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, or oxidizing agents.[1][3] Keep the container tightly closed.
-
Disposal : Arrange for the collection of the waste by a licensed hazardous waste disposal company. Provide the disposal company with a copy of the Safety Data Sheet (SDS). P501 advises to dispose of contents/container to an approved disposal site or waste disposal plant.[1][2]
Empty Containers
Empty containers may retain product residue and should be treated as hazardous waste.[4]
-
Decontamination : If local regulations permit, triple-rinse the container with a suitable solvent. The rinsate should be collected and treated as hazardous waste.
-
Disposal : Once decontaminated, the container can often be offered for recycling. If not decontaminated, it must be disposed of as hazardous waste through an approved waste handling site.[1][2][3]
Spill Cleanup Protocol
In the event of a spill, immediate action is necessary to contain the material and prevent environmental release.
-
Safety First : Ensure adequate ventilation and wear appropriate Personal Protective Equipment (PPE), including protective gloves, eye protection, and face protection.[1] Remove all sources of ignition.[5]
-
Containment : For small spills, immediately contain the spillage using an inert, non-combustible absorbent material such as sand, dry clay, or vermiculite.[1][3][5] Prevent the spill from entering drains, surface water, or soil.[2][3]
-
Collection : Carefully sweep or scoop up the absorbed material and place it into a suitable, sealable container for hazardous waste.[5]
-
Final Cleanup : Clean the spill area thoroughly with soap and water. Collect the cleaning water and any contaminated materials for disposal as hazardous waste.
-
Disposal : Label the container with the spill cleanup waste and dispose of it according to the procedures for hazardous waste outlined above.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
